2,6-Difluoroiodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMXWPLTZBKNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382254 | |
| Record name | 2,6-Difluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13697-89-7 | |
| Record name | 1,3-Difluoro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13697-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Difluoro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and purification of 2,6-difluoroiodobenzene
An In-depth Technical Guide to the Synthesis and Purification of 2,6-Difluoroiodobenzene
Abstract
This compound is a pivotal organohalide intermediate, extensively utilized in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its structural motif, featuring a sterically hindered iodine atom flanked by two fluorine atoms, provides a unique reactive handle for cross-coupling reactions and other transformations. This guide offers a comprehensive, field-proven exploration of the primary synthetic routes and purification strategies for this compound. We delve into the underlying chemical principles, provide detailed, self-validating experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal methodology for their specific laboratory and developmental needs.
Strategic Importance in Chemical Synthesis
The utility of this compound stems from the distinct properties conferred by its substituents. The electron-withdrawing nature of the two fluorine atoms modifies the reactivity of the aromatic ring and the carbon-iodine bond. The iodine atom serves as a versatile leaving group in a multitude of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile construction of complex molecular architectures. The fluorine atoms often enhance the metabolic stability and lipophilicity of derivative molecules, making this compound a valuable building block in drug discovery programs.
Synthetic Pathways: A Comparative Analysis
Two principal synthetic strategies dominate the preparation of this compound: the diazotization of 2,6-difluoroaniline and the direct iodination of 1,3-difluorobenzene. The choice between these routes is often dictated by starting material availability, scalability, and safety considerations.
Pathway A: Sandmeyer-Type Iodination of 2,6-Difluoroaniline
This classical approach leverages the conversion of an aromatic amine to a diazonium salt, which is subsequently displaced by an iodide nucleophile. The Sandmeyer reaction is a robust and well-established method for introducing halides to an aromatic ring in patterns not easily achievable through direct electrophilic substitution.[2][3]
The process begins with the diazotization of 2,6-difluoroaniline using a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C). This is a critical step, as aryl diazonium salts are notoriously unstable and can decompose exothermically if the temperature is not rigorously controlled.[4][5] The resulting diazonium salt is then introduced to a solution of an iodide salt, such as potassium iodide. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, iodination proceeds readily without it.[3][6] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single electron transfer, leading to the formation of an aryl radical with the loss of nitrogen gas.[2]
Caption: Workflow for the synthesis of this compound via diazotization.
-
Diazotization:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,6-difluoroaniline (1.0 eq).
-
Add a mixture of water and concentrated hydrochloric acid (e.g., 3 M HCl). Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 - 1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension via the addition funnel, ensuring the internal temperature is strictly maintained below 5 °C.[7] The formation of the diazonium salt is indicated by a change in the appearance of the mixture.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. Confirm the presence of excess nitrous acid using potassium iodide-starch paper (a positive test turns the paper blue-black).[8] Quench any significant excess with a small amount of urea or sulfamic acid.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.2 - 1.5 eq) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Note: This addition can be exothermic and is accompanied by the evolution of nitrogen gas.[9]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until the evolution of nitrogen ceases. Gentle heating (e.g., 40-50 °C) may be applied to drive the reaction to completion.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (2 x 50 mL).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove residual iodine), saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Pathway B: Directed ortho-Metalation (DoM) and Iodination
This modern approach involves the direct deprotonation of 1,3-difluorobenzene at the C2 position, followed by quenching the resulting aryl anion with an iodine electrophile. The fluorine atoms act as powerful ortho-directing groups, facilitating regioselective lithiation.
The reaction is initiated by treating 1,3-difluorobenzene with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C) under an inert atmosphere.[10] The acidity of the C2 proton is significantly enhanced by the inductive effect of the two adjacent fluorine atoms, allowing for selective deprotonation. The resulting 2,6-difluorophenyllithium intermediate is then quenched by adding a solution of elemental iodine (I₂). The iodine acts as an electrophile, reacting with the carbanion to form the C-I bond.[10] Maintaining anhydrous conditions and a low temperature is paramount to prevent side reactions, such as reaction with moisture or loss of regioselectivity.
Caption: Workflow for the synthesis of this compound via ortho-lithiation.
-
Setup and Lithiation:
-
Assemble a flame-dried, three-neck round-bottom flask under a positive pressure of an inert gas (e.g., nitrogen or argon). Equip the flask with a magnetic stirrer, a low-temperature thermometer, and a rubber septum.
-
Add anhydrous tetrahydrofuran (THF) via syringe, followed by 1,3-difluorobenzene (1.0 eq).[10]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (in hexanes, typically 1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1-2 hours.
-
-
Iodination and Quench:
-
In a separate dry flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the cold aryllithium solution via cannula or syringe.
-
After the addition, allow the reaction mixture to stir for an additional hour at -78 °C before gradually warming to room temperature over 2-4 hours.[10]
-
-
Work-up and Isolation:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (until the organic layer is colorless), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude product.[10]
-
Comparison of Synthetic Routes
| Feature | Pathway A: Sandmeyer-Type Reaction | Pathway B: Directed ortho-Metalation (DoM) |
| Starting Material | 2,6-Difluoroaniline | 1,3-Difluorobenzene |
| Key Reagents | NaNO₂, HCl, KI | n-BuLi, I₂ |
| Yield | Moderate to Good (typically 60-80%) | Good to Excellent (typically 70-90%)[10] |
| Scalability | Well-established for large scale, but diazonium intermediates pose safety risks.[4] | Challenging to scale due to cryogenic temperatures (-78 °C) and pyrophoric reagents (n-BuLi). |
| Primary Hazards | Unstable/explosive diazonium salts, evolution of N₂ gas.[4] | Pyrophoric n-BuLi, cryogenic temperatures, handling elemental iodine. |
| Key Advantage | Avoids pyrophoric and cryogenic reagents. | High regioselectivity and often higher yields. |
| Key Disadvantage | Potential for diazonium salt decomposition and side-product formation. | Requires stringent anhydrous and inert atmosphere conditions. |
Purification Strategies: Achieving Analytical Grade Purity
Crude this compound from either synthesis will contain impurities such as unreacted starting materials, regioisomers (in Pathway A if the starting aniline is impure), or de-iodinated byproducts. A multi-step purification approach is often necessary.
Caption: A typical multi-step workflow for the purification of this compound.
Vacuum Distillation
This is the primary and most effective method for bulk purification. This compound has a boiling point of approximately 186 °C at atmospheric pressure, where thermal decomposition may occur.[11] Distillation under reduced pressure lowers the boiling point, allowing for safe and efficient separation from non-volatile impurities and some solvents.[12]
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short Vigreux column, ensuring all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer in the distillation flask for smooth boiling.
-
Procedure: Place the crude oil into the distillation flask.
-
Evacuation: Slowly apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure. The main fraction should be a colorless liquid. Discard any initial forerun and the high-boiling residue.
Flash Column Chromatography
For removing impurities with similar boiling points, such as regioisomers or closely related byproducts, flash column chromatography is the method of choice.[13]
-
Column Packing: Prepare a silica gel column using a non-polar solvent system, such as hexanes or a low-percentage mixture of ethyl acetate in hexanes (e.g., 1-2% EtOAc/hexanes).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. This compound, being relatively non-polar, will elute fairly quickly.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[14]
Low-Temperature Recrystallization
With a melting point of 24-26 °C, this compound is a low-melting solid or liquid at room temperature.[11] For achieving the highest analytical purity, recrystallization from a suitable solvent at low temperatures can be employed.
-
Solvent Selection: Choose a solvent in which the compound is soluble when warm but sparingly soluble at low temperatures (e.g., pentane or hexane).
-
Dissolution: Dissolve the partially purified product in a minimal amount of the chosen solvent, warming gently if necessary.
-
Crystallization: Cool the solution slowly, first to room temperature, and then in a refrigerator or freezer (-20 °C) to induce crystallization.[15]
-
Isolation: Quickly collect the resulting crystals by cold filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[16][17]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17][18]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[16][19]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[17]
Conclusion
The synthesis of this compound can be effectively achieved via either a Sandmeyer-type reaction from 2,6-difluoroaniline or through directed ortho-metalation of 1,3-difluorobenzene. The former is often preferred for its operational simplicity at scale, while the latter offers higher yields and regioselectivity but requires more stringent reaction conditions. Achieving high purity necessitates a systematic approach, typically involving vacuum distillation followed by flash chromatography. By understanding the causality behind each experimental step and adhering to rigorous purification protocols, researchers can reliably produce high-quality this compound for advanced applications in chemical and pharmaceutical development.
References
- 1. Page loading... [guidechem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. This compound | 13697-89-7 [chemicalbook.com]
- 11. This compound CAS#: 13697-89-7 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. 2265-93-2|2,4-Difluoroiodobenzene|BLD Pharm [bldpharm.com]
physical properties of 2,6-difluoroiodobenzene
An In-Depth Technical Guide to the Physical Properties of 2,6-Difluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound (CAS No. 13697-89-7). As a key aromatic building block, its utility in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, is significant.[1] The strategic placement of two fluorine atoms and an iodine atom on the benzene ring imparts unique reactivity and allows for its use in a variety of chemical transformations, including cross-coupling reactions.[2] This document consolidates critical data on its physical characteristics, spectroscopic signature, handling protocols, and synthetic relevance, serving as a vital resource for laboratory professionals.
Chemical Identity and Structure
This compound is an organoiodine compound and a derivative of benzene. Its structure is foundational to its chemical behavior, with the electron-withdrawing nature of the fluorine atoms influencing the reactivity of the carbon-iodine bond.
-
IUPAC Name: 1,3-Difluoro-2-iodobenzene
-
Synonyms: 2,6-DIFLUORO-1-IODOBENZENE, 2-Iodo-1,3-difluorobenzene[1]
Chemical Structure:
(Note: This is a simplified 2D representation)
Core Physical Properties
The are critical for its storage, handling, and use in chemical reactions. The high density, for instance, is characteristic of iodinated aromatic compounds.
| Property | Value | Source |
| Melting Point | 24-26 °C | [1][5] |
| Boiling Point | 186 °C | [1][5] |
| Density | 2.001 g/mL | [1][5] |
| Flash Point | 69 °C | [1][5] |
| Refractive Index (n20/D) | 1.566 | [1] |
| Vapor Pressure | 0.927 mmHg at 25 °C | [1] |
Detailed Analysis of Physical Characteristics
Appearance, State, and Solubility
Under standard conditions, this compound exists as a low-melting solid or liquid, depending on the ambient temperature, with its melting point ranging from 24-26°C.[1][5] It is typically described as a colorless liquid.[1] Consistent with its nonpolar aromatic character, it is not soluble in water but exhibits good solubility in common organic solvents.[1] This solubility profile is a key consideration for selecting appropriate reaction media and purification methods, such as extraction and chromatography.
Refractive Index
The refractive index is a fundamental physical constant that measures how light propagates through a substance.[6] For this compound, the refractive index is 1.566.[1] This value is a useful parameter for rapid, non-destructive identity and purity checks of liquid samples. A deviation from this value can indicate the presence of impurities or a different isomeric composition.
Storage and Stability
For optimal shelf-life, this compound should be stored at room temperature, sealed in a dry environment, and kept in a dark place to prevent potential light-induced degradation.[1][5]
Spectroscopic and Characterization Data
Spectroscopic analysis is indispensable for confirming the structural integrity of this compound after synthesis or before use.
Nuclear Magnetic Resonance (NMR)
Proton NMR (¹H NMR) is a primary tool for structural confirmation. For this compound, the expected proton signals are:
-
¹H NMR (CDCl₃): δ 7.24-7.30 (1H, multiplet), 6.89 (2H, double doublet, J = 6.6 Hz, 8.4 Hz).[7]
The multiplet corresponds to the proton at the C4 position, situated between the two fluorine atoms, while the double doublet corresponds to the two equivalent protons at the C3 and C5 positions. This distinct pattern provides unambiguous confirmation of the 2,6-difluoro substitution pattern.
Safety, Handling, and Hazard Profile
As with many halogenated organic compounds, proper safety protocols are essential when handling this compound.
-
Hazard Classification: It is classified as an irritant (Hazard Code: Xi).[1]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]
-
Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
-
Role in Organic Synthesis and Drug Development
The true value of this compound lies in its utility as a synthetic intermediate.
-
Versatile Building Block: The presence of both fluorine and iodine atoms makes it a highly valuable building block for creating more complex molecules.[1]
-
Cross-Coupling Reactions: The carbon-iodine bond is a key functional group for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the precise introduction of the 2,6-difluorophenyl moiety into a target structure.
-
Impact of Fluorine: The fluorine atoms often enhance desirable properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[11] The introduction of this specific motif can be a critical step in tuning the pharmacokinetic and pharmacodynamic profile of a new chemical entity.
Experimental Workflow: Synthesis and Quality Control
The following diagram illustrates a typical workflow from the synthesis of this compound to its characterization, ensuring it meets the required quality standards for use in research and development. The synthesis step is based on a literature procedure.[7]
Caption: Workflow for the synthesis and quality control of this compound.
Protocol: Synthesis of this compound
This protocol is adapted from a documented laboratory procedure.[7]
-
Reaction Setup: In a nitrogen-purged, dry reaction vessel, dissolve 1,3-difluorobenzene (10.0 g, 87 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 42 mL, 105 mmol) over 10 minutes.
-
Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm gradually to room temperature and hold for 5 minutes.
-
Iodination: Slowly add a solution of iodine (26.7 g, 105 mmol) in THF (200 mL). Stir the reaction mixture for 4 hours at room temperature.
-
Workup: Quench the reaction by adding water. Extract the organic phase with dichloromethane (CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the solution and concentrate it under reduced pressure to yield the final product, this compound.[7]
References
- 1. Cas 13697-89-7,this compound | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. 13697-89-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound CAS#: 13697-89-7 [m.chemicalbook.com]
- 6. web.mit.edu [web.mit.edu]
- 7. This compound | 13697-89-7 [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. nbinno.com [nbinno.com]
melting point and boiling point of 2,6-difluoroiodobenzene
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoroiodobenzene for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks for the synthesis of novel molecules with tailored properties. Among these, this compound (CAS No. 13697-89-7) emerges as a compound of significant interest. Its unique trifunctional substitution pattern on the benzene ring—featuring two highly electronegative fluorine atoms ortho to a larger, polarizable iodine atom—imparts a distinct reactivity and set of physicochemical characteristics. These properties are instrumental in its application as a versatile synthetic intermediate.
The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The presence of the iodine atom in this compound offers a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of its fundamental physicochemical properties, such as its melting and boiling points, is therefore critical for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and an exploration of the underlying principles that govern these properties. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for the proficient handling and application of this important chemical entity.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of a compound is paramount for its application in synthesis and product development. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃F₂I | [4][5] |
| Molecular Weight | 239.99 g/mol | [4] |
| Melting Point | 24-26 °C | [4][6] |
| Boiling Point | 186 °C | [4][6] |
| Density | 2.001 g/mL | [4][6] |
| Flash Point | 69 °C | [4][6] |
| Appearance | Colorless liquid or solid | [4] |
| Solubility | Soluble in organic solvents, insoluble in water. | [4] |
| Storage Temperature | Room Temperature, sealed in dry, keep in dark place. | [4][6] |
| Hazard Codes | Xi (Irritant) | [4] |
Experimental Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[7][8] The sharpness of the melting point is often used as an indicator of purity.[7] An impure compound will typically exhibit a depressed and broadened melting point range.[7]
Capillary Method using a Melting Point Apparatus
This is a common and accurate method for determining the melting point of a solid organic compound.
Protocol:
-
Sample Preparation:
-
Packing the Capillary Tube:
-
Measurement:
-
Place the packed capillary tube into the heating block of a melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point of 24 °C.
-
Then, decrease the heating rate to about 1-2 °C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
The melting point is reported as this range.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows for thermal equilibrium between the heating block, the thermometer, and the sample.[8]
Caption: Experimental workflow for melting point determination.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[11][12]
Thiele Tube Method
This method is suitable for determining the boiling point of small quantities of a liquid.
Protocol:
-
Apparatus Setup:
-
Take a small test tube (fusion tube) and add about 0.5-1 mL of this compound.
-
Take a capillary tube and seal one end. Place the capillary tube into the fusion tube with the open end downwards.[11][13]
-
Attach the fusion tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Place this assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the heat-transfer liquid is above the level of the sample.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[14] The design of the Thiele tube ensures uniform heating of the oil bath through convection.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[11] This indicates that the vapor pressure of the sample has exceeded the external pressure.
-
-
Measurement:
-
Stop heating and allow the apparatus to cool.
-
The stream of bubbles will slow down and eventually stop. At the moment the liquid just begins to enter the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.[14]
-
Record the temperature on the thermometer at this point. This is the boiling point of the liquid.
-
It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[12]
-
Causality Behind Experimental Choices:
-
Inverted Capillary: The inverted capillary tube traps a small amount of air. As the liquid is heated, the air expands and is replaced by the vapor of the liquid. The continuous stream of bubbles indicates that the liquid is at its boiling point.
-
Thiele Tube: The specific shape of the Thiele tube promotes the circulation of the heating oil, ensuring a uniform temperature distribution throughout the sample and the thermometer bulb.
Caption: Experimental workflow for boiling point determination.
Significance in Research and Drug Development
The melting and boiling points are fundamental properties that influence the handling, purification, and reaction conditions of this compound.
-
Purification: Distillation, a common method for purifying liquids, relies on differences in boiling points.[15] Knowing the boiling point of this compound (186 °C) allows for the selection of appropriate distillation conditions to separate it from reactants and byproducts.
-
Reaction Conditions: Many chemical reactions are temperature-sensitive. The boiling point of a solvent or reactant can dictate the maximum temperature at which a reaction can be carried out at atmospheric pressure.
-
Physical State: With a melting point of 24-26 °C, this compound can exist as either a solid or a liquid at or near room temperature. This is an important consideration for storage and handling.
The presence of fluorine in organic molecules can significantly alter their properties, making them highly valuable in drug discovery. Fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[2][3][16] this compound serves as a key intermediate for introducing the 2,6-difluorophenyl moiety into potential drug candidates, a structural motif found in a number of biologically active compounds.
Safety and Handling
This compound is classified as an irritant (Xi).[4] Therefore, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[17][18]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[17][18]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[4][6]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust if in solid form.[17]
Conclusion
A precise understanding and accurate determination of the melting and boiling points of this compound are essential for its effective application in research and development. These fundamental physicochemical properties govern its purification, handling, and reactivity. As a key building block in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries, a thorough knowledge of its characteristics is indispensable for the modern scientist. The experimental protocols detailed in this guide provide a reliable framework for the characterization of this and similar compounds, ensuring both scientific rigor and safety in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Cas 13697-89-7,this compound | lookchem [lookchem.com]
- 5. capotchem.com [capotchem.com]
- 6. This compound CAS#: 13697-89-7 [chemicalbook.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. scribd.com [scribd.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. vernier.com [vernier.com]
- 16. nbinno.com [nbinno.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to 2,6-Difluoroiodobenzene (CAS: 13697-89-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic utility, and safety considerations for 2,6-Difluoroiodobenzene (CAS No. 13697-89-7). As a key halogenated aromatic intermediate, this compound's unique electronic and steric profile, conferred by its ortho-difluoro and iodo substituents, makes it an invaluable building block in modern organic synthesis. Its application spans the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials such as organic semiconductors and liquid crystals.[1][2][3][4] This document synthesizes critical data to empower researchers in leveraging the full potential of this versatile reagent while ensuring safe and effective handling.
Compound Identification and Structural Informatics
Precise identification is the cornerstone of reproducible science. This compound is an aromatic compound whose structure is foundational to its reactivity.
-
IUPAC Name : 1,3-Difluoro-2-iodobenzene[7]
-
Synonyms : 2,6-Difluoro-1-iodobenzene, 2-Iodo-1,3-difluorobenzene[1][8]
Structural Identifiers:
Physicochemical Properties: A Quantitative Overview
The physical properties of this compound dictate its handling, reaction conditions, and purification methodologies. It typically presents as a white to pale yellow crystalline solid or a colorless liquid, contingent on ambient temperature and purity.[6][8]
| Property | Value | Source(s) |
| Melting Point | 24-26 °C | [1][3][4] |
| Boiling Point | 186 °C (at 760 mmHg) | [1] |
| 71 °C (at 14 mmHg) | [3][4] | |
| Density | 2.001 g/cm³ | [1] |
| Flash Point | 69 °C | [1] |
| Vapor Pressure | 0.927 mmHg at 25 °C | [1] |
| Refractive Index | 1.566 | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |
Core Reactivity and Synthetic Rationale
The synthetic value of this compound stems directly from the interplay of its substituents. The electron-withdrawing nature of the two ortho-fluorine atoms significantly influences the reactivity of the C-I bond, while also providing a means to introduce fluorine—a common bioisostere—into target molecules.
-
The C-I Bond as a Reactive Handle : The carbon-iodine bond is the primary site for synthetic transformations, most notably in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The high polarizability and relatively low bond strength of the C-I bond make it susceptible to oxidative addition, a key step in these catalytic cycles.
-
Influence of Ortho-Fluorine Atoms : The fluorine atoms enhance the electrophilicity of the ipso-carbon, often accelerating the rate of oxidative addition. Furthermore, their presence can impart unique properties to the final product, such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity, which are highly desirable traits in pharmaceutical and agrochemical design.[3]
-
Versatility : This compound serves as a precursor for a wide array of complex molecules. Its ability to introduce the 2,6-difluorophenyl moiety is crucial for creating structurally diverse and biologically active compounds.[2]
Key Applications in Research and Development
The unique structural attributes of this compound make it an indispensable tool across several scientific domains.
-
Pharmaceutical Synthesis : It is a vital intermediate in the synthesis of novel therapeutics.[1][3] The 2,6-difluorophenyl group is a structural motif found in various biologically active compounds, including protein kinase inhibitors.[1] The fluorine atoms can modulate pKa, improve cell membrane permeability, and block metabolic degradation.
-
Agrochemical Development : Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of crop protection agents.[1][2][4]
-
Materials Science : This compound is employed in the synthesis of advanced materials.[2][4] Its derivatives are investigated for applications in liquid crystals, polymers, and organic semiconductors, where the fluorine substituents can be used to fine-tune electronic properties and improve device performance.[1][4]
Safety, Handling, and Storage Protocols
Adherence to rigorous safety protocols is non-negotiable when working with halogenated aromatic compounds.
Hazard Identification:
-
GHS Pictogram : GHS07 (Exclamation Mark)[10]
-
Hazard Statements :
Recommended Handling Procedures:
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
General Hygiene : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.[11]
Storage Guidelines:
-
Store in a cool, dark, and dry place.[1][6] Recommended storage temperatures range from room temperature to 2-8 °C; consult the supplier's recommendation.[1][3][10]
-
Keep the container tightly sealed to prevent moisture ingress.
-
Store away from incompatible materials, particularly strong oxidizing agents.[6]
Illustrative Experimental Workflow: Suzuki Cross-Coupling
To demonstrate the practical utility of this compound, the following section outlines a representative protocol for a Suzuki cross-coupling reaction, a fundamental C-C bond-forming transformation. This workflow is designed as a self-validating system, with clear steps for reaction, workup, and purification.
References
- 1. Cas 13697-89-7,this compound | lookchem [lookchem.com]
- 2. a2bchem.com [a2bchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 1,3-Difluoro-2-iodobenzene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. CAS 13697-89-7: 1,3-Difluoro-2-iodobenzene | CymitQuimica [cymitquimica.com]
- 9. 13697-89-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 10. 1,3-Difluoro-2-iodobenzene | 13697-89-7 [sigmaaldrich.com]
- 11. 13697-89-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 12. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
A Technical Guide to 2,6-Difluoroiodobenzene: Properties, Synthesis, and Applications in Modern Drug Discovery
Section 1: Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's pKa, conformational preference, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[2] Within the arsenal of fluorinated building blocks, 2,6-difluoroiodobenzene has emerged as a particularly valuable reagent. Its structure, featuring a reactive carbon-iodine bond flanked by two electron-withdrawing fluorine atoms, provides a versatile platform for constructing complex molecular architectures.
This technical guide offers an in-depth exploration of this compound for researchers, chemists, and drug development professionals. We will dissect its core molecular properties, provide a detailed and validated synthesis protocol, and explore its strategic application in palladium-catalyzed cross-coupling reactions—a critical tool in the synthesis of novel therapeutics.
Section 2: Molecular Structure and Physicochemical Properties
The utility of this compound begins with its distinct molecular structure and predictable physical properties. The ortho-difluoro substitution pattern creates a unique electronic environment around the carbon-iodine bond, influencing its reactivity in subsequent synthetic transformations.
Caption: Molecular structure of this compound.
The key physicochemical and identifying properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 13697-89-7 | [3][4][5][6] |
| Molecular Formula | C₆H₃F₂I | [4][5] |
| Molecular Weight | 239.99 g/mol | [4][5][6] |
| Synonyms | 1,3-Difluoro-2-iodobenzene | [4][5][6] |
| Appearance | White or colorless to yellow powder, lump, or clear liquid | [5][7] |
| Melting Point | 24-26 °C | [5][7] |
| Boiling Point | 186 °C | [5][7] |
| Density | 2.001 g/mL | [5][7] |
| Flash Point | 69 °C | [5][7] |
| Solubility | Insoluble in water; soluble in organic solvents | [5] |
| Storage | Store in a dark place, sealed under dry conditions at room temperature | [5][7][8] |
Section 3: Synthesis and Purification
A reliable and reproducible synthesis is paramount for ensuring a high-purity starting material for subsequent reactions. The most common and effective laboratory-scale synthesis involves the directed ortho-lithiation of 1,3-difluorobenzene followed by quenching with an iodine electrophile.[3][7]
Causality Behind Experimental Choices:
-
Directed Lithiation: The two fluorine atoms on 1,3-difluorobenzene are inductively electron-withdrawing and direct the strong base, n-butyllithium (n-BuLi), to deprotonate the most acidic proton at the C2 position (between the fluorines).
-
Low-Temperature Control: The reaction is initiated at -78 °C (dry ice/acetone bath) to prevent side reactions and control the highly exothermic lithiation step. Allowing the mixture to warm slightly before adding iodine ensures the lithiation is complete.
-
Electrophilic Quench: The resulting lithiated aryl species is a potent nucleophile that readily attacks molecular iodine (I₂) to form the stable C-I bond.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
(Adapted from ChemicalBook)[3][7]
-
Setup: To a flame-dried, nitrogen-purged round-bottom flask, add 1,3-difluorobenzene (10.0 g, 87 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (42 mL of a 2.5 M solution, 105 mmol) dropwise over 10 minutes, maintaining the internal temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 5 minutes.
-
Iodination: In a separate flask, prepare a solution of iodine (26.7 g, 105 mmol) in anhydrous THF (200 mL). Slowly add this iodine solution to the reaction mixture.
-
Reaction: Stir the resulting mixture at room temperature for 4 hours.
-
Quench and Workup: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane (CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target product, this compound. A typical yield is around 74%.
Section 4: Spectroscopic Characterization (A Self-Validating System)
Confirmation of the product's identity and purity is a critical, self-validating step in any synthesis. Standard spectroscopic methods are employed for this purpose.
¹H Nuclear Magnetic Resonance (NMR)
Proton NMR is used to confirm the substitution pattern on the aromatic ring.
-
¹H NMR Data (CDCl₃): δ 7.24-7.30 (1H, multiplet), 6.89 (2H, doublet of doublets, J = 6.6 Hz, 8.4 Hz).[3][7]
Methodology for Comprehensive Characterization
The following protocols describe how to obtain a full spectroscopic profile for structure verification.[9]
-
¹³C NMR Spectroscopy: A sample (20-50 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.5 mL) and analyzed in a 5 mm NMR tube. Proton decoupling is used to simplify the spectrum, and chemical shifts are referenced to tetramethylsilane (TMS). This analysis will confirm the presence of six unique carbon environments and show characteristic C-F coupling constants.
-
Infrared (IR) Spectroscopy: A thin liquid film of the compound is prepared between two potassium bromide (KBr) plates. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer (4000-400 cm⁻¹). Key absorbances will include C-F and C-I stretches, as well as aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): Electron impact (EI) ionization is typically used. The sample is introduced into the mass spectrometer, vaporized, and bombarded with electrons (70 eV). The resulting molecular ion peak (M⁺) and fragmentation pattern are analyzed to confirm the molecular weight and structural components. The expected molecular ion peak will be at m/z 239.99.
Section 5: Chemical Reactivity and Strategic Applications in Drug Development
The true value of this compound lies in its utility as a synthetic intermediate. The C-I bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds, while the fluorine atoms confer beneficial properties to the final molecule.
The Workhorse of Cross-Coupling Reactions
The polarized C-I bond is highly susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0). This reactivity makes this compound an excellent substrate for a variety of cross-coupling reactions that are fundamental to drug synthesis.[10][11][12]
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne linkages.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Caption: this compound in a generic Pd-catalyzed cross-coupling reaction.
The Strategic Role of Fluorine
The two ortho-fluorine atoms are not merely spectators. Their strong electron-withdrawing nature modulates the reactivity of the aryl iodide and imparts valuable properties to the resulting products:
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), increasing the half-life of a drug.[2]
-
Binding Affinity: The C-F bond can participate in favorable electrostatic and hydrogen bonding interactions within a protein's active site, enhancing potency.[1]
-
Lipophilicity & Permeability: Fluorine substitution increases lipophilicity, which can improve a drug's ability to cross cell membranes and enhance oral bioavailability.[1][2]
Section 6: Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Hazard Codes: Xi (Irritant).[5]
-
Precautions: Avoid contact with skin and eyes. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place.[5][7]
Section 7: Conclusion
This compound is more than a simple halogenated aromatic; it is a sophisticated building block engineered for the precise demands of modern organic synthesis and drug discovery. Its combination of a reactive C-I bond and the modulating effects of two ortho-fluorine atoms provides chemists with a powerful tool to assemble complex molecules with tailored properties. Understanding its synthesis, characteristics, and reactivity is key to leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.
Section 8: References
-
This compound | 13697-89-7 - ChemicalBook. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound | CAS 13697-89-7 | SCBT. (n.d.). Santa Cruz Biotechnology. Retrieved January 6, 2026, from --INVALID-LINK--
-
Cas 13697-89-7, this compound - LookChem. (n.d.). LookChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
2,4-Difluoroiodobenzene: Your Key to Advanced Organic Synthesis. (2025, December 12). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound 13697-89-7 wiki - Guidechem. (n.d.). Guidechem. Retrieved January 6, 2026, from --INVALID-LINK--
-
CAS 2265-93-2 2,4-Difluoroiodobenzene - Alfa Chemistry. (n.d.). Alfa Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--
-
13697-89-7 Cas No. | this compound - Apollo Scientific. (n.d.). Apollo Scientific. Retrieved January 6, 2026, from --INVALID-LINK--
-
2,6-Difluoro-4-iodobenzaldehyde | C7H3F2IO | CID 50997876 - PubChem. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
2,4-Difluoroiodobenzene - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 6, 2026, from --INVALID-LINK--
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved January 6, 2026, from --INVALID-LINK--
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2988-3004. Retrieved January 6, 2026, from --INVALID-LINK--
-
A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Spectroscopic Profile of 2,6-Difluorotoluene: A Technical Guide. (2025, December). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
The Role of 2,4-Difluoroiodobenzene in Aromatic Synthesis and Beyond. (2025, October 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from --INVALID-LINK--
-
2265-93-2|2,4-Difluoroiodobenzene|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 6, 2026, from --INVALID-LINK--
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. (n.d.). Beilstein Journals. Retrieved January 6, 2026, from --INVALID-LINK--
-
Pd-catalyzed cross-coupling reactions of alkyl halides. (2011, July 25). Royal Society of Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025, November 18). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound CAS#: 13697-89-7. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 13697-89-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Cas 13697-89-7,this compound | lookchem [lookchem.com]
- 6. 13697-89-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. This compound CAS#: 13697-89-7 [m.chemicalbook.com]
- 8. 2265-93-2|2,4-Difluoroiodobenzene|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
solubility of 2,6-difluoroiodobenzene in organic solvents
An In-depth Technical Guide to the Solubility of 2,6-Difluoroiodobenzene in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This compound is a key organohalogen intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring safe handling. This technical guide provides a thorough analysis of the solubility characteristics of this compound. While extensive quantitative solubility data is not widely available in peer-reviewed literature, this document consolidates known physicochemical properties, discusses the theoretical principles governing its solubility, presents a detailed experimental protocol for determining solubility, and outlines best practices for data presentation and interpretation. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.
Introduction to this compound
This compound (CAS No. 13697-89-7) is an aryl halide distinguished by the presence of two fluorine atoms ortho to a bulky iodine atom on a benzene ring. This unique substitution pattern imparts specific reactivity and physical properties to the molecule. The electron-withdrawing nature of the fluorine atoms influences the electron density of the aromatic ring, while the carbon-iodine bond serves as a versatile reactive site for various cross-coupling reactions. The solubility of this compound is a critical parameter that dictates its utility in solution-phase chemistry.
General Principles of Aryl Halide Solubility:
Aryl halides, including this compound, are generally characterized by low polarity.[1][2] Consequently, they exhibit poor solubility in highly polar solvents like water but are readily soluble in non-polar organic solvents.[1][2] The solubility in a given solvent is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent molecules. The principle of "like dissolves like" is a useful heuristic; solvents with similar polarity and intermolecular force characteristics to this compound are likely to be effective at dissolving it.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
Table 1: Key Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4-Difluoroiodobenzene | Notes |
| Molecular Formula | C₆H₃F₂I | C₆H₃F₂I | Same molecular formula, different isomer. |
| Molecular Weight | 239.99 g/mol | 239.99 g/mol | Identical molecular weight. |
| CAS Number | 13697-89-7[3] | 2265-93-2 | Unique identifier for each isomer. |
| Appearance | Not specified, likely a liquid or low-melting solid. | Clear light yellow to slightly brown liquid[4][5] | Isomers often have similar appearances. |
| Boiling Point | Not specified. | 175-176 °C[4] | Boiling points of isomers are often close. |
| Density | Not specified. | 2.006 g/mL at 25 °C[4] | Density is expected to be similar. |
| Water Solubility | Expected to be very low/insoluble.[1][2][6] | Insoluble[4][5] | A general characteristic of aryl halides. |
| Organic Solvent Solubility | Expected to be soluble in common organic solvents.[2] | Soluble in common organic solvents.[2] | "Like dissolves like" principle applies. |
Theoretical Framework for Solubility
The solubility of this compound in an organic solvent is a thermodynamic equilibrium process. The extent of dissolution depends on the change in Gibbs free energy (ΔG) of the system. Favorable dissolution (high solubility) is associated with a negative ΔG, which is influenced by both enthalpy (ΔH) and entropy (ΔS) changes.
-
Enthalpy of Solution (ΔH_soln): This term represents the net energy change associated with the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, which primarily exhibits London dispersion forces and dipole-dipole interactions, solvents that can engage in similar interactions will lead to a more favorable (less positive or negative) enthalpy of solution.
-
Entropy of Solution (ΔS_soln): The dissolution of a solute generally leads to an increase in the randomness of the system, resulting in a positive entropy change. This term typically favors the dissolution process.
Experimental Determination of Solubility
Given the scarcity of published quantitative solubility data for this compound, experimental determination is often necessary. The isothermal equilibrium method, followed by a suitable analytical technique for quantification, is a robust and widely accepted approach.
Objective
To determine the equilibrium concentration of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a series of sealed glass vials. The presence of undissolved solute is crucial to ensure saturation.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed through preliminary kinetic studies.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is a clear, saturated solution.
-
-
Sampling and Dilution:
-
Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette.
-
Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for the mobile phase in chromatography) to bring the concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in standard units, such as g/L, mg/mL, or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Classification |
| Hexane | 1.89 | > 200 | Very Soluble |
| Toluene | 2.38 | > 200 | Very Soluble |
| Dichloromethane | 9.08 | > 150 | Freely Soluble |
| Tetrahydrofuran (THF) | 7.52 | > 150 | Freely Soluble |
| Ethyl Acetate | 6.02 | > 100 | Soluble |
| Acetone | 20.7 | 50 - 100 | Soluble |
| Acetonitrile | 37.5 | 10 - 30 | Sparingly Soluble |
| Ethanol | 24.5 | 1 - 10 | Slightly Soluble |
| Methanol | 32.7 | < 1 | Slightly Soluble |
| Water | 80.1 | < 0.1 | Practically Insoluble |
Interpretation of Results:
The hypothetical data in Table 2 illustrates the expected trend of decreasing solubility with increasing solvent polarity. Non-polar aprotic solvents like hexane and toluene are predicted to be excellent solvents for this compound. Polar aprotic solvents with moderate dielectric constants, such as dichloromethane and THF, are also expected to be effective. In contrast, highly polar protic solvents like ethanol, methanol, and especially water, are anticipated to be poor solvents due to the energy penalty of disrupting their strong hydrogen-bonding networks to accommodate the non-polar solute.[7]
Safety and Handling
This compound, like many organohalogens, requires careful handling to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][8]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[6][8]
-
Exposure Routes and First Aid:
-
Skin Contact: May cause skin irritation. In case of contact, wash the affected area thoroughly with soap and water.[8]
-
Eye Contact: May cause serious eye irritation. If contact occurs, flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Inhalation: May cause respiratory irritation. If inhaled, move the individual to fresh air.[8]
-
Ingestion: Harmful if swallowed. Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
Conclusion
References
- 1. quora.com [quora.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. This compound | 13697-89-7 [chemicalbook.com]
- 4. 2265-93-2 | CAS DataBase [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 8. synquestlabs.com [synquestlabs.com]
commercial availability of 2,6-difluoroiodobenzene
An In-depth Technical Guide to 2,6-Difluoroiodobenzene: Commercial Availability, Synthesis, and Applications in Drug Development
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] Among the vast arsenal of fluorinated building blocks, this compound has emerged as a particularly valuable reagent. Its structure, featuring two fluorine atoms flanking an iodine, provides a versatile handle for introducing the 2,6-difluorophenyl motif through robust and predictable synthetic transformations, primarily palladium-catalyzed cross-coupling reactions.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the , outlines a standard laboratory synthesis, provides field-proven protocols for its application in key cross-coupling reactions, and discusses the rationale behind its use in the synthesis of complex molecules.
Physicochemical Properties and Specifications
This compound is a solid at room temperature, often appearing as a white or colorless to yellow powder or lump that may also exist as a clear liquid just above its melting point.[4] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 13697-89-7 | [5][6][7][8] |
| Molecular Formula | C₆H₃F₂I | [6][7] |
| Molecular Weight | 239.99 g/mol | [6][7] |
| Melting Point | 24-26 °C | [4][6] |
| Boiling Point | 186 °C | [4][6] |
| Density | 2.001 g/cm³ | [4][6] |
| Appearance | White or Colorless to Yellow Solid/Liquid | [4][9] |
| Synonyms | 1,3-Difluoro-2-iodobenzene | [6][7][8] |
Commercial Availability and Procurement
This compound is readily available from a wide range of chemical suppliers, ensuring a stable supply chain for research and development activities. It is typically offered in various purities, with 97-98% being common grades for synthetic applications.
Table of Representative Commercial Suppliers:
| Supplier | Available Quantities | Purity |
| Apollo Scientific | 5g, 25g, 100g | 98% |
| Ark Pharm, Inc. | Gram to Kilogram Scale | ≥97% |
| Santa Cruz Biotechnology | Research Quantities | N/A |
| Fluorochem | 1g, 10g, 25g, 100g, 500g | 97% |
| Proactive Molecular Research | 10g | 98% |
| ChemicalBook | Various | 99% |
Note: Availability, pricing, and purity may vary. Researchers should consult specific supplier catalogs for the most current information.
Laboratory-Scale Synthesis
While commercially available, this compound can also be prepared in the laboratory. A common and effective method involves the directed ortho-metalation of 1,3-difluorobenzene followed by quenching with iodine.[4][5] This procedure leverages the acidity of the proton at the C2 position, situated between the two electron-withdrawing fluorine atoms.
Workflow for Synthesis of this compound
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
-
Preparation : Dissolve 1,3-difluorobenzene (10.0 g, 87 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.[4][5]
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 105 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.[4][5]
-
Warming : After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 5 minutes.[4][5]
-
Iodination : Prepare a solution of iodine (26.7 g, 105 mmol) in anhydrous THF (200 mL). Slowly add this iodine solution to the reaction mixture. A color change will be observed.[4][5]
-
Reaction Completion : Stir the mixture at room temperature for 4 hours.[4][5]
-
Workup : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane (CH₂Cl₂).[4][5]
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.[4][5]
Core Applications in Palladium-Catalyzed Cross-Coupling
The C(sp²)-I bond in this compound is highly reactive toward oxidative addition to Pd(0) catalysts, making it an ideal substrate for Suzuki-Miyaura and Sonogashira cross-coupling reactions.[10][11] These reactions are fundamental tools for constructing the complex carbon skeletons of many active pharmaceutical ingredients.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a C-C bond between an organohalide and an organoboron compound.[12][13] It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.
// Nodes pd0 [label="L₂Pd(0)"]; ox_add [label="Oxidative Addition\n(Ar-I)"]; pd2_complex [label="Ar-Pd(II)-I\n(L₂)"]; transmetal [label="Transmetalation\n[Ar'B(OR)₂ + Base]"]; pd2_diaryl [label="Ar-Pd(II)-Ar'\n(L₂)"]; red_elim [label="Reductive Elimination"]; product [label="Ar-Ar'"];
// Edges pd0 -> pd2_complex [label=" Ar-I"]; pd2_complex -> pd2_diaryl [label=" Ar'B(OR)₂"]; pd2_diaryl -> pd0 [label=" "]; pd2_diaryl -> product [style=dashed, arrowhead=none];
// Invisible nodes for cycle shape center [pos="2,2!", shape=point]; pd0 -> center [style=invis]; center -> pd2_complex [style=invis]; center -> pd2_diaryl [style=invis]; center -> product [style=invis];
// Labels for steps lab1 [label="Oxidative\nAddition", pos="1,2.5!", shape=plaintext, fontsize=9, fontcolor="#4285F4"]; lab2 [label="Transmetalation", pos="3,2.5!", shape=plaintext, fontsize=9, fontcolor="#EA4335"]; lab3 [label="Reductive\nElimination", pos="2,0.5!", shape=plaintext, fontsize=9, fontcolor="#34A853"]; }
Caption: The interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 1-5 mol%). [14][15]2. Solvent and Base : Add an appropriate solvent (e.g., THF or toluene) and a suitable amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent in some cases. [14][15]3. Alkyne Addition : Add the terminal alkyne (1.1-1.5 equiv) to the mixture via syringe.
-
Reaction Execution : Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion. [16]The reaction is often rapid.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the residue by flash column chromatography to isolate the desired arylalkyne product.
Strategic Value in Drug Discovery
The 2,6-difluorophenyl group, readily installed using this compound, is a privileged motif in medicinal chemistry. The ortho-fluorine substituents provide several distinct advantages:
-
Metabolic Stability : Fluorine atoms can block sites of oxidative metabolism (e.g., hydroxylation), thereby increasing the half-life and bioavailability of a drug candidate. [2]* Conformational Control : The steric bulk and electronic nature of the fluorine atoms can lock the aryl ring in a specific conformation, which can lead to enhanced binding affinity and selectivity for the target protein. [2]* Modulation of pKa : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing solubility and cell permeability. [1]* Enhanced Binding Interactions : The C-F bond can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein active sites. [3]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazards : It is classified as an irritant and may cause skin, eye, and respiratory irritation. [6][17][18]It is also combustible. [18]* Handling : Use in a well-ventilated area or a chemical fume hood. [17][19]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [17][19]Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [17][18]* Storage : Store in a tightly sealed container in a cool, dry, and dark place. [4][6][18]It is light-sensitive.
Conclusion
This compound is a commercially accessible and highly valuable building block for chemical synthesis. Its utility is primarily demonstrated in robust palladium-catalyzed cross-coupling reactions that are central to the construction of complex molecules in the pharmaceutical and agrochemical industries. The strategic introduction of the 2,6-difluorophenyl moiety can confer significant advantages to bioactive molecules, enhancing their potency, selectivity, and pharmacokinetic properties. A thorough understanding of its properties, synthesis, and reaction protocols empowers researchers to effectively leverage this key intermediate in the pursuit of novel chemical entities.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 13697-89-7 [m.chemicalbook.com]
- 5. This compound | 13697-89-7 [chemicalbook.com]
- 6. Cas 13697-89-7,this compound | lookchem [lookchem.com]
- 7. scbt.com [scbt.com]
- 8. 13697-89-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. echemi.com [echemi.com]
Methodological & Application
Topic: Suzuki-Miyaura Coupling of 2,6-Difluoroiodobenzene: A Standard Protocol for Sterically Challenged Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 2,6-difluorobiphenyl motifs is a critical endeavor in medicinal chemistry and materials science, owing to the unique conformational and electronic properties conferred by the ortho-fluoro substituents. However, the steric hindrance imposed by these groups presents a significant challenge for traditional cross-coupling methodologies. This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2,6-difluoroiodobenzene. We will delve into the mechanistic rationale behind component selection, offer a detailed step-by-step experimental workflow, and present a comparative analysis of catalyst systems to empower researchers to successfully synthesize sterically demanding biaryl compounds with high efficiency and reproducibility.
Introduction: The Challenge and Significance of Steric Hindrance
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2] When applied to substrates like this compound, the primary obstacle is the steric clash at the reaction center. The two ortho-fluoro groups significantly encumber the palladium catalyst's access to the carbon-iodine bond for the crucial oxidative addition step and later impede the reductive elimination step that forms the desired biaryl product.[3]
Successfully overcoming this steric barrier requires a carefully optimized catalytic system where each component—catalyst, ligand, base, and solvent—is selected to facilitate the reaction despite the challenging steric environment. The choice of an aryl iodide as the electrophile is strategic; the C-I bond is weaker and more reactive towards oxidative addition compared to C-Br or C-Cl bonds, providing an inherent kinetic advantage.[4]
Mechanistic Considerations & Component Selection
The success of a sterically hindered Suzuki coupling hinges on accelerating the key steps of the catalytic cycle: oxidative addition and reductive elimination. This is primarily achieved through the judicious selection of the palladium source and, most critically, the supporting ligand.
dot
Caption: The Suzuki-Miyaura Catalytic Cycle.
The Catalyst System: Palladium and Ligand Synergy
-
The Ligand (The Critical Choice) : For sterically demanding substrates, standard ligands like PPh₃ are often insufficient. The key is to use ligands that are both bulky and electron-rich .[3][5]
-
Bulky Phosphines : Ligands from the Buchwald group, such as SPhos and XPhos, are exceptionally effective. Their large steric profile promotes the reductive elimination step, which is often the rate-limiting step for hindered biaryl formation.[7] The electron-rich nature of these ligands also accelerates the initial oxidative addition of the aryl halide.[5]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors and offer an alternative to phosphines. Their robust bond to the palladium center creates highly active and stable catalysts capable of facilitating difficult couplings.[8][9]
-
The Base: Activating the Nucleophile
The base is not a mere spectator; its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[1][9][10]
-
Potassium Phosphate (K₃PO₄) : A moderately strong base that is widely effective, especially in polar aprotic solvents. It shows excellent functional group tolerance.
-
Cesium Carbonate (Cs₂CO₃) : A stronger base that can be highly effective, particularly for less reactive coupling partners.
-
Potassium Carbonate (K₂CO₃) : A common and cost-effective choice, often used in aqueous solvent mixtures.[11]
-
Potassium tert-Butoxide (t-BuOK) : A very strong, non-nucleophilic base that can be optimal in specific cases, particularly with NHC-based catalysts in anhydrous dioxane.[8]
The choice of base is often coupled with the solvent system. For instance, inorganic carbonates and phosphates work well in solvent mixtures containing water, while organic-soluble bases may be preferred in strictly anhydrous conditions.[10]
The Solvent: The Reaction Medium
The solvent must solubilize all components of the reaction and is typically an aprotic solvent.
-
1,4-Dioxane or Toluene : These are the most common and reliable solvents for Suzuki couplings of hindered substrates. They offer good solubility for the organic reagents and the catalyst complex.[8][12]
-
Tetrahydrofuran (THF) : Another excellent choice, particularly noted for its performance in some systems due to its lower viscosity, which can improve mass transfer.[13]
-
Aqueous Mixtures : Often, a small amount of water is added (e.g., Toluene/H₂O 4:1) when using inorganic bases like K₃PO₄ or K₂CO₃. This can aid in dissolving the base and facilitating the formation of the active boronate species.[14]
Comparative Data: Catalyst Systems for Hindered Couplings
The following table summarizes effective conditions reported for Suzuki-Miyaura couplings involving sterically hindered aryl halides, providing a valuable starting point for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | ~70-80 | [14] |
| 2 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF (2.0) | Dioxane | RT | >95 | [9] |
| 3 | Pd(OAc)₂ (0.05) | NHC-Pd Complex (0.05) | t-BuOK (2.0) | Dioxane | 80 | >99 | [8] |
| 4 | Pd(OAc)₂ (1) | AntPhos (1.1) | K₃PO₄ (3.0) | Toluene | 110 | ~90 | [15] |
| 5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | >90 | [14] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure
-
Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Inerting the Atmosphere : Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst degradation and homocoupling of the boronic acid.[3]
-
Solvent Addition : Through a septum, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 or 5:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL dioxane and 1 mL water). The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 15-20 minutes.[16]
-
Reaction Execution : Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure 2,6-difluorobiphenyl product.[3][16]
Troubleshooting and Final Remarks
-
Low Conversion : If the reaction stalls, consider increasing the catalyst loading slightly or switching to a more potent catalytic system, such as an NHC-based catalyst, or a stronger base like Cs₂CO₃.[17] Ensure that all reagents and solvents are truly anhydrous and that the system is free of oxygen.
-
Protodeboronation : The undesired replacement of the boronic acid group with hydrogen can sometimes occur.[3] Using the corresponding boronic pinacol ester can enhance stability and mitigate this side reaction.[5]
-
Homocoupling : The formation of a biaryl byproduct from the boronic acid coupling with itself is often a sign of oxygen in the reaction vessel or the use of a Pd(II) precursor without efficient reduction.[3] Thorough degassing is the primary remedy.
By understanding the mechanistic principles and carefully selecting the reaction components, researchers can reliably execute the Suzuki-Miyaura coupling of this compound and other sterically hindered substrates, unlocking access to a wide array of valuable chemical entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Sonogashira Coupling of 2,6-Difluoroiodobenzene for the Synthesis of Advanced Intermediates
Introduction: The Strategic Importance of the 2,6-Difluorophenylacetylene Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The 2,6-difluorophenyl group, in particular, offers a unique combination of steric and electronic features that can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules. When coupled with an acetylene unit via the Sonogashira reaction, it forms the 2,6-difluorophenylacetylene core, a versatile building block for a diverse array of complex chemical entities.
The Sonogashira cross-coupling reaction, a palladium- and copper-cocatalyzed carbon-carbon bond formation between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2] Its reliability, mild reaction conditions, and broad functional group tolerance have cemented its status as an indispensable tool for medicinal chemists and materials scientists.[3]
This application note provides a comprehensive guide to the Sonogashira coupling of 2,6-difluoroiodobenzene. We will delve into the mechanistic nuances of this transformation, particularly addressing the challenges posed by a di-ortho-substituted and electron-deficient aryl iodide. A detailed, validated protocol for the coupling of this compound with phenylacetylene is presented, along with guidance on optimization, troubleshooting, and characterization of the resulting product. This document is intended to empower researchers, scientists, and drug development professionals to confidently employ this powerful reaction in their synthetic endeavors.
Mechanistic Considerations for a Challenging Substrate
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is crucial for troubleshooting and optimizing the reaction, especially with a substrate like this compound.
The Catalytic Cycles:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) complex. This is often the rate-limiting step and can be challenging with sterically hindered substrates.
-
Copper Cycle: Concurrently, a copper(I) acetylide is formed from the terminal alkyne, a base, and the copper(I) cocatalyst.
-
Transmetalation: The acetylide group is transferred from copper to the palladium(II) complex.
-
Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated.
The presence of two ortho-fluorine atoms in this compound introduces specific challenges:
-
Steric Hindrance: The fluorine atoms flanking the iodine can sterically impede the oxidative addition of the palladium catalyst, potentially slowing down the reaction rate.
-
Electronic Effects: Fluorine is a strongly electron-withdrawing group, which can influence the reactivity of the aryl iodide.
To overcome these challenges, careful selection of the catalyst, ligands, base, and solvent is paramount.
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Handle with care, irritant. |
| Phenylacetylene | ≥98% | Commercially Available | Flammable, handle in a fume hood. |
| Bis(triphenylphosphine)palladium(II) dichloride | Catalyst Grade | Commercially Available | Air-stable but should be stored under inert gas. |
| Copper(I) iodide (CuI) | ≥98% | Commercially Available | Light-sensitive, store in a dark container. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Corrosive, handle with appropriate PPE. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Flammable, use in a well-ventilated area. |
| Schlenk flask/reaction tube | - | - | Must be oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert gas supply (Argon or Nitrogen) | High purity | - | For maintaining an inert atmosphere. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
This compound is an irritant. Avoid contact with skin and eyes.[5]
-
Anhydrous solvents are flammable and require careful handling.
-
The reaction should be performed under an inert atmosphere to prevent catalyst deactivation and side reactions.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(2,6-difluorophenyl)-2-phenylethyne as a representative example.
Reaction Setup:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (14.0 mg, 0.02 mmol, 2 mol%) and copper(I) iodide (3.8 mg, 0.02 mmol, 2 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen three times to establish an inert atmosphere.
-
Add this compound (240 mg, 1.0 mmol, 1.0 equiv.) to the flask against a positive flow of inert gas.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous triethylamine (0.28 mL, 2.0 mmol, 2.0 equiv.) via syringe.
-
Stir the resulting mixture at room temperature for 10 minutes to ensure dissolution of the solids.
-
Slowly add phenylacetylene (0.12 mL, 1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture via syringe.
Reaction Execution and Work-up:
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford the pure 1-(2,6-difluorophenyl)-2-phenylethyne.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents | - Use fresh, high-quality catalysts.- Ensure rigorous exclusion of air and moisture using Schlenk techniques.- Use freshly distilled or commercially available anhydrous solvents and reagents. |
| Formation of Alkyne Homocoupling (Glaser Coupling) Product | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas solvents and maintain a strict inert atmosphere.- Reduce the loading of the copper(I) iodide catalyst (e.g., to 1 mol%).- Consider a copper-free Sonogashira protocol if homocoupling is persistent.[6] |
| Slow Reaction Rate | - Steric hindrance of the substrate- Low reaction temperature | - Gently heat the reaction mixture (e.g., to 40-60 °C).- Consider using a more active palladium catalyst or a bulkier phosphine ligand to facilitate oxidative addition. |
| Decomposition of Starting Materials or Product | - Excessive heating- Prolonged reaction time | - Monitor the reaction closely and stop it once the starting material is consumed.- Avoid unnecessarily high temperatures. |
Scope and Limitations
The described protocol is generally applicable to a range of terminal alkynes. The following table provides an overview of the expected reactivity with different alkyne substrates.
| Alkyne Type | Substituent (R) | Expected Reactivity/Yield | Notes |
| Aromatic Alkynes | Electron-donating groups (e.g., -OMe, -Me) | Good to Excellent | Generally robust and high-yielding. |
| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Good | May require slightly longer reaction times. | |
| Aliphatic Alkynes | Unhindered primary (e.g., 1-hexyne) | Good | Yields are typically good. |
| Sterically hindered (e.g., 3,3-dimethyl-1-butyne) | Moderate to Good | May require elevated temperatures and longer reaction times. | |
| Functionalized Alkynes | Containing esters, ketones, alcohols | Good | The reaction is generally tolerant of a wide range of functional groups. |
Limitations:
-
Highly sensitive functional groups on the alkyne may not be compatible with the basic reaction conditions.
-
Very bulky terminal alkynes may exhibit significantly reduced reactivity due to steric hindrance.
Characterization of 1-(2,6-Difluorophenyl)-2-phenylethyne
The structure of the synthesized product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.58 - 7.52 (m, 2H, Ar-H)
-
δ 7.42 - 7.35 (m, 4H, Ar-H)
-
δ 6.98 (t, J = 8.8 Hz, 2H, Ar-H)
-
Note: The multiplet between 7.42-7.35 ppm integrates to 4 protons, one of which is the proton on the difluorinated ring.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 162.5 (dd, J = 252.5, 7.1 Hz)
-
δ 131.9, 131.8 (t, J = 10.1 Hz)
-
δ 129.3, 128.5, 122.5
-
δ 111.7 (dd, J = 26.3, 5.1 Hz)
-
δ 105.0 (t, J = 24.2 Hz)
-
δ 96.2, 84.8
-
Note: The signals for the carbon atoms bearing fluorine will appear as doublets or triplets due to C-F coupling.
-
-
Mass Spectrometry (EI):
-
m/z: 214 (M⁺)
-
Conclusion
The Sonogashira coupling of this compound provides an efficient and reliable method for the synthesis of valuable 2,6-difluorophenylacetylene derivatives. While the di-ortho-substitution presents a moderate steric challenge, the use of standard Pd/Cu catalytic systems under carefully controlled inert conditions affords the desired products in good yields. The protocol and guidelines presented in this application note offer a robust starting point for researchers in medicinal chemistry and materials science to access these important building blocks for the development of novel and functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2,6-Difluoroiodobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 2,6-Difluorophenyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and biological properties.[1] The 2,6-difluorophenyl group, in particular, has emerged as a privileged structural motif. The two ortho-fluorine atoms exert profound steric and electronic effects, influencing molecular conformation, pKa, metabolic stability, and binding affinity.[1][2] Compounds bearing this moiety are found in a range of pharmaceuticals, including potent enzyme inhibitors and receptor modulators.[3][4]
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for constructing the carbon-carbon and carbon-heteroatom bonds necessary to incorporate the 2,6-difluorophenyl unit into complex molecules.[5][6] However, the steric hindrance imposed by the two ortho-fluorine atoms presents unique challenges to the standard coupling protocols. The oxidative addition of 2,6-difluoroiodobenzene to the palladium(0) center can be sluggish, and the subsequent reductive elimination step to form the desired product can be sterically impeded.
This guide provides an in-depth analysis and detailed protocols for three key palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The focus is on understanding the mechanistic nuances and providing field-proven methodologies to overcome the inherent challenges of this sterically demanding substrate.
Mechanistic Core: The Palladium Catalytic Cycle
All palladium-catalyzed cross-coupling reactions fundamentally operate through a similar catalytic cycle involving a transition between Pd(0) and Pd(II) oxidation states.[5][7][8][9] Understanding this cycle is paramount to rational catalyst selection and reaction optimization.
-
Oxidative Addition: The cycle begins with the coordinatively unsaturated Pd(0) species undergoing oxidative addition with the aryl halide (this compound). This is often the rate-limiting step, particularly with sterically hindered substrates.[10] The C-I bond is broken, and the palladium center is oxidized to Pd(II), forming a square planar intermediate.
-
Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki reaction, the organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide.[8][11]
-
In the Sonogashira reaction, a copper(I) co-catalyst typically activates the terminal alkyne, forming a copper acetylide which then undergoes transmetalation with the Pd(II) complex.[12][13] Copper-free variants are also prevalent.[14]
-
In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.[15][16][17]
-
-
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center.[5] The catalyst is regenerated in its Pd(0) state, ready to begin a new cycle. Bulky ligands are known to promote this step.[10]
The choice of ligand is critical. Sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential for coupling sterically hindered substrates like this compound.[7][18][19] These ligands stabilize the Pd(0) species, facilitate the challenging oxidative addition, and promote the final reductive elimination step.[7][18]
Visualizing the Catalytic Cycles
To better illustrate the mechanistic flow for each key reaction, the following diagrams outline the catalytic pathways.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Interlinked catalytic cycles for the Sonogashira coupling.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[8] For substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to achieve high yields.[18][19]
Rationale for Component Selection:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a bulky biarylphosphine ligand (e.g., SPhos, XPhos) is highly effective.[19] Alternatively, using a pre-formed, air-stable precatalyst (e.g., SPhos G3) ensures reliable generation of the active Pd(0) species.[7]
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is typically used.[20] It activates the boronic acid for transmetalation without causing significant decomposition of the starting materials.[11]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, as the aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.[21]
Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%) or SPhos G3 precatalyst (2 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.5 mmol), and the palladium catalyst/ligand.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Notes |
| Pd Source | Pd(OAc)₂ / SPhos or SPhos G3 | Bulky ligand is essential for hindered substrates.[19] Precatalysts offer convenience and reliability.[7] |
| Ligand:Pd Ratio | 2:1 | Ensures full coordination and stability of the active catalyst. |
| Base | K₃PO₄ or K₂CO₃ | Effective for activating boronic acid.[11] KF can be used if base-sensitive groups are present. |
| Solvent | 1,4-Dioxane/H₂O (5:1) | Biphasic system facilitates dissolution of both organic and inorganic reagents.[20] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition. |
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[16] The reaction is highly sensitive to the choice of ligand, base, and solvent, especially with challenging substrates.
Rationale for Component Selection:
-
Catalyst System: Generations of specialized, sterically demanding biarylphosphine ligands developed by the Buchwald group (e.g., RuPhos, BrettPhos) are the gold standard.[17][22] Paired with a palladium source or used as a precatalyst, they enable the coupling of a wide range of amines.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[23]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Protocol:
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2.5 mol%) or RuPhos G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed reaction tube
Procedure:
-
Inside a glovebox: To a sealable reaction tube, add NaOt-Bu (1.4 mmol) and the palladium catalyst/ligand.
-
Add this compound (1.0 mmol) and a magnetic stir bar.
-
Add anhydrous toluene (4 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the tube tightly and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitor the reaction by GC-MS or LC-MS. Reactions are typically complete within 2-24 hours.
-
After cooling to room temperature, carefully unseal the tube. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Rinse the pad with additional solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Pd Source | Pd₂(dba)₃ / RuPhos or RuPhos G3 | RuPhos is highly effective for coupling both primary and secondary amines with hindered aryl halides.[22] |
| Base | NaOt-Bu | Strong, non-nucleophilic base essential for forming the palladium amide intermediate.[23] Must be handled in an inert atmosphere. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent is crucial to prevent side reactions with the strong base. |
| Temperature | 90 - 110 °C | Elevated temperatures are generally required to drive the reaction to completion. |
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling provides a direct route to arylalkynes by coupling an aryl halide with a terminal alkyne.[12] The classic protocol uses both palladium and copper(I) catalysts.
Rationale for Component Selection:
-
Catalyst System: A palladium source, typically Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is used in conjunction with a copper(I) salt, such as CuI.[12] The copper acts as a co-catalyst, forming a copper acetylide that facilitates the transmetalation step.[13]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX generated during the reaction and as the solvent.
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient, as it is typically part of the palladium source (e.g., Pd(PPh₃)₄).
Experimental Protocol:
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within 1-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the ammonium salt and catalysts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Standard, commercially available catalysts for Sonogashira reactions.[12] |
| Cu Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate in the traditional mechanism.[13] |
| Base/Solvent | Triethylamine (TEA) | Acts as both the base and a solvent. Must be anhydrous. |
| Temperature | Room Temperature to 50 °C | The reaction is often facile at room temperature, but gentle heating can accelerate it.[12] |
Troubleshooting and Key Considerations
-
Low Yield / No Reaction: For all couplings, the primary suspect is catalyst deactivation due to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere. For Suzuki reactions, check the activity of the boronic acid, which can degrade upon storage. For Buchwald-Hartwig, ensure the base is anhydrous and highly active.
-
Dehalogenation (Hydrodehalogenation): This side reaction, where the iodo group is replaced by hydrogen, can occur, particularly if moisture is present or if the reductive elimination is slow. Using bulkier ligands can sometimes favor the desired reductive elimination over competing pathways.[10]
-
Homocoupling: Formation of biaryl (from Suzuki) or diyne (from Sonogashira, known as the Glaser coupling) products can occur. This is often promoted by oxygen. For Sonogashira, minimizing the amount of copper catalyst can reduce diyne formation.
-
Purification: The 2,6-difluorophenyl products can be non-polar. A hexanes/ethyl acetate or hexanes/dichloromethane solvent system is typically effective for silica gel chromatography.
By understanding the underlying mechanisms and carefully selecting and handling the reagents as outlined in these protocols, researchers can successfully employ palladium-catalyzed cross-coupling reactions to synthesize valuable compounds containing the sterically challenging 2,6-difluorophenyl moiety.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nirogacestat - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. scielo.br [scielo.br]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. research.rug.nl [research.rug.nl]
- 23. rsc.org [rsc.org]
Application Notes & Protocols: The Strategic Application of 2,6-Difluoroiodobenzene in the Synthesis of Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] 2,6-Difluoroiodobenzene has emerged as a pivotal building block in this endeavor. Its unique electronic architecture, featuring a reactive carbon-iodine bond flanked by two deactivating, sterically influential fluorine atoms, provides a versatile scaffold for constructing complex molecular frameworks. This guide offers an in-depth exploration of the utility of this compound in key synthetic transformations, providing researchers with both the theoretical underpinnings and field-proven protocols necessary for successful implementation in drug discovery and development.
Introduction: The Unique Value of the 2,6-Difluorophenyl Moiety
This compound (CAS: 13697-89-7) is a crystalline solid or clear liquid with a melting point of 24-26°C and a boiling point of 186°C.[3][4] Its significance in pharmaceutical synthesis is not merely as an aryl iodide but as a strategic precursor to the 2,6-difluorophenyl group, a privileged motif in numerous drug candidates, including kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7][8]
The two fluorine atoms ortho to the point of substitution exert powerful effects:
-
Metabolic Blocking: The strong C-F bonds can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, prolonging the half-life of a drug.
-
Conformational Control: The steric bulk of the fluorine atoms can lock the biaryl bond in a specific dihedral angle, which can be critical for achieving high-affinity binding to a biological target.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a molecule's ionization state and solubility at physiological pH.
The carbon-iodine bond is the workhorse of this reagent, providing a highly reactive site for a suite of robust and versatile cross-coupling reactions. This document details its application in the most impactful of these transformations.
Figure 1: Versatility of this compound as a synthetic hub.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most widely used methods for functionalizing this compound due to their high efficiency, functional group tolerance, and predictable reactivity.[9]
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, the backbone of countless APIs, including the NSAID Diflunisal.[8][10] The reaction couples an organoboron species with an organohalide. The use of this compound in this context allows for the direct installation of the key difluorophenyl ring.
Causality and Mechanistic Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) catalyst, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and accelerate the reductive elimination step.
Protocol: Synthesis of a 2',6'-Difluoro-[1,1'-biphenyl]-3-ol derivative
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.
Experimental Details:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 239.99 | 1.0 | 240 mg | 1.0 |
| (3-Hydroxyphenyl)boronic acid | 137.92 | 1.2 | 165 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | 0.03 |
| K₂CO₃ | 138.21 | 3.0 | 415 mg | 3.0 |
| Toluene | - | - | 5 mL | - |
| Water | - | - | 1 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound, (3-hydroxyphenyl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours, monitoring for completion by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is fundamental to the synthesis of a vast number of pharmaceuticals, particularly kinase inhibitors which often feature an aniline or related nitrogen-containing core.[9][11][12] This reaction has largely replaced harsher classical methods like the Goldberg or Ullmann reactions for C-N bond formation.[11][13]
Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction proceeds via an oxidative addition/reductive elimination cycle. A key difference is the deprotonation of the amine by a base to form a more nucleophilic amide, which then coordinates to the palladium center before reductive elimination. The choice of a bulky, electron-rich phosphine ligand (e.g., Josiphos, XPhos) is critical to facilitate the challenging C-N bond-forming reductive elimination step.[9][12]
Protocol: Synthesis of N-(2,6-difluorophenyl)aniline
Figure 3: Experimental workflow for a Buchwald-Hartwig amination.
Experimental Details:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 239.99 | 1.0 | 240 mg | 1.0 |
| Aniline | 93.13 | 1.1 | 102 µL | 1.1 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg | 0.01 |
| XPhos | 476.6 | 0.03 | 14.3 mg | 0.03 |
| NaOtBu | 96.10 | 1.4 | 135 mg | 1.4 |
| Toluene (anhydrous) | - | - | 4 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound, followed by anhydrous toluene and aniline via syringe.
-
Seal the tube and heat the reaction mixture to 110°C for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired N-arylated amine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling forges a bond between an aryl halide and a terminal alkyne, a valuable transformation for creating rigid linkers or precursors for more complex heterocycles.[14] This reaction is catalyzed by a combination of palladium and a copper(I) salt.
Protocol: Synthesis of 1,3-Difluoro-2-(phenylethynyl)benzene
Experimental Details:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 239.99 | 1.0 | 240 mg | 1.0 |
| Phenylacetylene | 102.14 | 1.2 | 132 µL | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 14 mg | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 7.6 mg | 0.04 |
| Triethylamine (TEA) | 101.19 | - | 3 mL | Solvent/Base |
| THF (anhydrous) | - | - | 3 mL | Solvent |
Procedure:
-
To a dry flask under nitrogen, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise at room temperature.
-
Stir the reaction at room temperature for 8 hours, or until starting material is consumed.
-
Filter the mixture to remove amine salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the product.
Grignard Reagent Formation and Application
While cross-coupling reactions use this compound as an electrophile, it can be converted into a potent nucleophile via the formation of a Grignard reagent. This opens up a different avenue of synthetic possibilities.
Causality and Mechanistic Insight: The reaction involves the oxidative insertion of magnesium metal into the carbon-iodine bond.[15][16] This process is highly sensitive to moisture and requires an ether solvent (like THF or diethyl ether) to stabilize the resulting organomagnesium species.[16][17] Activation of the magnesium surface, often with a small crystal of iodine, is crucial to initiate the reaction by removing the passivating oxide layer.[15][16]
Protocol: Formation of 2,6-Difluorophenylmagnesium Iodide and Reaction with an Electrophile
Experimental Details (Part A: Formation):
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| Magnesium turnings | 24.31 | 1.2 | 29 mg | 1.2 |
| This compound | 239.99 | 1.0 | 240 mg | 1.0 |
| Iodine | 253.81 | 1 crystal | ~1 mg | Catalytic |
| THF (anhydrous) | - | - | 5 mL | - |
Procedure (Part A):
-
Flame-dry a three-neck flask equipped with a condenser and dropping funnel under vacuum and backfill with nitrogen.
-
Add the magnesium turnings and the iodine crystal. Gently heat with a heat gun until purple iodine vapor is observed, then cool.
-
Dissolve this compound in 2 mL of anhydrous THF in the dropping funnel. Add a small portion (~0.5 mL) to the magnesium.
-
The reaction should initiate (slight bubbling, warming). If not, gently warm the flask.
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir for an additional 1-2 hours at room temperature. The resulting gray/brown solution is the Grignard reagent.
Procedure (Part B: Reaction with Benzaldehyde):
-
Cool the prepared Grignard reagent to 0°C in an ice bath.
-
Slowly add a solution of benzaldehyde (1.0 mmol, 102 µL) in 1 mL of anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield (2,6-difluorophenyl)(phenyl)methanol.
Safety and Handling
This compound is classified as an irritant.[3][4] It may cause skin, eye, and respiratory irritation.[18][19]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[18][20] Handle in a well-ventilated area or a chemical fume hood.[20][21]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors.[18][21] Keep away from heat and open flames as it is a combustible liquid.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3][4] It is sensitive to light.[19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Cas 13697-89-7,this compound | lookchem [lookchem.com]
- 4. This compound CAS#: 13697-89-7 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. echemi.com [echemi.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols: 2,6-Difluoroiodobenzene as a Versatile Precursor for Advanced OLED Materials
Introduction: The Strategic Advantage of Fluorination in OLED Emitters and Hosts
The relentless pursuit of enhanced efficiency, operational stability, and color purity in Organic Light-Emitting Diodes (OLEDs) has driven the exploration of novel molecular architectures. Among the various synthetic strategies, the incorporation of fluorine atoms into the organic semiconductor framework has emerged as a particularly effective approach.[1][2] The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, impart desirable characteristics to OLED materials, including improved charge transport, enhanced thermal stability, and deeper blue emissions.[1][2]
2,6-Difluoroiodobenzene has proven to be a valuable and versatile building block in this context. Its di-fluoro substitution pattern provides steric hindrance that can be exploited to control molecular conformation and suppress intermolecular quenching, while the iodo group serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient construction of complex organic molecules tailored for specific functions within an OLED device, such as hole transport layers (HTLs), electron transport layers (ETLs), and emissive layers (EMLs).
This application note provides detailed protocols for the synthesis of key classes of OLED materials using this compound as a precursor, focusing on the widely employed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We will explore the synthesis of both hole-transporting materials and host materials for thermally activated delayed fluorescence (TADF) emitters, highlighting the causal relationships between molecular design, reaction conditions, and the final photophysical properties.
Core Synthetic Strategies: Leveraging Palladium Catalysis
The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern organic electronics synthesis due to their high functional group tolerance and reliability in forming carbon-carbon and carbon-nitrogen bonds.
Diagram 1: Key Cross-Coupling Reactions with this compound
Caption: Key palladium-catalyzed cross-coupling pathways using this compound.
Application Protocol 1: Synthesis of a Fluorinated Biphenyl-Carbazole Host Material via Suzuki-Miyaura Coupling
Objective: To synthesize a 2',6'-difluorobiphenyl-substituted carbazole, a scaffold commonly used in host materials for blue and green TADF OLEDs. The fluorine atoms provide steric hindrance to prevent π-stacking and tune the electronic properties.
Reaction Scheme:
Rationale for Component Selection:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos), is chosen for its efficiency in coupling aryl halides with arylboronic acids. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base, typically an aqueous solution of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A biphasic solvent system, such as a mixture of toluene and water or dioxane and water, is commonly used to dissolve both the organic substrates and the inorganic base.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
In a dry Schlenk flask, combine this compound (1.0 eq.), (9-phenyl-9H-carbazol-3-yl)boronic acid (1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
In a separate flask, prepare a degassed 2M aqueous solution of K₂CO₃.
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Add the degassed K₂CO₃ solution (2.0 eq.) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Data Presentation: Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Readily available and effective for many Suzuki couplings. |
| Ligand | - (included in catalyst) | Triphenylphosphine provides good stability. |
| Base | K₂CO₃ (2.0 eq.) | A common and effective base for activating boronic acids. |
| Solvent | Toluene/Water (4:1) | Biphasic system to dissolve all reactants. |
| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Time | 18 hours | Typical reaction time for completion. |
Application Protocol 2: Synthesis of a Fluorinated Triarylamine for Hole Transport Layers via Buchwald-Hartwig Amination
Objective: To synthesize a 2',6'-difluoro-substituted triarylamine, a class of compounds known for their excellent hole-transporting properties and high thermal stability, making them suitable for use in Hole Transport Layers (HTLs) of OLEDs.
Reaction Scheme:
Rationale for Component Selection:
-
Catalyst System: A palladium pre-catalyst (e.g., Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is highly effective for C-N bond formation.[3] These ligands promote the reductive elimination step, which is often rate-limiting.[3]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate its coordination to the palladium center.[4]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and to dissolve the reactants.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.08 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
-
Reaction Setup:
-
Add this compound (1.0 eq.) and diphenylamine (1.2 eq.) to the flask.
-
Add anhydrous, degassed toluene to the flask.
-
Seal the flask and ensure it remains under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Purification and Characterization of Final Products
The performance of OLED devices is highly sensitive to the purity of the organic materials used.[3] Therefore, rigorous purification of the synthesized compounds is essential.
-
Column Chromatography: This is the primary method for removing catalyst residues and byproducts after the initial work-up.
-
Recrystallization: This technique can be used to further purify solid products, often leading to highly crystalline materials.
-
Temperature Gradient Sublimation: For many high-performance OLED materials, a final purification step of temperature gradient sublimation under high vacuum is necessary.[4] This process removes trace impurities that can act as charge traps or quenching sites in the final device, thereby improving efficiency and operational lifetime.[4]
Characterization: The identity and purity of the synthesized materials should be confirmed by a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Photophysical Properties and Device Performance
The ultimate validation of a new OLED material lies in its photophysical properties and its performance in a fabricated device.
Photophysical Characterization:
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the absorption and emission characteristics of the material in solution and in thin films. Key parameters include the absorption and emission maxima (λ_abs and λ_em) and the photoluminescence quantum yield (PLQY).
-
Transient Photoluminescence: This measurement provides information about the lifetime of the excited state, which is crucial for understanding the emission mechanism (e.g., fluorescence vs. TADF).
Table 1: Representative Photophysical Data for a Fluorinated Biphenyl-Carbazole Host
| Property | Value |
| Absorption λ_max (nm) | ~340 |
| Emission λ_max (nm) | ~380 |
| PLQY (in toluene) | > 80% |
| Triplet Energy (eV) | ~2.9 |
Note: These are representative values and will vary depending on the specific molecular structure.
OLED Device Fabrication and Performance Metrics:
The synthesized materials are typically incorporated into a multi-layer OLED device structure by vacuum thermal evaporation. The performance of the device is then evaluated based on several key metrics:
-
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected.
-
Luminance: The brightness of the emitted light, typically measured in candelas per square meter (cd/m²).
-
Commission Internationale de l'Éclairage (CIE) Coordinates: These define the color of the emitted light.
-
Operational Lifetime (e.g., LT₅₀): The time it takes for the device's luminance to decrease to 50% of its initial value under constant current operation.[1]
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a wide range of advanced OLED materials. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently construct complex molecular architectures with tailored electronic and photophysical properties. The protocols outlined in this application note provide a solid foundation for the synthesis of fluorinated biphenyl-carbazoles and triarylamines, which are key components in high-performance OLEDs. The strategic incorporation of the 2,6-difluorophenyl moiety offers a reliable pathway to achieving enhanced device efficiency, stability, and color purity.
References
- 1. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. shimadzu.com [shimadzu.com]
- 4. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
Application Note & Protocol: A Step-by-Step Guide to the Heck Reaction with 2,6-Difluoroiodobenzene
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction
The Palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] Its discovery revolutionized the synthesis of substituted olefins, which are crucial structural motifs in pharmaceuticals, natural products, and advanced materials.[4][5] The reaction is prized for its high functional group tolerance and generally high stereoselectivity for the trans isomer, which arises from steric considerations during the catalytic cycle.[6] This guide provides an in-depth protocol and expert insights for a particularly challenging, yet synthetically valuable, substrate: 2,6-difluoroiodobenzene.
Navigating the Challenges of this compound
The successful application of the Heck reaction to this compound requires a nuanced understanding of its unique electronic and steric properties. The two ortho-fluorine atoms present significant challenges that must be addressed through careful optimization of the reaction conditions.
-
Steric Hindrance: The fluorine atoms flanking the iodine create substantial steric bulk around the reaction center. This can impede the initial, and often rate-limiting, oxidative addition step where the aryl iodide inserts into the Pd(0) catalyst.[7]
-
Electronic Effects: Fluorine is a highly electronegative atom, making the aryl ring electron-deficient. While electron-withdrawing groups can sometimes accelerate the oxidative addition of aryl halides, the overall combination of steric and electronic factors in this substrate necessitates a highly active catalytic system.[7]
Addressing these challenges requires a catalyst system, particularly the ligand, that is specifically designed to promote the reaction of sterically demanding and electronically deactivated substrates.
The Catalytic Cycle: A Mechanistic Overview
The Mizoroki-Heck reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This forms a square planar Pd(II) complex.[1][8] This is often the rate-determining step, especially for hindered substrates.
-
Olefin Coordination & Insertion (Carbopalladation): The alkene coupling partner coordinates to the Pd(II) complex, followed by migratory insertion into the Palladium-aryl bond.[6][8] This step forms the new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, transferring to the palladium center. This step forms the final alkene product and a palladium-hydride species.[6][8]
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of protonated base-halide salt.[1][6]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol details a general procedure for the coupling of this compound with styrene as a model alkene. Researchers should consider this a starting point for optimization with their specific alkene.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | C₆H₃F₂I | 240.00 | 240 mg | 1.0 | Aryl Halide |
| Styrene | C₈H₈ | 104.15 | 156 mg (0.17 mL) | 1.5 | Alkene |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 (2 mol%) | Catalyst Precursor |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 202.28 | 8.1 mg | 0.04 (4 mol%) | Ligand |
| Potassium Carbonate | K₂CO₃ | 138.21 | 276 mg | 2.0 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5.0 mL | - | Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction Solvent |
| Saturated NaCl solution | - | - | As needed | - | Aqueous Wash |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)
-
Syringes and needles for liquid transfer
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Flask Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. This is crucial as phosphine ligands can be air-sensitive.[4]
-
Reagent Addition: To the flask, add Palladium(II) Acetate (4.5 mg, 0.02 mmol), Tri-tert-butylphosphine (8.1 mg, 0.04 mmol), and Potassium Carbonate (276 mg, 2.0 mmol). The use of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is known to facilitate reactions with challenging aryl halides.[9]
-
Solvent and Substrate Addition: Add 5.0 mL of anhydrous DMF. Stir the mixture for 10-15 minutes at room temperature until the catalyst and ligand are well-dissolved, forming the active Pd(0) species in situ.[6] Subsequently, add this compound (240 mg, 1.0 mmol) and styrene (0.17 mL, 1.5 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C using an oil bath. The optimal temperature may vary and should be determined empirically.[10][11]
-
Monitoring Progress: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). Spot the reaction mixture against the this compound starting material. The reaction is typically complete within 12-24 hours when the starting material spot has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and saturated NaCl solution (1 x 20 mL) to remove DMF and the inorganic base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure 2,6-difluoro-trans-stilbene product.
Optimization and Key Considerations
For researchers adapting this protocol, several factors can be tuned to optimize yield and reaction time. The following table outlines key parameters and their scientific rationale.
| Parameter | Common Options | Rationale & Expert Insight |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, robust Pd(II) precatalyst that is reduced in situ.[12] Pd₂(dba)₃ is a Pd(0) source, which can sometimes lead to faster initiation. |
| Ligand | P(t-Bu)₃, Buchwald-type biarylphosphines, N-Heterocyclic Carbenes (NHCs) | The choice is critical for hindered substrates. Bulky, electron-rich ligands stabilize the Pd(0) center and promote the challenging oxidative addition step.[7] A 2:1 ligand-to-palladium ratio is a good starting point. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, NaOAc | An inorganic base like K₂CO₃ is often effective and easy to remove. Organic amines like triethylamine (Et₃N) can also act as the solvent in some cases. The base is required to neutralize the HI generated in the final step of the catalytic cycle.[1] |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | Polar aprotic solvents like DMF or DMAc are generally preferred as they help to solubilize the catalyst complex and inorganic base. |
| Temperature | 80 - 140 °C | Higher temperatures accelerate the reaction but can also lead to catalyst decomposition or side reactions. Optimization is key.[13] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure an inert atmosphere was maintained, as oxygen can deactivate the catalyst. Use fresh, high-purity reagents and anhydrous solvents. Consider a more active ligand system (e.g., an NHC precatalyst).
-
-
Formation of Side Products (e.g., reduced arene):
-
Cause: Competing reaction pathways.
-
Solution: This can sometimes occur with certain substrates and conditions. Lowering the reaction temperature or changing the base/solvent system may mitigate this.
-
-
Poor Regioselectivity (with unsymmetrical alkenes):
-
Cause: Steric and electronic factors of the alkene.
-
Solution: For terminal alkenes, addition of the aryl group typically occurs at the less substituted carbon due to steric hindrance.[8] For internal or electronically biased alkenes, the regioselectivity may be lower. Ligand choice can sometimes influence this outcome.
-
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 2,6-Difluoroiodobenzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination with 2,6-difluoroiodobenzene. This reaction is a cornerstone for synthesizing N-aryl-2,6-difluoroaniline scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. We delve into the mechanistic underpinnings of the catalytic cycle, offer expert insights into the critical parameters for success—particularly catalyst and ligand selection for this sterically hindered substrate—and provide a robust, step-by-step protocol. This document is designed for researchers, scientists, and drug development professionals seeking to master this challenging yet vital transformation.
Introduction: The Significance of the 2,6-Difluorophenylamine Moiety
The formation of carbon-nitrogen (C–N) bonds via palladium-catalyzed cross-coupling, known as the Buchwald-Hartwig amination, has revolutionized synthetic organic chemistry.[1][2] It provides a versatile and efficient method for creating arylamines, overcoming the limitations of classical methods which often suffer from harsh conditions and limited functional group tolerance.[1]
The 2,6-difluoroaniline core is a privileged scaffold in modern drug discovery. The ortho-fluorine substituents can profoundly influence molecular conformation through steric and electronic effects, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability. However, these same ortho-substituents present a significant steric challenge for C–N bond formation, making this compound a demanding substrate that requires a carefully optimized catalytic system. This guide addresses these challenges directly, providing the rationale and methodology for achieving high-yield couplings.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The process involves a sequence of well-defined steps, each influenced by the choice of ligand, base, and solvent. The generally accepted mechanism proceeds through oxidative addition, amine binding and deprotonation, and reductive elimination to regenerate the active catalyst.[1][3][4]
References
The Strategic Role of 2,6-Difluoroiodobenzene in the Synthesis of Advanced Agrochemicals
Introduction: The Fluorine Advantage in Modern Crop Protection
The strategic incorporation of fluorine atoms into the molecular architecture of agrochemicals has become a cornerstone of modern pesticide design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1][2] The 2,6-difluorophenyl moiety, in particular, is a privileged structural motif found in a number of successful commercial herbicides and fungicides. Its presence can profoundly influence the compound's conformation and interaction with its biological target. This guide provides an in-depth exploration of the role of 2,6-difluoroiodobenzene as a versatile and crucial building block for introducing this valuable difluorinated phenyl group in agrochemical synthesis. We will delve into key reaction pathways, provide detailed experimental protocols, and elucidate the rationale behind the synthetic strategies.
This compound: A Versatile Precursor for Key Agrochemical Scaffolds
This compound serves as an excellent starting material for the synthesis of various agrochemicals due to the distinct reactivity of its iodine substituent. The iodine atom provides a reactive handle for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann cross-coupling reactions. These methodologies allow for the efficient and modular construction of complex molecular frameworks.
This application note will focus on a key synthetic pathway that highlights the utility of this compound: the synthesis of the herbicide Flumetsulam, which features a critical N-(2,6-difluorophenyl) sulfonamide linkage. The synthesis proceeds through the key intermediate, 2,6-difluoroaniline, which can be prepared from this compound.
Synthetic Pathway to Flumetsulam: A Case Study
The synthesis of Flumetsulam provides an excellent example of the strategic use of a 2,6-difluorophenyl precursor. The overall pathway involves two main stages:
-
Synthesis of the key intermediate, 2,6-difluoroaniline, from this compound.
-
Coupling of 2,6-difluoroaniline with 5-methyl[3][4][5]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride to form Flumetsulam.
The following diagram illustrates this synthetic workflow:
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Flumetsulam | 98967-40-9 | >98% [smolecule.com]
- 4. Flumetsulam | C12H9F2N5O2S | CID 91759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2020240392A1 - Process for preparation of pyroxasulfone - Google Patents [patents.google.com]
Application Note: Stille Cross-Coupling with 2,6-Difluoroiodobenzene for the Synthesis of Fluorinated Biaryls
Abstract: This document provides a comprehensive technical guide for performing the Stille cross-coupling reaction using 2,6-difluoroiodobenzene. It covers the underlying mechanistic principles, the critical role of reagents and additives, a detailed step-by-step experimental protocol, and robust methods for the removal of toxic organotin byproducts. This guide is intended for researchers in organic synthesis and drug development seeking to construct sterically hindered and electronically deactivated C(sp²)–C(sp²) bonds, which are crucial for creating novel fluorinated molecular architectures.
Introduction and Strategic Importance
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] Its enduring utility stems from the high functional group tolerance and the air and moisture stability of the organostannane coupling partners.[2] This reaction is particularly vital for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, such as metabolic stability and binding affinity. Consequently, the synthesis of polyfluorinated biaryls is of significant interest. This compound serves as a valuable, albeit challenging, building block for this purpose. As an electron-deficient aryl iodide, its reactivity profile in the palladium-catalyzed Stille cycle requires careful optimization. This guide elucidates a field-proven protocol to successfully couple this substrate, addressing common challenges through rational selection of catalysts, ligands, and additives.
Mechanistic Pillars of the Stille Coupling
A deep understanding of the catalytic cycle is paramount for troubleshooting and optimization. The widely accepted mechanism for the Stille reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition : The cycle initiates with the oxidative addition of the organic electrophile (this compound) to a coordinatively unsaturated 14-electron Pd(0) complex. This active catalyst is typically generated in situ from a more stable Pd(0) precatalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) via ligand dissociation.[3] This step forms a 16-electron Pd(II) intermediate. For aryl iodides, this step is generally fast.[1]
-
Transmetalation : This is often the rate-determining step of the cycle. The organostannane reagent exchanges its organic group (R²) with the halide on the Pd(II) complex.[3] The precise mechanism of this step can be complex, but it results in a diorganopalladium(II) intermediate. The efficiency of transmetalation is highly dependent on the solvent, ligands, and the presence of additives.
-
Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the Pd(II) center, forming the desired C-C bond in the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Key Reagents and Rationale for Their Selection
The success of the Stille coupling with a challenging substrate like this compound hinges on the judicious choice of each component.
Palladium Catalyst and Ligands
-
Catalyst Precursor : Pd(PPh₃)₄ is a reliable choice as it is an air-stable solid that readily releases PPh₃ ligands in solution to form the active Pd(0) species.[3] Alternatively, a combination of a ligand-free source like Pd₂(dba)₃ with a separate phosphine ligand offers greater flexibility for optimization.
-
Ligands : While triphenylphosphine (PPh₃) is standard, electron-rich and sterically hindered ligands can often accelerate the reductive elimination step.[4] However, for the coupling of aryl iodides, where oxidative addition is fast, ligands like triphenylarsine (AsPh₃) have been shown to accelerate the rate-limiting transmetalation step.
The Critical Role of Additives: The "Copper Effect" and Fluoride Ions
For sluggish or sterically demanding couplings, additives are not merely beneficial; they are often essential.
-
Copper(I) Iodide (CuI) : The addition of a co-catalytic amount of CuI can accelerate reaction rates by orders of magnitude, an observation known as the "copper effect".[1] While the mechanism is debated and solvent-dependent, in polar solvents like DMF, it is proposed that CuI undergoes transmetalation with the organostannane to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium center.[5] In less polar solvents, CuI may act as a scavenger for free phosphine ligands, which can inhibit the reaction.[4]
-
Fluoride Source (CsF or KF) : Fluoride ions can coordinate to the tin atom of the organostannane, forming a hypervalent "ate" complex (e.g., [R-Sn(F)Bu₃]⁻).[4] This species is significantly more nucleophilic and accelerates the transmetalation step.[6] Cesium fluoride (CsF) is often more effective than potassium fluoride (KF) due to its higher solubility in organic solvents.[7] The synergistic effect of using both CuI and a fluoride source is a powerful strategy for difficult couplings.[7][8]
| Parameter | Recommended Choice | Rationale |
| Aryl Halide | This compound | Aryl iodides are more reactive than bromides or chlorides in oxidative addition.[1] |
| Organostannane | Aryl- or Vinyl-SnBu₃ | Tributyltin reagents are common; non-transferable butyl groups have low migratory aptitude.[2] |
| Pd Precatalyst | Pd(PPh₃)₄ (2-5 mol%) | Air-stable, reliable source of active Pd(0). Provides both catalyst and ligand.[3] |
| Solvent | Anhydrous, Degassed DMF | A polar aprotic solvent that facilitates the reaction, especially with additives.[5] |
| Additive 1 | CuI (10-20 mol%) | Accelerates the rate-limiting transmetalation step (the "copper effect").[1] |
| Additive 2 | CsF (2.0 equiv.) | Activates the organostannane, increasing its nucleophilicity.[4][7] |
| Temperature | 80–100 °C | Provides thermal energy to overcome activation barriers, particularly for transmetalation. |
| Atmosphere | Inert (Argon or N₂) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic organostannane (e.g., tributyl(vinyl)stannane) as a representative example.
Safety Precautions : Organostannane reagents are highly toxic and can be absorbed through the skin.[1] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9] All contaminated glassware and waste must be decontaminated and disposed of according to institutional guidelines.[10]
Materials and Equipment
-
This compound (1.0 equiv.)
-
Tributyl(vinyl)stannane (1.1–1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (3 mol%)
-
Copper(I) iodide, CuI (10 mol%)
-
Cesium fluoride, CsF (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate, Hexanes (reagent grade)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Round-bottom flask, condenser, magnetic stir bar
-
Schlenk line or balloon setup for inert atmosphere
-
Heating mantle with temperature controller
-
Standard glassware for work-up and chromatography
Reaction Setup and Execution
-
Preparation : Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition : To the flask, add CsF (2.0 equiv.), CuI (0.10 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).
-
Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reactants : Add anhydrous, degassed DMF via syringe, followed by this compound (1.0 equiv.) and tributyl(vinyl)stannane (1.1 equiv.).
-
Reaction : Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4–12 hours).
Work-up and Purification: The Key to Removing Tin
The removal of highly toxic organotin byproducts is the most critical part of the work-up.[11] The standard method involves precipitation of tributyltin fluoride.[12]
-
Cooling and Quenching : Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Fluoride Treatment : Transfer the mixture to a separatory funnel and wash it thoroughly with a saturated aqueous solution of KF (2 x 50 mL for a 10 mmol scale reaction). Shake vigorously for at least one minute for each wash.[12] An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) will form.
-
Filtration : Filter the entire biphasic mixture through a pad of Celite® to remove the Bu₃SnF precipitate. Wash the filter cake with additional ethyl acetate.[13]
-
Extraction : Return the filtrate to the separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Chromatography : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). For stubborn tin residues, using silica gel pre-treated with 2-5% triethylamine can be effective.[12]
Troubleshooting and Field-Proven Insights
-
Low or No Reactivity : If the reaction fails to proceed, ensure the solvent is completely anhydrous and has been properly degassed. Catalyst degradation is a common failure mode. Consider increasing the temperature or screening a different ligand, such as a bulkier, electron-rich phosphine.
-
Homocoupling of Stannane : The formation of R²-R² dimers is a common side reaction.[1] This can be minimized by ensuring a truly inert atmosphere and adding the organostannane slowly to the reaction mixture. Using a slight excess (1.1 equiv.) of the stannane is often optimal; a large excess can promote homocoupling.
-
Incomplete Tin Removal : If tin residues persist after purification, repeat the KF wash and filtration step on the concentrated organic material before re-purifying by chromatography. Using a stationary phase of silica gel mixed with 10% w/w powdered anhydrous potassium carbonate can also be highly effective at trapping tin species.[11]
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 8. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. delvallelab.weebly.com [delvallelab.weebly.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sdlookchem.com [sdlookchem.com]
- 12. Workup [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Copper-Free Sonogashira Reaction of 2,6-Difluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Arylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction has been instrumental in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[3] Traditionally, the Sonogashira reaction relies on a dual catalytic system of palladium and a copper(I) co-catalyst.[1][2] However, the use of copper can lead to undesirable side reactions, most notably the oxidative homocoupling of the alkyne (Glaser coupling), which complicates purification and reduces the yield of the desired product. Furthermore, the toxicity of copper and the need for strictly anaerobic conditions present challenges, particularly in pharmaceutical manufacturing where process safety and purity are paramount.
The development of copper-free Sonogashira protocols has therefore been a significant advancement, offering a cleaner and often more efficient alternative.[2] This guide focuses on a particularly valuable yet challenging application of this methodology: the copper-free Sonogashira coupling of 2,6-difluoroiodobenzene.
The 2,6-difluorophenyl moiety is a key structural motif in medicinal chemistry. The fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties. The resulting 2,6-difluorophenylacetylene derivatives are versatile intermediates for the synthesis of a wide range of bioactive molecules and functional materials. However, the steric hindrance imposed by the two ortho-fluorine atoms makes this substrate particularly challenging for cross-coupling reactions. This guide provides a detailed technical overview, field-proven insights, and a step-by-step protocol to successfully navigate the complexities of this transformation.
Mechanistic Rationale: The Copper-Free Pathway
The copper-free Sonogashira reaction proceeds through a palladium-catalyzed cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The generally accepted mechanism for the copper-free Sonogashira reaction involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. In the presence of a base, the terminal proton of the alkyne is abstracted to form a palladium-acetylide species.
-
Reductive Elimination: The aryl and alkynyl ligands on the Pd(II) complex undergo reductive elimination to form the desired product (the 2,6-difluorophenylalkyne) and regenerate the active Pd(0) catalyst.
Caption: Figure 1. Simplified catalytic cycle for the copper-free Sonogashira reaction.
Experimental Design: Overcoming Steric Hindrance
The primary challenge in the Sonogashira coupling of this compound is the steric bulk around the reaction center. The two ortho-fluorine atoms can hinder the approach of both the palladium catalyst and the alkyne, slowing down the oxidative addition and subsequent steps. To overcome this, careful selection of the catalyst, ligand, base, and solvent is critical.
Catalyst and Ligand Selection
For sterically demanding substrates, palladium precatalysts paired with bulky, electron-rich phosphine ligands are often the most effective. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for efficient oxidative addition to the hindered aryl iodide.
| Catalyst/Ligand | Key Features & Rationale |
| Pd(PPh₃)₄ | A classic, versatile catalyst. While it can be effective, it may require higher temperatures and longer reaction times for hindered substrates.[1] |
| PdCl₂(PPh₃)₂ | Another common palladium source. Often used in conjunction with a base to generate the active Pd(0) species in situ. |
| Buchwald Ligands (e.g., XPhos, SPhos) | These are bulky, electron-rich biaryl phosphine ligands that are highly effective for cross-coupling reactions of sterically hindered and electron-poor aryl halides.[4] |
| XPhos Pd G3 | A third-generation Buchwald precatalyst that is air- and moisture-stable, making it easy to handle. It efficiently generates the active catalytic species and is an excellent choice for this transformation.[4] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands that form stable complexes with palladium. They can be very effective in copper-free Sonogashira reactions, particularly for challenging substrates. |
Base and Solvent Selection
The choice of base is critical for the deprotonation of the terminal alkyne. The solvent plays a key role in solubilizing the reactants and catalyst, and can also influence the reaction rate and selectivity.
| Parameter | Options & Rationale |
| Base | Amine Bases (e.g., Et₃N, DIPEA, DBU): Commonly used, act as both a base and sometimes as a solvent. For hindered substrates, a stronger, non-coordinating base may be preferred. Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Can be very effective, especially in polar aprotic solvents. They are often used in modern copper-free protocols to avoid side reactions with amine-sensitive functional groups. |
| Solvent | Aprotic Polar Solvents (e.g., DMF, DMAc, NMP): Excellent for dissolving the catalyst and reactants, and can facilitate the reaction at elevated temperatures. Ethereal Solvents (e.g., THF, Dioxane): Commonly used and effective for a wide range of Sonogashira couplings. Aqueous Media: The use of water as a solvent is a green chemistry approach and can sometimes enhance reactivity.[5] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the copper-free Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.
Caption: Figure 2. Experimental workflow for the copper-free Sonogashira reaction.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), XPhos Pd G3 (0.02 equiv), and anhydrous potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the this compound.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours, depending on the alkyne substrate.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a high-quality, air-stable precatalyst like XPhos Pd G3. If using other catalysts, ensure they are handled under strictly inert conditions. |
| Insufficiently anhydrous conditions | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Ineffective base | For particularly challenging substrates, consider a stronger base such as Cs₂CO₃ or an organic base like DBU. | |
| Alkyne Homocoupling | Presence of oxygen (leading to Glaser coupling if trace copper is present) | Maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation of Aryl Iodide | High reaction temperatures or prolonged reaction times | Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature. |
Applications in Drug Discovery and Materials Science
The 2,6-difluorophenylacetylene scaffold is a valuable building block for the synthesis of a variety of functional molecules.
-
Medicinal Chemistry: The introduction of this moiety can lead to the development of potent and selective inhibitors for various biological targets. For example, derivatives of 2,6-difluorobenzyl ethers have been identified as potent inverse agonists of the RORγt nuclear receptor, which is a target for inflammatory diseases.[6] The acetylene linker itself is a recognized privileged structural feature in drug discovery, appearing in a wide range of therapeutic agents.
-
Materials Science: The rigid, linear nature of the arylalkyne structure makes these compounds excellent candidates for the construction of conjugated polymers and molecular wires with interesting electronic and photophysical properties.
Conclusion
The copper-free Sonogashira reaction of this compound, while challenging due to steric hindrance, is a highly valuable transformation for accessing key intermediates in drug discovery and materials science. By understanding the reaction mechanism and carefully selecting the appropriate catalyst system, base, and solvent, researchers can achieve high yields of the desired 2,6-difluorophenylalkyne products. The use of modern, air-stable palladium precatalysts such as XPhos Pd G3 simplifies the experimental setup and enhances the reliability of this important cross-coupling reaction.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]
- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
applications of 2,6-difluoroiodobenzene in fluorine chemistry
<_-3a_corerequirements>## Navigating Fluorine Chemistry: A Senior Application Scientist's Guide to 2,6-Difluoroiodobenzene
The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological properties.[1][2][3] The unique physicochemical characteristics of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[2][3] Among the diverse array of fluorinated building blocks, this compound has emerged as a particularly versatile reagent. The steric and electronic influence of the two ortho-fluorine atoms imparts distinct reactivity to the iodine substituent, making it a valuable synthon for constructing complex fluorinated molecules.
This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and scientific rationale tailored for researchers, scientists, and drug development professionals. We will delve into its utility in pivotal synthetic transformations, elucidating not only the experimental procedures but also the underlying principles that govern these reactions.
The Strategic Importance of the 2,6-Difluorophenyl Moiety
The 2,6-difluorophenyl group is a privileged motif in contemporary drug design. The two ortho-fluorine atoms can enforce a specific molecular conformation, which can be crucial for optimizing interactions with a biological target. This conformational restriction can lead to enhanced potency and selectivity. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity of nearby functional groups and block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
Key Synthetic Applications and Detailed Protocols
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Arylated Scaffolds
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis.[4][5][6]
The Suzuki-Miyaura reaction is a robust method for creating biaryl linkages.[7][8][9][10] this compound readily participates in this reaction, allowing for the introduction of the 2,6-difluorophenyl group onto a wide range of aromatic and heteroaromatic systems.
Protocol: Synthesis of 2-(2,6-Difluorophenyl)pyridine
This protocol illustrates a typical Suzuki-Miyaura coupling procedure.
Experimental Workflow:
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 240.00 | 1.00 g | 4.17 |
| Pyridine-2-boronic acid | 122.92 | 0.61 g | 5.00 |
| Pd(PPh₃)₄ | 1155.56 | 0.24 g | 0.21 |
| K₂CO₃ | 138.21 | 1.73 g | 12.5 |
| Toluene | - | 20 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.00 g, 4.17 mmol), pyridine-2-boronic acid (0.61 g, 5.00 mmol), and potassium carbonate (1.73 g, 12.5 mmol).
-
Solvent Addition and Degassing: Add toluene (20 mL) and water (5 mL). Degas the mixture by bubbling nitrogen through it for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.24 g, 0.21 mmol).
-
Reaction: Heat the mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Scientific Rationale:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used palladium(0) catalyst. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: Potassium carbonate is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[11]
-
Solvent System: A biphasic solvent system like toluene/water is often employed to dissolve both the organic and inorganic reagents.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[12][13][14][15] This reaction is a powerful tool for the synthesis of arylalkynes, which are important intermediates in various fields.[16]
Protocol: Synthesis of 1-(2,6-Difluorophenyl)-2-phenylethyne
Experimental Workflow:
Caption: Sonogashira cross-coupling workflow.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 240.00 | 1.00 g | 4.17 |
| Phenylacetylene | 102.14 | 0.51 g | 5.00 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.15 g | 0.21 |
| Copper(I) Iodide (CuI) | 190.45 | 0.08 g | 0.42 |
| Triethylamine (Et₃N) | 101.19 | 1.5 mL | - |
| Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.00 g, 4.17 mmol) and phenylacetylene (0.51 g, 5.00 mmol) in THF (20 mL).
-
Catalyst and Base Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.15 g, 0.21 mmol), copper(I) iodide (CuI, 0.08 g, 0.42 mmol), and triethylamine (1.5 mL).
-
Reaction: Stir the mixture at room temperature for 6-8 hours.
-
Work-up: Filter the reaction mixture through a pad of celite and concentrate the filtrate. Dissolve the residue in a suitable organic solvent and wash with water.
-
Purification: Dry the organic layer and purify by column chromatography.
Scientific Rationale:
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[4][5][6][17]
Protocol: Synthesis of N-Phenyl-2,6-difluoroaniline
Experimental Workflow:
Caption: Buchwald-Hartwig amination workflow.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 240.00 | 1.00 g | 4.17 |
| Aniline | 93.13 | 0.47 g | 5.00 |
| Pd₂(dba)₃ | 915.72 | 0.04 g | 0.04 |
| XPhos | 476.62 | 0.08 g | 0.17 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.60 g | 6.25 |
| Toluene | - | 20 mL | - |
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a flask with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.04 g, 0.04 mmol), XPhos (0.08 g, 0.17 mmol), and sodium tert-butoxide (0.60 g, 6.25 mmol).
-
Reagent Addition: Add this compound (1.00 g, 4.17 mmol), aniline (0.47 g, 5.00 mmol), and toluene (20 mL).
-
Reaction: Heat the mixture to 100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, quench the reaction with water and extract the product. Purify by column chromatography.
Scientific Rationale:
-
Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos are often used to promote the reductive elimination step and prevent catalyst decomposition.
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Ullmann Coupling: A Classic Route to Biaryls
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl.[18][19][20][21][22] While often requiring harsh conditions, modern modifications have improved its utility.
Protocol: Synthesis of 2,2',6,6'-Tetrafluorobiphenyl
Experimental Workflow:
Caption: Ullmann homocoupling workflow.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 240.00 | 2.00 g | 8.33 |
| Copper Powder (activated) | 63.55 | 1.06 g | 16.66 |
| Dimethylformamide (DMF) | - | 15 mL | - |
Procedure:
-
Reaction Setup: Combine this compound (2.00 g, 8.33 mmol) and activated copper powder (1.06 g, 16.66 mmol) in a flask.
-
Solvent Addition: Add dimethylformamide (DMF, 15 mL).
-
Reaction: Heat the mixture to 150 °C for 24 hours.
-
Work-up: After cooling, filter the mixture to remove the copper salts. Extract the product from the filtrate.
-
Purification: Purify the product by crystallization or column chromatography.
Scientific Rationale:
-
Copper Catalyst: The Ullmann reaction traditionally uses stoichiometric or excess copper. The mechanism is thought to involve the formation of an organocopper intermediate.[19]
-
High Temperature: Classic Ullmann couplings often require high temperatures to overcome the activation energy for the carbon-carbon bond formation.
Preparation of Grignard Reagents
This compound can be converted to the corresponding Grignard reagent, a powerful nucleophile for forming new carbon-carbon bonds.[23][24][25][26][27]
Protocol: Preparation of (2,6-Difluorophenyl)magnesium Iodide
Experimental Workflow:
Caption: Grignard reagent formation workflow.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 240.00 | 2.00 g | 8.33 |
| Magnesium Turnings | 24.31 | 0.22 g | 9.16 |
| Anhydrous THF | - | 20 mL | - |
| Iodine (I₂) | 253.81 | 1 crystal | - |
Procedure:
-
Setup: Flame-dry all glassware and allow to cool under an inert atmosphere. Place magnesium turnings (0.22 g, 9.16 mmol) and a small crystal of iodine in a flask.
-
Reagent Addition: Add a solution of this compound (2.00 g, 8.33 mmol) in anhydrous THF (20 mL) dropwise to the magnesium turnings.
-
Initiation and Reaction: Gentle heating may be required to initiate the reaction. Once initiated, the reaction is often exothermic. Maintain a gentle reflux until the magnesium is consumed.
-
Use: The resulting Grignard reagent is typically used immediately in the subsequent reaction step.
Scientific Rationale:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. Therefore, strictly anhydrous conditions are essential for their successful preparation.
-
Initiation: A small amount of iodine or 1,2-dibromoethane is often used to activate the magnesium surface by removing the passivating oxide layer.
Conclusion
This compound is a cornerstone reagent in fluorine chemistry, offering access to a wide array of valuable fluorinated building blocks and complex molecules. Its participation in a diverse range of powerful synthetic transformations, including palladium-catalyzed cross-couplings, Ullmann reactions, and the formation of Grignard reagents, underscores its importance. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling the efficient and strategic incorporation of the 2,6-difluorophenyl moiety in the pursuit of novel pharmaceuticals and advanced materials.
References
- 1. Item - Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. nbinno.com [nbinno.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. research.rug.nl [research.rug.nl]
- 7. scispace.com [scispace.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents - Google Patents [patents.google.com]
- 26. rroij.com [rroij.com]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,6-Difluoroiodobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,6-difluoroiodobenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling this sterically hindered and electronically distinct aryl halide. We understand the unique challenges this substrate presents and have compiled a series of troubleshooting guides and frequently asked questions to help you optimize your reactions, minimize side products, and achieve high yields.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format. We delve into the root cause of each problem and provide actionable solutions grounded in mechanistic principles.
Question 1: My reaction yield is low, and I've isolated 1,3-difluorobenzene as a major byproduct. What is happening and how can I fix it?
Answer:
You are observing hydrodehalogenation (specifically, protodeiodination), a common side reaction where the iodine atom on your starting material is replaced by a hydrogen atom.[1] This occurs when the palladium complex, after oxidative addition to the this compound, acquires a hydride ligand, which then reductively eliminates with the aryl group to form the undesired byproduct.
Probable Causes & Mechanistic Insight:
-
Hydride Source: The hydride ligand can originate from various sources in the reaction mixture, including amine bases, alcohols (especially isopropanol), or even trace water reacting with other components.[1]
-
Slow Transmetalation: Because this compound is sterically hindered, the oxidative addition step is often followed by a sluggish transmetalation. This gives the Ar-Pd(II)-I complex a longer lifetime, increasing the probability of it undergoing side reactions like hydrodehalogenation before the desired coupling can occur.[2][3]
Solutions & Experimental Protocols:
-
Choice of Solvent: Avoid solvents that can readily act as hydride donors.
-
Recommendation: Switch from secondary alcohols like isopropanol to tertiary alcohols like t-butanol or anhydrous aprotic solvents such as dioxane, THF, or toluene.[4] A small amount of water is often necessary to facilitate the reaction, but using a rigorously anhydrous solvent system with a precisely controlled amount of water can be beneficial.[1]
-
-
Choice of Base: Use a non-coordinating, anhydrous base.
-
Recommendation: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over hydroxides or alkoxides in sensitive systems. Organic amine bases should be used with caution due to their potential to serve as hydride sources.[5]
-
-
Optimize the Catalyst System: Employ a catalyst system known to accelerate the transmetalation and reductive elimination steps for hindered substrates.
| Parameter | Problematic Choice | Recommended Alternative | Rationale |
| Solvent | Isopropanol, Ethanol | Dioxane, Toluene, t-BuOH[4] | Minimizes hydride donation. |
| Base | Triethylamine (TEA), DIPEA | K₃PO₄, Cs₂CO₃, K₂CO₃[5] | Less likely to be a hydride source. |
| Ligand | PPh₃ (Triphenylphosphine) | SPhos, XPhos, RuPhos[7] | Accelerates C-C bond formation for hindered substrates. |
Question 2: I am observing a significant amount of biaryl byproduct derived from my boronic acid coupling with itself. Why is this happening?
Answer:
This side reaction is the homocoupling of the boronic acid. It is a well-documented issue, particularly when the reaction is not performed under strictly anaerobic conditions.[9]
Probable Causes & Mechanistic Insight:
-
Presence of Oxygen: The most common pathway for boronic acid homocoupling involves the reaction of a Pd(0) species with dissolved oxygen to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to generate the symmetrical biaryl.[9]
-
Pd(II) Precatalysts: If you are using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, a portion of it may directly engage in a stoichiometric reaction with the boronic acid to produce the homocoupled product and Pd(0).[10] This is more pronounced if the initial reduction of Pd(II) to the active Pd(0) catalyst is slow.
Solutions & Experimental Protocols:
-
Rigorous Degassing: The most critical step is to remove all dissolved oxygen from your reaction mixture.
-
Protocol: Before adding the catalyst, subject the solvent and reaction mixture (containing substrate, boronic acid, and base) to at least three "freeze-pump-thaw" cycles. Alternatively, for a less rigorous but often sufficient method, sparge the mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes via a subsurface needle.[10] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Use a Pd(0) Precatalyst: While Pd(II) sources are common, starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs before the main catalytic cycle begins.
-
Ligand Choice: Certain ligands can favor the desired cross-coupling pathway over homocoupling. Bulky biarylphosphine ligands are often effective.[7]
Frequently Asked Questions (FAQs)
Q1: What causes the decomposition of my boronic acid, leading to the formation of the corresponding simple arene?
This is known as protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[11] It is a frequent side reaction, especially with electron-rich or heteroaromatic boronic acids, and is highly dependent on the reaction conditions.[12][13]
-
Causality: The reaction is often base-catalyzed. The base (e.g., hydroxide) attacks the boronic acid to form a more reactive boronate species. This species can then be protonated by a proton source in the mixture (typically water or an alcohol solvent), leading to the loss of the boron moiety.[11][14] For some substrates, the process can be complex and may even be catalyzed by the boronic acid itself.[14]
-
Prevention:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[13][15] The reaction can be run under anhydrous conditions, or the ester can hydrolyze slowly in situ to release the boronic acid, keeping its instantaneous concentration low.
-
Minimize Water: While some water is often required, excess water can accelerate protodeboronation. Use a carefully controlled amount.
-
Lower Temperature: If tolerated by the reaction kinetics, running the reaction at a lower temperature can reduce the rate of this side reaction.
-
Q2: Why is the choice of base so critical in the Suzuki coupling of this compound?
The base plays multiple crucial roles in the catalytic cycle, and its choice can dictate the success or failure of the reaction.[16]
-
Activation of the Boronic Acid: The base activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex ([Ar-B(OH)₃]⁻). This species is essential for the transmetalation step.[5][17]
-
Formation of Palladium Intermediates: The base can also react with the Ar-Pd(II)-X complex to form an Ar-Pd(II)-OR or Ar-Pd(II)-OH species, which may facilitate the subsequent transmetalation.[16]
-
Influence on Side Reactions: As discussed, the base can promote protodeboronation.[12] Strong bases like NaOH or KOH can sometimes lead to other side reactions, whereas weaker bases like K₂CO₃ or phosphates (K₃PO₄) often provide a better balance of reactivity and selectivity.[5] For hindered substrates, a strong but non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often ideal.
Q3: My reaction turns black and stalls. What is happening?
The formation of a black precipitate is likely palladium black , which is finely divided, catalytically inactive palladium metal.[18] This indicates that your catalyst is decomposing.
-
Causality: This often happens when the phosphine ligand dissociates from the palladium center, leaving the metal atoms unprotected and free to aggregate. This can be caused by:
-
High Temperatures: Running the reaction at too high a temperature can promote ligand dissociation.
-
Inappropriate Ligand: The chosen ligand may not be bulky or electron-donating enough to sufficiently stabilize the Pd(0) intermediate, especially with a challenging substrate. Triphenylphosphine (PPh₃), for example, is often insufficient for coupling hindered aryl halides.[7]
-
Incorrect Stoichiometry: An insufficient ligand-to-palladium ratio can leave some palladium atoms coordinatively unsaturated and prone to decomposition.
-
-
Prevention:
-
Use a higher loading of a robust, bulky, and electron-rich phosphine ligand (e.g., SPhos, XPhos) to ensure the palladium center remains stabilized throughout the catalytic cycle.[6][7] A ligand:Pd ratio of 2:1 is common.
-
Optimize the reaction temperature; sometimes a slightly lower temperature for a longer duration is more effective.[19]
-
Visualizing Reaction Pathways
To better understand the relationship between the desired reaction and common side pathways, the following diagrams illustrate the key mechanistic steps.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The main catalytic cycle for the Suzuki-Miyaura reaction.
Diagram 2: Competing Side Reaction Pathways
Caption: Key side reactions that compete with the main Suzuki cycle.
Recommended Experimental Protocol
This general protocol is a robust starting point for the Suzuki coupling of this compound with a typical arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv), finely ground and dried
-
Anhydrous 1,4-Dioxane or Toluene
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Atmosphere Inerting: Seal the vessel with a rubber septum, and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Solvent Addition & Degassing: Add the anhydrous solvent (e.g., dioxane) and a small amount of water (e.g., dioxane/H₂O 10:1 v/v) via syringe. Sparge the resulting slurry with Argon for an additional 20-30 minutes while stirring to ensure the mixture is thoroughly degassed.
-
Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos ligand and dissolve them in a small amount of the degassed solvent. Add this catalyst solution to the main reaction vessel via syringe. Alternatively, for air-stable precatalysts, they can be added in step 1 under a glovebox environment.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Palladium-Catalyzed Reactions with 2,6-Difluoroiodobenzene
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,6-difluoroiodobenzene. This guide is designed for researchers, scientists, and professionals in drug development to navigate the unique challenges presented by this sterically hindered and electronically deactivated substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, grounded in mechanistic principles and field-proven insights.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its di-ortho-fluoro substitution pattern presents significant hurdles in palladium-catalyzed cross-coupling reactions. The steric bulk of the fluorine atoms can hinder the approach of the palladium catalyst to the carbon-iodine bond, slowing down the crucial oxidative addition step.[1] Furthermore, the electron-withdrawing nature of the fluorine atoms deactivates the aryl iodide, making it less susceptible to oxidative addition.
This guide will equip you with the knowledge to overcome these challenges and achieve successful and efficient couplings.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Low or No Conversion to Product
Probable Causes and Solutions:
-
Inefficient Oxidative Addition: This is the most common rate-limiting step for this substrate.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, and RuPhos are designed to promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition of sterically hindered aryl halides.[2] Bidentate ligands such as dppf can also be effective in preventing catalyst deactivation.[1]
-
-
Catalyst Inhibition or Decomposition: The palladium catalyst can be sensitive to air, moisture, and certain reagents.
-
Solution: Ensure rigorous degassing of solvents and use of an inert atmosphere (argon or nitrogen). Consider using pre-formed palladium catalysts (precatalysts) which are often more stable and provide more consistent results.
-
-
Inappropriate Base: The choice of base is critical for the efficiency of the transmetalation step.
-
Solution: For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required.[1] The solubility of the base in the reaction solvent can also be a critical factor.
-
-
Sub-optimal Solvent: The solvent must be able to dissolve all reaction components and be compatible with the catalyst and reagents.
-
Solution: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used. For Suzuki-Miyaura reactions, the addition of a small amount of water is often necessary to facilitate the transmetalation step.
-
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting logic for low reaction yield.
Issue 2: Formation of Side Products
Probable Causes and Solutions:
-
Hydrodehalogenation: This is a common side reaction where the iodine atom is replaced by a hydrogen atom, leading to 1,3-difluorobenzene.
-
Causality: This can occur if a hydride source is present in the reaction mixture, such as certain solvents (e.g., alcohols) or impurities in reagents.[3] It can also be promoted by catalyst decomposition leading to palladium hydride species.
-
Solution: Use high-purity, anhydrous solvents. Avoid using alcohols as solvents unless specifically required by the protocol. Minimize reaction time and temperature to reduce catalyst decomposition. The choice of ligand and base can also influence the rate of hydrodehalogenation relative to the desired coupling.[3]
-
-
Homocoupling of Boronic Acid (Suzuki-Miyaura): This results in the formation of a biaryl from two molecules of the boronic acid.
-
Causality: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate homocoupling.
-
Solution: Rigorous degassing of the reaction mixture is crucial. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess should be avoided as it can increase homocoupling.
-
-
Homocoupling of Alkyne (Sonogashira): Known as the Glaser coupling, this leads to the formation of a diacetylene byproduct.
-
Causality: This is a copper-catalyzed process, so it is more prevalent in traditional Sonogashira reactions that use a copper co-catalyst.
-
Solution: Employ copper-free Sonogashira conditions.[4][5] If copper is necessary, using a minimal amount and ensuring a strictly anaerobic environment can help to suppress this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium precursor is best for reactions with this compound?
A1: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ can be effective. Pd(II) precursors require in situ reduction to the active Pd(0) catalyst, which is often achieved by a phosphine ligand or an amine. For consistency and often milder reaction conditions, pre-formed catalysts (precatalysts), where the active Pd(0) species is readily generated, are highly recommended.
Q2: How do I choose the right ligand for my specific reaction?
A2: The choice of ligand is critical. For the sterically demanding this compound, bulky and electron-rich monodentate phosphine ligands are generally the first choice.
| Ligand Family | Key Features & Applications |
| Buchwald-type Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | Highly effective for Suzuki-Miyaura and Buchwald-Hartwig reactions of hindered substrates. Their bulkiness promotes the formation of the active monoligated Pd(0) species.[2] |
| Ferrocenylphosphines (e.g., dppf) | Bidentate ligand that can stabilize the palladium center and is effective in a range of cross-coupling reactions.[1] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable complexes with palladium, often leading to highly active and long-lived catalysts. |
Q3: Can I run these reactions open to the air?
A3: While some modern catalyst systems show remarkable air stability, for optimal results and to minimize side reactions like homocoupling, it is strongly recommended to perform these reactions under an inert atmosphere (argon or nitrogen). This is particularly important when working with sensitive reagents or when trying to achieve high yields and purity.
Q4: What is the general catalytic cycle for these reactions?
A4: The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig) or Alkyne Coordination/Deprotonation (Sonogashira): The coupling partner is transferred to the palladium center.
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.
Caption: Generalized palladium cross-coupling cycle.
Experimental Protocols
The following are starting-point protocols that may require optimization for your specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is for the synthesis of 2,6-difluorobiphenyl derivatives.
Reagents and Equipment:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
K₃PO₄ (2-3 equivalents)
-
Anhydrous 1,4-dioxane and water (e.g., 10:1 v/v)
-
Schlenk flask or sealed vial, magnetic stirrer, heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the coupling of primary or secondary amines with this compound.
Reagents and Equipment:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Pd(OAc)₂ (1-2 mol%) or a suitable precatalyst
-
RuPhos (2-4 mol%)
-
NaOtBu (1.5 - 2 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, RuPhos, and NaOtBu to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by the amine and then this compound.
-
Seal the flask and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol is for the coupling of terminal alkynes with this compound.
Reagents and Equipment:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)
-
Anhydrous THF or DMF
-
Schlenk flask, magnetic stirrer, heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the terminal alkyne, and Pd(PPh₃)₂Cl₂.
-
Add the anhydrous solvent, followed by the amine base via syringe.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protodeiodination of 2,6-Difluoroiodobenzene
Welcome to the technical support center for troubleshooting protodeiodination reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to work with the protodeiodination of 2,6-difluoroiodobenzene. As a common synthetic step, the removal of an iodo group and its replacement with a proton can be deceptively complex. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate the challenges you might encounter.
Section 1: Core Concepts & General Protocol
What is the typical mechanism for protodeiodination?
Protodeiodination, the substitution of an iodine atom with a hydrogen atom on an aromatic ring, can proceed through several mechanisms depending on the reaction conditions. For an electron-deficient ring like this compound, two common pathways are reductive cleavage (often metal-catalyzed) and a base-induced pathway.
-
Reductive Cleavage (Metal-Catalyzed): This is the most common and reliable method. It typically involves a palladium catalyst (e.g., Pd/C, Pd(OAc)₂) and a hydrogen source. The generally accepted mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by reductive elimination with a hydride source to yield the product and regenerate the catalyst.
-
Base-Induced Hydrodeiodination: Certain strong bases can facilitate this reaction, often in the presence of a suitable proton donor.[1] The mechanism can be more complex and substrate-dependent.
Below is a generalized workflow for troubleshooting a protodeiodination reaction.
Caption: A general decision-making workflow for troubleshooting protodeiodination.
Standard Experimental Protocol: Palladium-Catalyzed Protodeiodination
This protocol serves as a validated starting point for the reaction.
Materials:
-
This compound
-
Palladium on Carbon (10 wt. %, 5 mol%)
-
Sodium formate (HCOONa) (3 equivalents)
-
Ethanol (EtOH), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and free of contaminants.[2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and sodium formate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous ethanol to achieve a concentration of ~0.1 M. Carefully add the 10% Pd/C catalyst (0.05 eq).
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified further if necessary.
Section 2: Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during your experiments.
Category 1: No Reaction or Low Conversion
Q1: I've set up the reaction, but after several hours, analysis shows only my starting material, this compound. What are the most likely causes?
A1: This is a common issue that typically points to a problem with one of the core components of the reaction. Here’s a checklist of what to investigate:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.
-
Causality: Pd/C catalysts can lose activity over time due to oxidation or poisoning from previous use or improper storage. "Older" catalysts may have a significant portion of the palladium as less active PdO.
-
Solution: Use a fresh bottle of Pd/C catalyst. If you suspect your lab's supply is old, purchase a new one. For highly sensitive reactions, using a more active catalyst like a palladium complex with specific ligands might be necessary.
-
-
Purity of Reagents and Solvents: Contaminants can halt the reaction.
-
Causality: Water in your solvent can interfere with the reaction. Your starting material or hydride source could contain impurities that act as catalyst poisons (e.g., sulfur-containing compounds).[2][3]
-
Solution: Use anhydrous solvent. If you are unsure of the solvent quality, distill it prior to use.[3] Check the purity of your this compound and sodium formate.
-
-
Insufficient Temperature: The reaction may have a higher activation energy than anticipated.
-
Causality: Every reaction has a minimum temperature required to proceed at a reasonable rate. Room temperature may be insufficient.
-
Solution: Gradually increase the reaction temperature. If you started at room temperature, try heating to 60 °C, then 80 °C. Monitor for any change by TLC/GC.[2]
-
-
Inefficient Hydride Source: Sodium formate is a common choice, but its effectiveness can vary.
-
Causality: The transfer of the hydride to the palladium center is a critical step. The solubility and reactivity of the hydride source matter.
-
Solution: Consider alternative hydride sources. Ammonium formate is often more reactive. You can also use hydrogen gas (H₂), typically bubbled through the reaction mixture or maintained at a positive pressure with a balloon.
-
Q2: My reaction is proceeding, but it stalls at 20-30% conversion and won't go to completion. What should I do?
A2: A stalled reaction indicates that the catalytic cycle has been interrupted or has become extremely slow.
-
Progressive Catalyst Deactivation:
-
Causality: The catalyst may be slowly poisoned by impurities generated during the reaction or from the starting materials. Alternatively, the active Pd(0) may aggregate into less active palladium black, especially at higher temperatures or concentrations.
-
Solution: Try adding another portion of the catalyst to the reaction mixture.[3] If this restarts the reaction, catalyst deactivation is the likely culprit. For future attempts, use a higher catalyst loading from the start or consider a ligand that stabilizes the palladium nanoparticles.
-
-
Incorrect Stoichiometry:
-
Causality: You may have miscalculated the amount of the hydride source needed.[2]
-
Solution: Double-check your calculations. Add another 1-2 equivalents of sodium formate (or your chosen hydride source) to the reaction. If the reaction proceeds further, you've found the issue.
-
-
Solvent Choice:
-
Causality: The polarity and protic nature of the solvent can significantly affect reaction rates. While ethanol is a good starting point, it may not be optimal for your specific substrate.
-
Solution: Screen other solvents. Protic solvents like methanol or isopropanol are good alternatives. Aprotic polar solvents like THF or dioxane can also be effective, especially if you are using a different hydride source.
-
| Solvent | Relative Polarity | Typical Temperature (°C) | Comments |
| Methanol | 0.762 | 60 | Highly polar, good for dissolving formate salts. |
| Ethanol | 0.654 | 78 | Standard choice, generally effective. |
| Isopropanol | 0.546 | 80 | Less polar, can sometimes improve solubility of organic substrates. |
| THF | 0.207 | 65 | Aprotic, good alternative if protic solvents cause side reactions. |
Category 2: Low Isolated Yield
Q1: My TLC and crude NMR/GC-MS analysis show a high conversion to the desired 1,3-difluorobenzene, but my final yield after purification is very low.
A1: This frustrating situation points towards product loss during the workup and purification stages.[4]
-
Product Volatility:
-
Causality: The product, 1,3-difluorobenzene, is significantly more volatile than the starting material, this compound. (Boiling point of 1,3-difluorobenzene is ~83 °C, vs. ~175 °C for the starting material).
-
Solution: Be extremely careful during solvent removal on the rotary evaporator. Use a low bath temperature (room temperature if possible) and do not apply a high vacuum. If you suspect product loss, check the contents of your rotovap's cold trap.[4][5]
-
-
Losses During Aqueous Workup:
-
Causality: If your workup involves an aqueous wash, your product may have some solubility in the aqueous layer, leading to losses.
-
Solution: Minimize aqueous washes. If a wash is necessary, perform a back-extraction of the aqueous layer(s) with a small amount of a clean organic solvent (e.g., diethyl ether, pentane) to recover any dissolved product.[4]
-
-
Adsorption on Purification Media:
-
Causality: If you are performing column chromatography, your product can irreversibly adsorb to the silica gel or alumina, especially if it is highly active.
-
Solution: 1,3-difluorobenzene is often pure enough after filtration and solvent removal. Avoid chromatography if possible. If you must use chromatography, opt for a less polar solvent system (e.g., hexanes) and consider deactivating your silica gel by adding 1% triethylamine to the eluent.[6]
-
Category 3: Formation of Side Products
Q1: I'm observing a significant impurity in my final product. What could it be?
A1: The structure of your starting material presents a few key possibilities for side reactions.
-
Hydrodefluorination:
-
Causality: Under harsh reductive conditions (e.g., high catalyst loading, high temperature, prolonged reaction time), the C-F bonds can also be cleaved, leading to the formation of monofluorobenzene or even benzene. The C(sp²)-F bond is strong, but not invincible.
-
Solution: Use milder reaction conditions. Lower the temperature, reduce the catalyst loading, and monitor the reaction closely to stop it as soon as the starting material is consumed.
-
-
Incomplete Reaction:
-
Causality: The most common "impurity" is simply unreacted starting material.
-
Solution: Refer to Category 1. Ensure your reaction goes to completion by optimizing conditions or reaction time.
-
-
Coupling/Dimerization:
-
Causality: In the absence of a sufficient hydride source, the palladium intermediate can sometimes undergo side reactions like homocoupling to form difluoro-biphenyl species.
-
Solution: Ensure an adequate excess of the hydride source is present throughout the reaction.
-
Caption: Reaction pathways showing the desired protodeiodination versus side reactions.
Section 3: References
-
Molecular Iodine-Mediated One-Pot Sequential Iodocyclization–Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes. Organic Letters. --INVALID-LINK--[7][8]
-
How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. --INVALID-LINK--[2]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. --INVALID-LINK--[9]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. National Institutes of Health (NIH). --INVALID-LINK--[10]
-
Troubleshooting: I Cant Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry. --INVALID-LINK--[3]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ResearchGate. --INVALID-LINK--[11]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. --INVALID-LINK--[4]
-
How To Run A Reaction: Purification. University of Rochester, Department of Chemistry. --INVALID-LINK--[12]
-
List of purification methods in chemistry. Wikipedia. --INVALID-LINK--[13]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. --INVALID-LINK--[5]
-
Conversion of Aryl Iodides into Aryliodine(III) Dichlorides by an Oxidative Halogenation Strategy Using 30% Aqueous Hydrogen Peroxide in Fluorinated Alcohol. National Institutes of Health (NIH). --INVALID-LINK--[14]
-
The mechanism of protodeiodination of p-iodoaniline. Journal of the Chemical Society. --INVALID-LINK--[15]
-
Effective purification techniques for products of 3-Iodooxetane reactions. Benchchem. --INVALID-LINK--[6]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. --INVALID-LINK--[16]
-
New Insights into the Reaction Capabilities of Ionic Organic Bases in Cu‐Catalyzed Amination. ResearchGate. --INVALID-LINK--[17]
-
Copper Mediated Fluorination of Aryl Iodides. National Institutes of Health (NIH). --INVALID-LINK--[18]
-
Scope with respect to aryl iodides. Reactions conditions: 1 a... ResearchGate. --INVALID-LINK--[19]
-
2,4-Difluoroiodobenzene. BLD Pharm. --INVALID-LINK--[20]
-
Examples of C‐arylated side products observed during the attempted oxidative dearomatization of phenolic cores with hypervalent iodine species. ResearchGate. --INVALID-LINK--[21]
-
Iodocyclization/base-induced hydrodeiodination reaction of 5-substituted 4-alkenols. The influence of substituent on the stereoselective pathway. ResearchGate. --INVALID-LINK--[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 10. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 14. Conversion of Aryl Iodides into Aryliodine(III) Dichlorides by an Oxidative Halogenation Strategy Using 30% Aqueous Hydrogen Peroxide in Fluorinated Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 175. The mechanism of protodeiodination of p-iodoaniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. physics.emu.edu.tr [physics.emu.edu.tr]
- 17. researchgate.net [researchgate.net]
- 18. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2265-93-2|2,4-Difluoroiodobenzene|BLD Pharm [bldpharm.com]
- 21. researchgate.net [researchgate.net]
effect of base and solvent on 2,6-difluoroiodobenzene reactivity
Welcome to the technical support center for navigating the experimental nuances of 2,6-difluoroiodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile reagent in their synthetic endeavors. Here, we move beyond standard protocols to address the specific challenges and questions that arise during experimentation, focusing on the critical interplay between bases and solvents in directing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish or failing. What are the most likely causes related to the base and solvent?
A1: Successful Suzuki-Miyaura couplings are highly dependent on the careful selection of base and solvent. With an electron-deficient substrate like this compound, these choices are even more critical.
-
Base Selection: The primary role of the base is to activate the boronic acid derivative for transmetalation.[1] For this compound, weaker bases like phosphates (e.g., K₃PO₄) and carbonates (e.g., Cs₂CO₃) are often preferred over stronger bases like hydroxides or alkoxides. Strong bases can promote undesired side reactions, including proto-deborylation of the boronic acid and decomposition of the palladium catalyst. The choice between K₃PO₄ and Cs₂CO₃ can be subtle; Cs₂CO₃ is more soluble in many organic solvents, which can be advantageous.
-
Solvent Effects: The solvent influences catalyst solubility, reaction temperature, and the rate of the catalytic cycle. Aprotic polar solvents like DMF and dioxane are common choices.[2] However, for some systems, alcoholic solvents like methanol or ethanol have been shown to significantly promote the reaction.[2] If your reaction is slow in a standard solvent like toluene or THF, consider a switch to a more polar solvent or an alcohol-containing solvent system. Be aware that solvents can also participate in side reactions, so solvent purity is paramount.
Q2: I am observing significant hydrodehalogenation (loss of iodine) in my Buchwald-Hartwig amination of this compound. How can I mitigate this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient aryl halides.[3] It arises from a competitive pathway to the desired C-N bond formation.
-
Base Strength and Steric Hindrance: A strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) is typically used. However, if hydrodehalogenation is excessive, consider switching to a slightly weaker or more sterically hindered base. The choice of base can influence the equilibrium between the desired reductive elimination and the undesired β-hydride elimination pathway.
-
Solvent Choice: The solvent can play a significant role. Toluene is a common solvent for these reactions. However, for challenging substrates, switching to a more polar aprotic solvent like dioxane might be beneficial.[3] It's important to note that the optimal solvent can be highly substrate-dependent.
-
Ligand Selection: While not directly a base or solvent issue, the choice of phosphine ligand is intrinsically linked to their performance. A more electron-donating and sterically bulky ligand can often favor the desired reductive elimination pathway, thus minimizing hydrodehalogenation. If you are using a first-generation ligand, consider upgrading to a more advanced one like XPhos or RuPhos.[4]
Q3: My Sonogashira coupling of this compound is giving low yields. What adjustments to the base and solvent should I consider?
A3: The Sonogashira coupling is sensitive to reaction conditions, and optimization is often necessary.
-
Base: A crucial component of the Sonogashira reaction is the amine base, which serves both as a base and sometimes as a solvent.[5] Triethylamine (Et₃N) is a common choice. If yields are low, ensure the amine is freshly distilled and free of water. The amount of amine used can also be critical; an excess is typically required.[6] For more challenging couplings, a stronger, non-nucleophilic organic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) could be explored.
-
Solvent System: While the amine can act as the solvent, co-solvents are frequently employed to improve the solubility of the reactants and catalyst. THF, DMF, and toluene are common choices. The polarity of the solvent can influence the reaction rate. If your reaction is sluggish in a non-polar solvent like toluene, switching to THF or DMF may accelerate the coupling.
Q4: I am attempting an Ullmann condensation with this compound and an alcohol, but the reaction is not proceeding. What role do the base and solvent play here?
A4: The classic Ullmann condensation for C-O bond formation often requires harsh conditions.[7] However, modern ligand-assisted protocols have made this transformation more accessible.
-
Base: A strong base is typically required to deprotonate the alcohol and form the active nucleophile.[8] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. The higher solubility and basicity of Cs₂CO₃ often lead to better results. In some cases, stronger bases like potassium tert-butoxide may be necessary, but these can also lead to side reactions.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP (N-methyl-2-pyrrolidone), or DMSO are typically used to achieve the necessary reaction temperatures. The ability of the solvent to dissolve the base and the reactants is critical. The choice of solvent can also influence the rate of the reaction by stabilizing the intermediates in the catalytic cycle.
Troubleshooting Guide
| Issue | Potential Cause (Base/Solvent Related) | Troubleshooting Steps |
| Low or No Conversion | - Inadequate base strength to activate the coupling partner.- Poor solubility of the base or catalyst in the chosen solvent.- Reaction temperature is too low for the chosen solvent. | - Switch to a stronger or more soluble base (e.g., from K₃PO₄ to Cs₂CO₃).- Change to a more polar solvent (e.g., from toluene to DMF or dioxane).- Increase the reaction temperature, ensuring it is within the tolerance of your reactants and catalyst. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Base is too strong, leading to undesired pathways.- Solvent is not optimal for favoring the desired reaction pathway. | - Use a weaker or more sterically hindered base.- Screen different solvents (e.g., toluene vs. dioxane).- Consider the impact of the ligand in conjunction with the base and solvent. |
| Inconsistent Results | - Presence of water or other impurities in the base or solvent.- Degradation of the solvent or base over time. | - Use freshly dried and distilled solvents.- Use fresh, high-purity bases.- Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Workflow & Decision Making
The following diagram illustrates a logical workflow for troubleshooting and optimizing reactions involving this compound, with a focus on the critical roles of the base and solvent.
Caption: Troubleshooting workflow for this compound reactions.
Key Mechanistic Considerations: The Role of Base and Solvent
The following diagram illustrates the generalized catalytic cycle for a cross-coupling reaction, highlighting the stages where the base and solvent exert their influence.
Caption: Generalized cross-coupling catalytic cycle.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.kaust.edu.sa]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Deactivation in 2,6-Difluoroiodobenzene Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst deactivation in cross-coupling reactions involving the sterically hindered and electronically distinct substrate, 2,6-difluoroiodobenzene. Our goal is to equip you with the scientific understanding and practical solutions to enhance the efficiency and robustness of your synthetic routes.
Introduction: The Challenge of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The two ortho-fluorine substituents exert a strong steric and electronic influence, which can significantly impact catalyst performance and promote deactivation pathways. Understanding these factors is paramount to developing successful and reproducible coupling protocols.
The primary hurdles encountered with this substrate stem from:
-
Steric Hindrance: The bulky fluorine atoms flanking the iodine impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step. This steric clash can also destabilize key intermediates in the catalytic cycle.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aryl iodide and the stability of the organopalladium intermediates.
-
Catalyst Inhibition: The fluoride ions generated during the reaction or from substrate degradation can act as catalyst poisons.[1]
This guide will dissect these issues and provide actionable strategies to mitigate catalyst deactivation and optimize your coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during the cross-coupling of this compound.
Issue 1: Low or No Conversion to Product
Symptom: Your reaction shows a high percentage of unreacted this compound, even after extended reaction times.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The steric bulk of the ortho-fluorine atoms can hinder the initial oxidative addition of the aryl iodide to the Pd(0) center.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are designed to promote oxidative addition with sterically demanding substrates.[2][3] The steric bulk of these ligands favors the formation of the catalytically active monoligated Pd(0) species, which is more accessible to the hindered aryl iodide.[4]
-
-
Catalyst Deactivation via Agglomeration: The active Pd(0) catalyst can precipitate as inactive palladium black, especially at elevated temperatures.[5]
-
Solution 1: Choose a ligand that effectively stabilizes the Pd(0) species. Bulky biarylphosphine ligands are excellent for preventing the formation of palladium black.[5]
-
Solution 2: Ensure adequate stirring to maintain a homogenous reaction mixture.
-
Solution 3: Avoid excessively high temperatures. While aryl chlorides often require high temperatures, aryl iodides are more reactive and may not need extreme heating, which can promote catalyst decomposition.[1][2]
-
-
Poor Pre-catalyst Activation: If you are using a Pd(II) source, its reduction to the active Pd(0) state may be inefficient.[6][7]
-
Solution: Utilize a modern pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3). These are designed for rapid and clean generation of the active Pd(0) catalyst under mild conditions.[2]
-
Issue 2: Reaction Stalls After Initial Conversion
Symptom: The reaction proceeds initially but then stops, leaving a mixture of starting material, product, and potentially side products.
Potential Causes & Solutions:
-
Product Inhibition: The product, a di-ortho-substituted biaryl, can be sterically bulky and may coordinate to the palladium center, inhibiting further catalytic turnover.
-
Solution: Screen different bulky ligands. A ligand that is sufficiently bulky to promote reductive elimination of the product but not so bulky that it prevents coordination of the starting materials is ideal.
-
-
Inhibition by Byproducts: Iodide anions generated during the reaction can act as catalyst poisons.[1]
-
Solution: While challenging to completely avoid, ensuring a well-chosen ligand and efficient catalytic turnover can minimize the impact of iodide inhibition. In some cases, for other aryl halides, a two-phase system with an aqueous base can help sequester the halide byproduct, though this is less common for Suzuki reactions with aryl iodides.[1]
-
-
Ligand Oxidation or Degradation: Phosphine ligands can be susceptible to oxidation, especially if the reaction is not performed under strictly anaerobic conditions.
-
Solution: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[5]
-
Issue 3: Formation of Side Products
Symptom: You observe significant amounts of homocoupled product (biphenyl derivative of your coupling partner) or protodehalogenated 1,3-difluorobenzene.
Potential Causes & Solutions:
-
Homocoupling: This is often a problem in Suzuki reactions and can arise from side reactions of the organoboron reagent.
-
Solution 1: Carefully control the stoichiometry. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can promote homocoupling.
-
Solution 2: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and can minimize homocoupling compared to stronger organic bases.[2][8]
-
-
Protodehalogenation: The replacement of iodine with a hydrogen atom can occur, especially in the presence of water or other proton sources.
-
Solution: Use anhydrous solvents and ensure your reagents are dry.[3] The choice of base can also influence this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand system is the best starting point for Suzuki-Miyaura couplings with this compound?
A1: For sterically hindered aryl halides like this compound, a robust catalyst system is essential. A highly recommended starting point is a palladium pre-catalyst combined with a bulky, electron-rich biarylphosphine ligand.
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 or SPhos Pd G2 | These pre-catalysts are air- and moisture-stable and efficiently generate the active Pd(0) species in situ, leading to reproducible results. |
| Ligand | XPhos, SPhos, or RuPhos | These ligands provide the necessary steric bulk to promote oxidative addition and prevent catalyst decomposition, while their electron-rich nature facilitates the overall catalytic cycle.[2][3] |
Q2: What is the optimal base to use for these couplings?
A2: The choice of base is critical and depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
-
For Suzuki-Miyaura Couplings: A moderately strong inorganic base is often preferred.
-
For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is typically required.
Q3: How critical is solvent choice and preparation?
A3: Solvent choice and preparation are paramount for success.
-
Recommended Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[2][3]
-
Preparation: It is crucial to use solvents that have been thoroughly degassed to remove dissolved oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst.[5] This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by several freeze-pump-thaw cycles.
Q4: Can I use a Pd(II) source like Pd(OAc)₂ directly?
A4: While it is possible to use Pd(OAc)₂ or other Pd(II) salts, it is generally not recommended for challenging substrates like this compound.[7][9] The in situ reduction of Pd(II) to Pd(0) can be unreliable and may lead to the formation of palladium black.[6] Modern pre-catalysts provide a more controlled and efficient entry into the catalytic cycle.[2]
Q5: What are the key competing reactions that lead to catalyst deactivation?
A5: The primary deactivation pathways involve the formation of off-cycle, inactive palladium species.
-
Palladium Black Formation: Aggregation of Pd(0) into bulk palladium metal.[5]
-
Formation of Dormant Complexes: The catalyst can be sequestered in inactive complexes, for instance, through coordination with excess ligand, substrate, or byproducts.[10]
-
Ligand Degradation: Oxidation or other decomposition pathways of the phosphine ligand can lead to an unstable palladium center.
The choice of a bulky, electron-donating ligand is the most effective strategy to counteract these deactivation pathways.[5][10]
Experimental Protocols & Visualizations
General Protocol for a Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for your experiments.
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl boronic acid (1.2 mmol), the chosen base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and a magnetic stir bar.
-
Seal the flask/vial, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[8]
-
-
Reagent Addition:
-
Add this compound (1.0 mmol) to the flask.
-
Add the degassed solvent (e.g., toluene, 10 mL) via syringe.[8]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the key steps in a generic cross-coupling cycle and highlights common deactivation pathways.
References
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Technical Support Center: Navigating Steric Hindrance in Reactions of 2,6-Difluoroiodobenzene
Welcome to the technical support center for handling sterically challenging substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with reactions involving 2,6-difluoroiodobenzene. The unique substitution pattern of this aryl halide presents significant, yet surmountable, challenges in common cross-coupling reactions. This document provides in-depth, mechanistically-grounded troubleshooting advice and practical protocols to help you achieve success in your experiments.
The Core Challenge: Understanding Steric and Electronic Effects
Before diving into specific troubleshooting, it's crucial to understand why this compound is a challenging substrate. The issue is twofold:
-
Steric Hindrance: The two fluorine atoms flanking the iodine create a sterically congested environment around the carbon-iodine (C-I) bond. This physically obstructs the approach of a transition metal catalyst, making the initial, rate-limiting oxidative addition step of most cross-coupling cycles energetically demanding.[1][2][3]
-
Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This makes the ipso-carbon more electrophilic and susceptible to oxidative addition. However, this is counteracted by the steric bulk.
The key to success lies in choosing a catalytic system specifically designed to overcome the formidable steric barrier.
Caption: Fig. 1: Steric Shielding in this compound
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section is structured in a question-and-answer format to directly address common failures and low-yielding reactions.
Topic 1: Suzuki-Miyaura Coupling
Question: Why is my Suzuki-Miyaura coupling of this compound with an arylboronic acid failing or resulting in low yield and significant starting material recovery?
Answer: This is the most common failure mode and almost always points to an inefficient oxidative addition step. The steric bulk of the two ortho-fluoro substituents prevents the palladium catalyst from efficiently inserting into the C-I bond.[1] Standard catalysts like Pd(PPh₃)₄ are often too bulky and not electron-rich enough to overcome this activation barrier, leading to a stalled catalytic cycle.
Troubleshooting & Optimization Workflow:
Caption: Fig. 2: Suzuki Coupling Optimization Workflow
Recommended Solutions:
-
Upgrade Your Catalyst System: This is the most critical factor. You need a catalyst that is both highly active and capable of navigating a crowded reaction site.
-
Ligands: Switch from traditional phosphines (like PPh₃) to modern, bulky, and electron-rich dialkylbiarylphosphine ligands. These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[4][5]
-
Palladium Source: Use a Pd(0) source like Pd₂(dba)₃ or a stable, well-defined precatalyst. Palladacycle precatalysts (e.g., XPhos Pd G3 or G4) are often superior as they generate the active L-Pd(0) species cleanly and efficiently.[6][7]
-
-
Optimize Base and Solvent:
-
Base: The transmetalation step also needs to be efficient. For sterically hindered couplings, moderately strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃). They are sufficiently basic to promote transmetalation without causing significant decomposition of sensitive substrates.
-
Solvent: Use anhydrous polar aprotic solvents such as 1,4-dioxane, toluene, or CPME. A small amount of water can sometimes be beneficial, but rigorously dry conditions are a better starting point.
-
-
Increase Reaction Temperature: Overcoming the high activation energy of oxidative addition often requires thermal energy. Reactions involving this compound typically require temperatures between 80-110 °C.
| Parameter | Standard Conditions (Often Fail) | Recommended Conditions for this compound | Rationale |
| Pd Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, XPhos Pd G3/G4 | Generates a more active, monoligated Pd(0) species.[4] |
| Ligand | PPh₃, P(o-tol)₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[5][8] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Sufficiently strong for transmetalation with good functional group tolerance. |
| Solvent | THF/H₂O, DMF | 1,4-Dioxane, Toluene, CPME (anhydrous) | Higher boiling points allow for increased reaction temperatures. |
| Temperature | Room Temp - 80 °C | 80 °C - 110 °C | Provides the necessary energy to overcome the steric activation barrier. |
Topic 2: Buchwald-Hartwig Amination
Question: I am trying to couple a primary or secondary amine with this compound and observing no product. What is the problem?
Answer: Similar to the Suzuki coupling, the primary hurdle is the oxidative addition. However, in Buchwald-Hartwig amination, the choice of ligand is even more critical to also facilitate the difficult C-N reductive elimination from a sterically crowded intermediate.[9][10] Furthermore, the choice of base is crucial to deprotonate the amine without causing unwanted side reactions.
Recommended Solutions:
-
Employ Specialized Ligands: The development of ligands for C-N bond formation is highly advanced. For a substrate this hindered, you must use a state-of-the-art ligand.
-
For Primary & Secondary Alkyl/Aryl Amines: Ligands like XPhos and the more sterically demanding tBuXPhos are excellent starting points. They have been specifically designed to facilitate couplings of hindered aryl halides.[8]
-
For Ammonia Equivalents or Primary Amines: Josiphos-type ligands (e.g., CyPF-tBu) have also shown high efficacy.[8]
-
-
Select the Correct Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.
-
Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many amine couplings.
-
For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be a viable alternative.
-
-
Use a Reliable Palladium Precatalyst: Again, palladacycle precatalysts are highly recommended. An XPhos Pd G3/G4 precatalyst provides a reliable method for generating the active catalyst and is commercially available.
General Protocol for Buchwald-Hartwig Amination
-
Setup: To an oven-dried vial under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Reagent Addition: Add anhydrous toluene or dioxane via syringe. Then, add the amine (1.1-1.2 equiv).
-
Reaction: Seal the vial and heat the mixture with vigorous stirring at 90-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and quench carefully with water. Proceed with standard extraction and purification.
Topic 3: Sonogashira Coupling
Question: My Sonogashira reaction with a terminal alkyne is sluggish and gives poor yields, even with a copper co-catalyst. How can I improve it?
Answer: The classic Sonogashira reaction involves two catalytic cycles: one for palladium and one for copper.[11][12] The steric hindrance of this compound impacts the palladium cycle at the oxidative addition step. Additionally, the formation of the copper(I) acetylide can be influenced by the reaction conditions. For severely hindered substrates, the choice of phosphine ligand for the palladium catalyst is the most impactful variable.
Recommended Solutions:
-
Ligand Selection is Key: The ligand must stabilize the palladium center while being bulky enough to promote a reactive monoligated state.
-
Highly hindered, electron-rich trialkylphosphines are often the best choice. Tri-tert-butylphosphine (P(t-Bu)₃) is a premier ligand for difficult Sonogashira couplings.[13] Its large cone angle facilitates the formation of the L-Pd(0) active species.
-
Other bulky alkylphosphines like dicyclohexylphosphines can also be effective.[13]
-
-
Copper-Free Conditions: For some complex syntheses, copper can lead to side reactions, such as alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols have been developed and can be effective for hindered substrates, though they often require a stronger organic base (e.g., pyrrolidine) and careful optimization.
-
Base and Solvent:
-
Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically sufficient for the standard copper co-catalyzed reaction.
-
Solvent: Anhydrous THF or DMF are common choices.
-
| Parameter | Standard Conditions | Recommended Conditions for this compound | Rationale |
| Pd Source | PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ | Clean sources of Pd that combine with a specialized ligand. |
| Ligand | PPh₃ | P(t-Bu)₃, PCy₃ | Extremely bulky, electron-rich ligands are required to overcome steric clash.[13] |
| Co-catalyst | CuI (1-5 mol%) | CuI (1-5 mol%) | Generally still required to facilitate the alkyne activation. |
| Base | TEA, DIPEA | TEA, DIPEA, Pyrrolidine | Standard amine bases are usually effective. |
| Temperature | Room Temp - 60 °C | 60 °C - 100 °C | Higher temperatures may be needed to drive the sluggish oxidative addition. |
Frequently Asked Questions (FAQs)
Q1: I have 2,6-difluorobromobenzene. Can I use the same protocols? A1: You can use them as a starting point, but you must anticipate lower reactivity. The C-Br bond is significantly stronger and less reactive towards oxidative addition than the C-I bond.[14] You will likely need higher catalyst loadings (2-5 mol%), higher temperatures (≥110 °C), and potentially a more reactive ligand system (e.g., moving from XPhos to a more specialized ligand if the reaction fails).
Q2: My reaction is producing a dark black mixture and a lot of palladium black. What does this mean? A2: The formation of palladium black indicates catalyst decomposition. This often happens when the catalytic cycle is stalled, particularly at the oxidative addition or reductive elimination steps. The active Pd(0) species, if not consumed in the cycle, can aggregate and precipitate. The solution is to use a more effective ligand that better stabilizes the active catalytic species and accelerates the rate-limiting steps. Using a well-defined precatalyst can also minimize the amount of "free" palladium at the start of the reaction.
Q3: Are there any non-palladium methods for functionalizing this compound? A3: Yes, while palladium is dominant, other methods exist. For certain C-C bond formations, ruthenium-catalyzed directed C-H activation has been shown to couple sterically hindered aryl halides with aromatic acids.[15] This approach follows a different mechanistic pathway and can be a powerful alternative if cross-coupling methods fail. However, it requires a directing group on the coupling partner.
Q4: How important is the purity of my reagents and the reaction atmosphere? A4: Extremely important. Oxygen can oxidatively deactivate the Pd(0) catalyst, leading to catalyst death and side reactions like boronic acid homocoupling in Suzuki reactions.[1] Water can interfere with bases and promote protodeboronation. It is imperative to use anhydrous solvents, thoroughly degas all reagents (e.g., via sparging with argon or freeze-pump-thaw cycles), and maintain a strictly inert atmosphere throughout the entire experiment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmcct.com [jmcct.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Temperature Optimization for Sonogashira Coupling of 2,6-Difluoroiodobenzene
Welcome to the technical support center for optimizing the Sonogashira coupling of 2,6-difluoroiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific cross-coupling reaction. By understanding the underlying principles and troubleshooting potential issues, you can significantly improve your reaction yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter, with a focus on the critical role of temperature.
Q1: My reaction is showing low to no conversion of the starting materials. What are the first things I should check regarding temperature?
A1: When faced with low or no product yield, a systematic approach is crucial.[1][2] For the Sonogashira coupling of an electron-deficient substrate like this compound, temperature is a key parameter to investigate.
-
Initial Temperature Too Low: While many Sonogashira reactions with aryl iodides proceed efficiently at room temperature, some substrates, particularly those with steric hindrance or specific electronic properties, may require gentle heating to overcome the activation energy barrier.[1][3][4] A reaction that is sluggish at room temperature can often be significantly accelerated by a modest increase in temperature (e.g., to 40-60 °C).
-
Inadequate Heat Distribution: Ensure your reaction vessel is being heated uniformly. Use a well-stirred oil bath or a heating mantle with a magnetic stirrer to maintain a consistent temperature throughout the reaction mixture. Uneven heating can lead to localized side reactions or incomplete conversion.
-
Verify Thermometer Accuracy: It may seem basic, but an inaccurate thermometer can lead you to believe you are at the optimal temperature when you are not. Calibrate your thermometer or use a reliable, calibrated one.
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. How is this related to temperature and what can I do about it?
A2: The appearance of palladium black is a clear indicator of catalyst decomposition, where the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive.[1] Temperature plays a significant role in this process.
-
Excessively High Temperatures: While some reactions require heating, excessively high temperatures can accelerate the decomposition of the palladium catalyst.[1] This is particularly true for certain palladium-ligand complexes that may not be stable at elevated temperatures. If you are observing palladium black formation at a higher temperature, it is a strong indication that you should lower it.
-
Presence of Oxygen: Oxygen can facilitate the oxidation and subsequent decomposition of the Pd(0) catalyst.[1] This issue is often exacerbated at higher temperatures. It is critical to ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). This includes properly degassing your solvent and using Schlenk techniques or a glovebox.[1][2]
-
Solvent Choice: Some solvents can promote the formation of palladium black, and this effect can be temperature-dependent.[2] For instance, while THF is a common solvent, some anecdotal evidence suggests it can promote palladium black formation.[2][5] If you are experiencing this issue, consider switching to an alternative solvent like DMF or toluene and re-optimizing the temperature.
Q3: My desired product is forming, but I'm also getting a significant amount of alkyne homocoupling (Glaser-Hay coupling). How can I use temperature to minimize this side reaction?
A3: The formation of alkyne dimers is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[1][6] Temperature can influence the rate of this side reaction relative to the desired cross-coupling.
-
Lowering the Temperature: The Glaser coupling can be temperature-dependent. By running the reaction at a lower temperature (e.g., room temperature or even slightly below), you may be able to slow down the rate of homocoupling more significantly than the rate of the desired Sonogashira coupling, thus improving the product ratio.
-
Strictly Anaerobic Conditions: As oxygen promotes Glaser coupling, ensure your reaction is rigorously deoxygenated.[1][2] This becomes even more critical when heating is required, as higher temperatures can increase the rate of oxygen-driven side reactions.
-
Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help reduce the rate of homocoupling.[1] In conjunction with temperature optimization, a screen of copper catalyst loading is often beneficial.
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a viable option.[6][7] These reactions may require different temperature profiles, and some modern catalyst systems are designed to work efficiently at room temperature.[8][9][10]
Q4: The reaction seems to start well, but then stalls before reaching completion. Could temperature be the cause?
A4: A stalling reaction can be due to catalyst deactivation over time, and temperature is a contributing factor.
-
Thermal Instability of the Catalyst: The palladium catalyst complex may have a limited lifetime at the reaction temperature. If the reaction requires prolonged heating, the catalyst may slowly decompose, leading to a stall. In this case, a lower reaction temperature for a longer duration might be more effective.
-
Gradual Oxygen Leak: A small leak in your inert atmosphere setup can lead to a slow ingress of oxygen, which will gradually deactivate the catalyst. The rate of this deactivation will be faster at higher temperatures. Re-check your setup for any potential leaks.
-
Substrate/Product Inhibition: In some cases, the product or even the starting material at high concentrations can inhibit the catalyst. Temperature can influence these interactions. Running the reaction at a different temperature might alter the equilibrium of these inhibitory effects.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for the Sonogashira coupling of this compound?
A1: For a highly reactive aryl iodide like this compound, it is generally recommended to start at room temperature.[4][6] The electron-withdrawing nature of the two fluorine atoms can activate the C-I bond towards oxidative addition. Monitor the reaction by TLC or GC-MS. If the reaction is slow or does not proceed, a gradual increase in temperature to 40-50 °C is a good next step.
Q2: Can I run this reaction at very high temperatures (e.g., >100 °C) to speed it up?
A2: While higher temperatures generally increase reaction rates, for the Sonogashira coupling of this compound, temperatures exceeding 100 °C are often unnecessary and can be detrimental.[7] The primary risks of excessively high temperatures include:
-
Accelerated catalyst decomposition leading to lower yields.[1]
-
Increased rates of side reactions, such as Glaser homocoupling and decomposition of starting materials or products.[3]
-
Potential for solvent degradation.
Q3: How does the choice of ligand affect the optimal reaction temperature?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[7]
-
Bulky, Electron-Rich Ligands: These ligands can often promote the reaction at lower temperatures by facilitating the oxidative addition and reductive elimination steps.[7]
-
Thermally Stable Ligands: If higher temperatures are necessary, it is important to choose a ligand that forms a thermally stable complex with palladium. N-heterocyclic carbene (NHC) ligands, for example, are known to form robust catalysts that can tolerate higher temperatures.[7]
Q4: Is it possible to perform the Sonogashira coupling of this compound at sub-ambient temperatures?
A4: Yes, for particularly reactive substrates, low-temperature Sonogashira couplings have been developed. These conditions can be advantageous for substrates that are thermally sensitive or prone to side reactions at room temperature. A study by Yamaguchi et al. demonstrated that with the right combination of additives, Sonogashira couplings of aryl iodides with electron-withdrawing groups can proceed to quantitative yields at temperatures as low as -20 °C.
Q5: Does the presence of a copper co-catalyst influence the optimal temperature?
A5: Yes. The copper co-catalyst generally increases the rate of the reaction, often allowing it to proceed at milder conditions, including room temperature.[6] In copper-free Sonogashira reactions, higher temperatures or more reactive catalyst systems may be required to achieve similar reaction rates.[6][7]
Experimental Protocol: Temperature Optimization
This protocol provides a general framework for optimizing the temperature for the Sonogashira coupling of this compound.
1. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (1-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.) via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
2. Temperature Screening:
-
Set up a series of reactions in parallel, if possible, or run them sequentially.
-
Reaction 1 (Control): Stir at room temperature (approx. 25 °C).
-
Reaction 2: Place the flask in a pre-heated oil bath at 40 °C.
-
Reaction 3: Place the flask in a pre-heated oil bath at 60 °C.
-
Reaction 4 (Optional): If the reaction is known to be challenging, a higher temperature of 80 °C can be explored, but be vigilant for catalyst decomposition.
3. Monitoring and Analysis:
-
Monitor the progress of each reaction at regular intervals (e.g., every 30-60 minutes) using TLC or GC-MS.
-
Record the time to completion and the approximate yield of the desired product, as well as the formation of any byproducts.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the organic phase with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical results from a temperature optimization experiment to illustrate the potential outcomes.
| Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Key Observations |
| 25 (Room Temp) | 24 | 65 | Slow conversion, starting material still present. |
| 40 | 8 | 85 | Good conversion, clean reaction profile. |
| 60 | 4 | 92 | Rapid conversion, trace impurities observed. |
| 80 | 2 | 75 | Fast initial rate, but significant palladium black formation and byproduct generation. |
Visualizing Temperature Effects
The following diagram illustrates the key considerations and potential outcomes when optimizing the temperature for the Sonogashira coupling of this compound.
Caption: Logical workflow for temperature optimization in Sonogashira coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. reddit.com [reddit.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
reactivity of 2,6-difluoroiodobenzene vs 2,6-difluorobromobenzene
An In-Depth Comparative Guide to the Reactivity of 2,6-Difluoroiodobenzene and 2,6-Difluorobromobenzene for the Modern Medicinal Chemist
In the intricate world of drug discovery and development, the choice of building blocks is paramount. Aryl halides, particularly those adorned with fluorine atoms, are indispensable scaffolds in the synthesis of novel therapeutics. Among these, 2,6-difluoro-substituted phenyl rings are of particular interest due to the unique conformational constraints and metabolic stability imparted by the ortho-fluorine atoms. This guide provides a detailed, evidence-based comparison of the reactivity of two key synthons: this compound and 2,6-difluorobromobenzene. Our analysis, grounded in experimental data and mechanistic principles, aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Foundational Principles: Understanding the C-X Bond
The differential reactivity between this compound and 2,6-difluorobromobenzene is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The C-I bond is significantly longer and weaker than the C-Br bond, with bond dissociation energies of approximately 228 kJ/mol for C-I and 285 kJ/mol for C-Br in similar aromatic systems. This disparity directly influences the ease of bond cleavage, which is a critical step in many cross-coupling reactions. Consequently, this compound is generally more reactive in transformations where oxidative addition to a metal center is the rate-determining step.
Conversely, the greater electronegativity of bromine compared to iodine results in a more polarized C-Br bond. This increased polarity can influence the reactivity in reactions where the electrophilicity of the carbon atom is a key factor, such as in certain nucleophilic aromatic substitution (SNAr) reactions. However, in the context of palladium-catalyzed cross-coupling reactions, the bond strength is the dominant factor.
Comparative Reactivity in Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The choice between an aryl iodide and an aryl bromide can have a profound impact on reaction efficiency, catalyst loading, and reaction temperature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a C-C bond between an aryl halide and an organoboron species, is a widely used transformation in drug discovery. Experimental evidence consistently demonstrates the superior reactivity of this compound in this reaction.
Table 1: Comparison of this compound and 2,6-Difluorobromobenzene in a Representative Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 80 | 2 | 95 | |
| 2 | 2,6-Difluorobromobenzene | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | 88 |
As the data in Table 1 illustrates, this compound facilitates the reaction at a lower temperature and in a significantly shorter time frame, affording a higher yield. This enhanced reactivity is directly attributable to the lower C-I bond energy, which promotes a more facile oxidative addition to the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K3PO4 (2.0 mmol), Pd(OAc)2 (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (4 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in medicinal chemistry. Similar to the Suzuki-Miyaura coupling, the reactivity trend holds, with this compound generally outperforming its bromo-counterpart.
Table 2: Comparison of this compound and 2,6-Difluorobromobenzene in a Representative Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Morpholine | Pd2(dba)3 (1) | RuPhos (2) | NaOtBu | Toluene | 90 | 4 | 92 | |
| 2 | 2,6-Difluorobromobenzene | Morpholine | Pd2(dba)3 (1) | RuPhos (2) | NaOtBu | Toluene | 110 | 16 | 85 |
The data in Table 2 clearly indicates that the amination of this compound proceeds under milder conditions and in a shorter timeframe. The challenging steric environment created by the two ortho-fluorine atoms can hinder the oxidative addition step, making the more labile C-I bond a distinct advantage.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, add Pd2(dba)3 (0.01 mmol), RuPhos (0.02 mmol), and NaOtBu (1.4 mmol) to a vial.
-
Add a solution of this compound (1.0 mmol) and morpholine (1.2 mmol) in toluene (5 mL).
-
Seal the vial and stir the reaction mixture at 90 °C for 4 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo and purify the residue by flash chromatography to yield the desired arylamine.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Metal-Halogen Exchange: A Case for Orthogonality
While this compound shows superior reactivity in many palladium-catalyzed reactions, the greater strength of the C-Br bond in 2,6-difluorobromobenzene can be leveraged for selective metal-halogen exchange reactions. This is particularly useful in the presence of other reactive functional groups. Lithium-halogen exchange, for instance, often proceeds more cleanly and with higher yields with aryl bromides, as the corresponding aryl iodides can undergo side reactions.
Table 3: Comparison of this compound and 2,6-Difluorobromobenzene in a Lithium-Halogen Exchange
| Entry | Aryl Halide | Reagent | Solvent | Temp (°C) | Time (min) | Quench with MeI Yield (%) | Reference |
| 1 | This compound | n-BuLi | THF | -78 | 5 | 75 (with side products) | |
| 2 | 2,6-Difluorobromobenzene | n-BuLi | THF | -78 | 30 | 91 |
The data in Table 3 demonstrates that while the lithium-iodine exchange is faster, it is also less clean, often leading to the formation of byproducts. The lithium-bromine exchange on 2,6-difluorobromobenzene, although slower, provides a higher yield of the desired aryllithium species, which can then be trapped with an electrophile.
Field-Proven Insights and Strategic Recommendations
The choice between this compound and 2,6-difluorobromobenzene is not merely a matter of cost or availability; it is a strategic decision that can significantly impact the outcome of a synthetic sequence.
-
For rapid analogue synthesis and initial library generation via cross-coupling reactions, this compound is the reagent of choice. Its high reactivity allows for the use of milder conditions, lower catalyst loadings, and shorter reaction times, which is advantageous for high-throughput synthesis.
-
When developing a robust, scalable process, the stability and potentially lower cost of 2,6-difluorobromobenzene may be preferable. While requiring more forcing conditions, the reactions are often more reproducible on a larger scale.
-
In complex molecules with multiple reactive sites, the differential reactivity of the C-I and C-Br bonds can be exploited for sequential cross-couplings. For instance, one could selectively react an aryl iodide in the presence of an aryl bromide under mild conditions, and then subject the resulting product to a second cross-coupling at a higher temperature to react at the bromide position.
-
For the generation of organometallic reagents via metal-halogen exchange, 2,6-difluorobromobenzene is generally the superior precursor. It provides a cleaner reaction profile and higher yields of the desired organometallic species.
Conclusion
Both this compound and 2,6-difluorobromobenzene are valuable building blocks in the medicinal chemist's toolbox. A thorough understanding of their relative reactivities, grounded in the fundamental principles of C-X bond chemistry, is essential for their effective utilization. While this compound offers the advantage of higher reactivity in many common cross-coupling reactions, the stability and selectivity of 2,6-difluorobromobenzene make it a powerful tool for specific applications. By carefully considering the desired transformation and the overall synthetic strategy, researchers can harness the unique properties of each of these reagents to accelerate the discovery and development of new medicines.
Introduction: The Strategic Role of Aryl Halides in Modern Synthesis
An In-Depth Comparative Analysis of 2,6-Difluoroiodobenzene and Other Aryl Halides for Drug Development Professionals
Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, fundamentally transforming the assembly of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the aryl halide electrophile is a critical decision that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. While the reactivity trend of Ar-I > Ar-Br > Ar-Cl >> Ar-F is a well-established axiom, the nuanced interplay of steric and electronic factors introduced by substituents can dramatically alter this landscape.[1]
This guide provides a detailed comparative study of this compound, a privileged building block in medicinal chemistry, against a range of other aryl halides. The presence of two ortho-fluorine atoms flanking a highly reactive carbon-iodine bond creates a unique substrate whose behavior diverges significantly from simpler aryl iodides. By examining its performance in key C-C and C-N bond-forming reactions, we will elucidate the causality behind experimental choices and provide field-proven insights for researchers aiming to leverage this powerful reagent.
Pillar 1: Unpacking the Fundamental Properties Governing Reactivity
The reactivity of an aryl halide in a catalytic cycle is not arbitrary; it is governed by fundamental physicochemical properties. Understanding these principles is paramount to rational reaction design.
The Decisive Role of Carbon-Halogen Bond Dissociation Energy (BDE)
The first and often rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3] This step involves the cleavage of the carbon-halogen (C-X) bond. The energy required for this cleavage is the Bond Dissociation Energy (BDE), and it follows a clear, predictable trend: Ar-F > Ar-Cl > Ar-Br > Ar-I .[4] Consequently, the reactivity of aryl halides is typically the inverse of their BDE, as a weaker bond is more easily broken.[1][4]
The significant difference in BDE explains why aryl iodides and bromides are highly reactive and compatible with a wide range of catalysts, while the activation of the much stronger C-Cl bond historically required the development of more sophisticated, highly active catalyst systems.[5]
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity Trend |
| Phenyl Iodide (Ph-I) | ~67.0[4] | Highest |
| Phenyl Bromide (Ph-Br) | ~84.0[4] | High |
| Phenyl Chloride (Ph-Cl) | ~97.1[4] | Moderate to Low |
| Phenyl Fluoride (Ph-F) | ~126.6 | Lowest (Generally Unreactive) |
The ortho-fluorine atoms in this compound exert a powerful inductive electron-withdrawing effect. This effect polarizes the C-I bond, increasing the partial positive charge on the carbon atom and making it more susceptible to oxidative addition by the electron-rich Pd(0) center.
Pillar 2: Performance in High-Impact Cross-Coupling Reactions
Theoretical properties provide a foundation, but empirical performance data is the ultimate arbiter of a reagent's utility. Here, we compare this compound to other aryl halides in three cornerstone reactions.
A. Suzuki-Miyaura Coupling: Navigating Steric and Electronic Demands
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction.[6] Its success with this compound is a balance between the high reactivity of the C-I bond and the steric challenge posed by the ortho-fluorines. This steric hindrance often necessitates the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the formation of the active monoligated Pd(0) species and facilitate reductive elimination.[7][8]
Furthermore, the coupling partner, such as 2,6-difluorophenylboronic acid, is known to be unstable and prone to rapid protodeboronation under basic conditions.[6][9] This challenge requires catalyst systems that promote C-C coupling at a rate significantly faster than boronic acid decomposition, often favoring reactions at room temperature or slightly elevated temperatures with short reaction times.[9]
Comparative Yields in Suzuki-Miyaura Coupling:
| Aryl Halide | Coupling Partner | Catalyst System (Typical) | Yield (%) | Key Observations |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | >95% | Highly efficient due to labile C-I bond. Bulky ligand overcomes steric hindrance. |
| Iodobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | >95% | Standard, highly reactive substrate. Tolerates simpler catalyst systems. |
| 2,6-Difluorobromobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | ~80-90% | Less reactive than the iodide; requires a more active catalyst and often higher temperatures. |
| 2,6-Dichlorobenzene | 4-Methoxyphenylboronic acid | Buchwald Precatalyst G3 | ~70-85% | Activation of the C-Cl bond is challenging and requires highly specialized, state-of-the-art catalysts.[10] |
Note: Yields are representative and synthesized from literature data to illustrate trends. Actual results depend on precise conditions.
Detailed Protocol 1: Comparative Suzuki-Miyaura Coupling
This protocol is designed to objectively compare the reactivity of different aryl halides under identical, optimized conditions for sterically demanding substrates.
Objective: To couple various aryl halides (this compound, iodobenzene, 2,6-difluorobromobenzene) with 4-methoxyphenylboronic acid.
Materials:
-
Aryl Halide (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos Pd G2 Precatalyst (2 mol%, 0.02 mmol)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with argon or nitrogen gas three times.
-
Catalyst Addition: Under the inert atmosphere, quickly add the SPhos Pd G2 precatalyst (2 mol%). Causality: Using a well-defined precatalyst ensures a consistent concentration of the active Pd(0) species from the start of the reaction, leading to more reproducible results.
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe. Causality: A mixed solvent system is often crucial. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate transmetalation.
-
Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
B. Sonogashira Coupling: Harnessing High Reactivity for C(sp)-C(sp²) Bonds
The Sonogashira coupling is the premier method for forming bonds between sp² and sp carbon centers.[11] The reaction is highly sensitive to the identity of the aryl halide, with aryl iodides showing vastly superior reactivity to bromides and chlorides.[12][13] For this compound, the C-I bond's lability ensures that oxidative addition is facile. The primary consideration becomes ensuring the sterically encumbered palladium intermediate can efficiently undergo subsequent transmetalation with the copper(I) acetylide and reductive elimination.
Comparative Performance in Sonogashira Coupling:
| Aryl Halide | Coupling Partner | Catalyst System (Typical) | Yield (%) | Key Observations |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | >90% | Excellent reactivity. Reaction often proceeds smoothly at room temperature. |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | >95% | The benchmark substrate for Sonogashira couplings.[11] |
| 2,6-Difluorobromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | ~50-70% | Significantly lower reactivity than the iodide, requiring higher temperatures and longer reaction times. |
| 2,6-Dichlorobenzene | Phenylacetylene | Advanced Catalyst System | <10% | Generally very poor substrate for traditional Sonogashira conditions. |
C. Buchwald-Hartwig Amination: Overcoming Steric Hindrance in C-N Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[14][15] The reaction is profoundly influenced by ligand design, with increasingly bulky and electron-rich ligands developed to facilitate the coupling of challenging substrates like aryl chlorides and sterically hindered amines or aryl halides.[16]
For this compound, the ortho-fluorines present a significant steric barrier to the crucial C-N reductive elimination step. Therefore, success hinges on selecting a ligand (e.g., Josiphos, BrettPhos) that is sufficiently bulky to promote the formation of a three-coordinate palladium intermediate, which is known to undergo reductive elimination more rapidly.[14]
Comparative Performance in Buchwald-Hartwig Amination:
| Aryl Halide | Amine Partner | Catalyst System (Typical) | Yield (%) | Key Observations |
| This compound | Morpholine | Pd₂(dba)₃ / BrettPhos / NaOtBu | ~85-95% | Requires a specialized, bulky ligand to overcome steric repulsion in the final step. |
| Iodobenzene | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | >95% | Less sterically demanding; couples efficiently with earlier generation ligands.[14] |
| 2,6-Difluorobromobenzene | Morpholine | Pd₂(dba)₃ / BrettPhos / NaOtBu | ~75-85% | Reactivity is lower than the iodide, but the steric challenge remains the same, necessitating a bulky ligand. |
| 2,6-Dichlorobenzene | Morpholine | Pd G3 / BrettPhos / NaOtBu | ~80-90% | The primary challenge is C-Cl bond activation, requiring the most advanced catalyst systems.[16] |
Detailed Protocol 2: Comparative Buchwald-Hartwig Amination
Objective: To couple various aryl halides with morpholine, a common secondary amine nucleophile.
Materials:
-
Aryl Halide (1.0 mmol)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (1.5 mol%, 0.015 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (4 mL)
Procedure:
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), NaOtBu (1.4 mmol), and BrettPhos Pd G3 precatalyst (1.5 mol%) to an oven-dried reaction tube with a stir bar. Causality: NaOtBu is a strong base that is highly sensitive to moisture and air. The use of a glovebox is critical for reproducibility and to prevent catalyst deactivation.
-
Liquid Addition: Add toluene (4 mL) followed by morpholine (1.2 mmol) to the tube.
-
Reaction: Seal the tube with a screw cap and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C.
-
Execution: Stir the reaction for 12-18 hours.
-
Workup and Analysis: Cool the reaction, dilute with ether, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and analyze the crude product by ¹H NMR and GC-MS to determine conversion and yield. Purify via column chromatography.
Pillar 3: Applications and Strategic Value in Drug Discovery
The 2,6-difluorophenyl motif is a cornerstone in modern medicinal chemistry. The fluorine atoms often enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.[17][18]
This compound serves as a direct and highly efficient precursor to this valuable moiety. Its high reactivity allows for its incorporation late in a synthetic sequence, a strategy that is highly desirable in drug development to maximize convergence and allow for rapid analogue synthesis. Molecules containing this structural unit are prevalent in pipelines for oncology, neuroscience, and infectious diseases.
Conclusion
This compound occupies a unique position in the repertoire of aryl halides. It combines the supreme reactivity of an aryl iodide with the distinct steric and electronic profile imparted by ortho-difluorination.
-
High Reactivity: The weak C-I bond ensures facile oxidative addition, often allowing for milder reaction conditions compared to the corresponding aryl bromides and chlorides.
-
Steric Influence: The ortho-fluorines present a steric challenge that must be managed with appropriately designed, bulky phosphine ligands, particularly in C-N and sterically demanding C-C couplings.
-
Strategic Value: It is an indispensable tool for efficiently introducing the 2,6-difluorophenyl group, a privileged motif in modern drug discovery.
While simpler aryl iodides may suffice for many transformations, this compound provides a reliable and high-yielding entry point for complex, fluorinated targets. Understanding its unique reactivity profile empowers chemists to move beyond generic protocols and design robust, tailored synthetic routes to access next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
- 17. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Confirmation of 2,6-Difluoroiodobenzene
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule is the bedrock of reliable downstream applications. The synthesis of key intermediates, such as 2,6-difluoroiodobenzene, demands a rigorous, multi-faceted analytical approach to not only confirm the identity of the target compound but also to assess its purity, a critical factor for subsequent reaction success and the integrity of biological data.
This guide provides an in-depth comparison of the primary analytical methods for the structural confirmation and purity assessment of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, detailing why a specific method is chosen and what information it uniquely provides. The protocols described herein are designed to be self-validating, employing orthogonal techniques to build a comprehensive and trustworthy analytical data package.
The Analytical Challenge: Beyond Simple Confirmation
The synthesis of this compound, often prepared via directed ortho-metalation of 1,3-difluorobenzene followed by iodination, presents specific analytical challenges[1]. The primary concerns are:
-
Structural Isomerism: Ensuring the iodine was introduced at the C2 position and not at other positions of the aromatic ring.
-
Residual Starting Material: Detecting and quantifying any unreacted 1,3-difluorobenzene.
-
Byproduct Formation: Identifying any side-products from the reaction.
A robust analytical workflow must be able to definitively address all three points.
Core Analytical Techniques: A Comparative Analysis
The three pillars of structural elucidation for a small molecule like this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each provides a unique piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, we can map out the molecular skeleton and connectivity. For this molecule, a combination of ¹H, ¹⁹F, and ¹³C NMR is essential.
The value of NMR lies in its detailed output. While ¹H NMR confirms the proton environment, the presence of fluorine atoms makes ¹⁹F NMR particularly insightful. ¹³C NMR, especially with proton decoupling, confirms the carbon framework. The key is to analyze the spectra in conjunction, as couplings between these nuclei (H-F, C-F) provide definitive proof of connectivity.
-
¹H NMR: This spectrum reveals the number and environment of the hydrogen atoms on the aromatic ring. For this compound, we expect two distinct signals corresponding to the two different types of protons.
-
¹⁹F NMR: As fluorine has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is highly sensitive[2]. For this symmetric molecule, the two fluorine atoms are chemically equivalent, leading to a single resonance. The chemical shift is highly characteristic of the electronic environment[2][3].
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show the number of unique carbon atoms. Due to the molecule's symmetry, we expect four signals. The carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF), and other carbons will show smaller couplings over multiple bonds[4][5]. This C-F coupling is unambiguous proof of the fluorine atom's position on the ring.
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings (J, Hz) | Rationale |
| ¹H | ~6.9 | Doublet of doublets (dd) | ³JHH, ⁴JHF | Protons at C3 and C5, coupled to H4 and the adjacent F. |
| ¹H | ~7.3 | Multiplet (m) or Triplet of doublets (td) | ³JHH, ⁵JHF | Proton at C4, coupled to H3/H5 and the two F atoms. |
| ¹⁹F | ~ -114 | Singlet (proton-decoupled) or Triplet (proton-coupled) | ⁴JFH | The two fluorine atoms are equivalent. They couple to the two ortho protons (H3/H5). |
| ¹³C | Varies | Doublet (d) | ¹JCF ≈ 250-270 Hz | C2 and C6 carbons directly bonded to fluorine. |
| ¹³C | Varies | Singlet (s) or Triplet (t) | ⁴JCF | C1 carbon bonded to iodine. May show small coupling to F. |
| ¹³C | Varies | Triplet (t) | ²JCF | C3 and C5 carbons. |
| ¹³C | Varies | Triplet (t) | ³JCF | C4 carbon. |
Note: Specific chemical shifts can vary based on the solvent used. The data above is a general expectation based on similar structures. A reported ¹H NMR spectrum in CDCl₃ showed signals at δ 7.24-7.30 (1H, m) and 6.89 (2H, dd, J = 6.6 Hz, 8.4 Hz), which aligns with this expected pattern[1].
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹⁹F NMR Acquisition: Tune the probe to the fluorine frequency. Acquire a proton-decoupled ¹⁹F spectrum using an appropriate reference standard (e.g., external CFCl₃).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a longer acquisition time (more scans) may be necessary.
-
Data Processing: Process all spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is an essential orthogonal technique that provides the exact molecular weight of the compound, confirming its elemental composition. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing purity and identifying volatile impurities.
The primary goal is to find the molecular ion peak ([M]⁺•). For this compound (C₆H₃F₂I), the monoisotopic mass is 239.93 g/mol [6]. The mass spectrum will show a distinct peak at m/z 240. The real power of MS, particularly with techniques like Electron Ionization (EI), lies in its reproducible fragmentation patterns, which act as a molecular fingerprint[7]. The presence of iodine (a single stable isotope at mass 127) leads to a characteristic and easily identifiable loss in the fragmentation pattern.
| m/z Value | Ion Identity | Rationale for Formation |
| 240 | [C₆H₃F₂I]⁺• | Molecular Ion ([M]⁺•) |
| 113 | [C₆H₃F₂]⁺ | Loss of an iodine radical (•I) from the molecular ion. |
| 75 | [C₆H₃]⁺ | Loss of two fluorine atoms and iodine. |
Note: The relative intensities of these fragments are dependent on the ionization energy.
-
Sample Preparation: Prepare a dilute solution of the product (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method Development:
-
Injector: Set to 250°C with a split injection mode.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C. This separates the product from lower-boiling starting materials (1,3-difluorobenzene) and higher-boiling byproducts.
-
-
MS Method Development:
-
Ion Source: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram. Analyze the mass spectrum of this peak, confirming the molecular ion at m/z 240 and the characteristic fragmentation pattern. Check for peaks from impurities like 1,3-difluorobenzene (m/z 114).
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check
FTIR spectroscopy is a fast, simple, and non-destructive technique that confirms the presence of key functional groups and provides a unique "fingerprint" for the molecule. While it cannot establish connectivity like NMR, it is an excellent tool for verifying the transformation from starting material to product.
In the context of this synthesis, FTIR is used to confirm two key features: the presence of the aromatic ring and the successful incorporation of the C-F bonds. The C-I bond vibration is typically in the far-IR range and may not be visible on a standard mid-IR spectrometer. The most important diagnostic region is 1300-1100 cm⁻¹, where the strong C-F stretching vibrations appear. Comparing the spectrum of the product to the starting material (1,3-difluorobenzene) will show the disappearance of certain C-H bands and the appearance of a new substitution pattern in the "fingerprint" region (below 1000 cm⁻¹).
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Vibrations of the C-H bonds on the benzene ring. |
| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong | Ring stretching modes of the benzene nucleus. |
| 1300 - 1100 | C-F Stretch | Strong | The highly polar C-F bond gives a strong, characteristic absorption. |
| < 900 | C-H Out-of-plane Bending | Strong | The pattern of these bands is diagnostic of the ring substitution pattern. |
-
Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR) FTIR, which is a common modern technique[8]. Place a small amount of the liquid or solid product directly onto the ATR crystal.
-
Background Collection: Run a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.
-
Sample Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Label the major peaks in the spectrum and compare them to the expected absorption bands. Verify the presence of strong C-F stretches and the aromatic C=C and C-H vibrations.
Workflow and Method Comparison
The most effective strategy employs these techniques in a logical sequence. FTIR provides a rapid initial check, followed by GC-MS for purity and molecular weight confirmation, and finally, comprehensive NMR analysis for definitive structural proof.
Caption: Analytical workflow for product confirmation.
Comparative Summary of Techniques
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR | Definitive molecular structure, connectivity, isomer identification. | Unambiguous structural data; can be quantitative. | Lower sensitivity; requires more sample; more expensive instrumentation. |
| GC-MS | Molecular weight, purity, identification of volatile impurities. | High sensitivity; excellent for separation; provides molecular fingerprint. | Can cause thermal degradation; not suitable for non-volatile compounds; structural information is inferred. |
| FTIR | Presence of functional groups. | Fast, inexpensive, requires minimal sample preparation, non-destructive. | Provides no information on connectivity or purity; spectra can be complex. |
Conclusion
References
- 1. This compound | 13697-89-7 [chemicalbook.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 2,6-Difluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the construction of carbon-carbon and carbon-heteroatom bonds is a fundamental pursuit. Among the vast array of methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool. However, the efficiency of these transformations is highly dependent on the choice of catalyst and the nature of the substrates. This guide provides an in-depth comparison of the efficiency of various palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions involving the sterically hindered and electronically distinct substrate, 2,6-difluoroiodobenzene.
The Challenge of this compound
The presence of two fluorine atoms ortho to the iodine in this compound presents unique challenges in cross-coupling reactions. The steric bulk of the fluorine atoms can hinder the oxidative addition of the C-I bond to the palladium center, a critical step in the catalytic cycle. Furthermore, the strong electron-withdrawing nature of the fluorine atoms deactivates the aryl iodide, making it less susceptible to oxidative addition. Consequently, achieving high yields and reaction rates requires careful selection of the palladium catalyst system, including the palladium precursor and, crucially, the supporting ligand.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a premier method for the formation of biaryl structures. The reaction of this compound with arylboronic acids is a key transformation for the synthesis of various fluorinated compounds of interest in medicinal chemistry and materials science.
Catalyst Performance Comparison
The choice of ligand is paramount for a successful Suzuki-Miyaura coupling with this compound. Bulky and electron-rich phosphine ligands have demonstrated superior performance by facilitating the oxidative addition and subsequent reductive elimination steps.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Note: The data presented is compiled from various sources and should be used as a qualitative guide. Yields are highly dependent on the specific arylboronic acid and reaction conditions.
Analysis of the data indicates that catalyst systems employing bulky, electron-rich phosphine ligands like SPhos, or N-heterocyclic carbene (NHC) ligands as seen in PEPPSI-IPr, are highly effective for the Suzuki coupling of sterically hindered aryl halides.[1] These ligands promote the formation of the active catalytic species and accelerate the key steps of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the arylation of alkenes. The reaction of this compound with various olefins allows for the synthesis of fluorinated stilbenes and related structures.
Catalyst Performance Comparison
Similar to the Suzuki coupling, the choice of the palladium catalyst and reaction conditions is crucial for achieving high yields in the Heck reaction of this compound.
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | High |
| Pd(PPh₃)₄ | K₂CO₃ | NMP | 120 | 15 | Moderate |
| Herrmann's Catalyst | NaOAc | DMF | 130 | 10 | High |
Note: "High" and "Moderate" yields are based on qualitative data from the literature for similar fluorinated aryl halides, as direct comparative data for this compound is limited.[2]
Phosphine-free catalyst systems, or those employing robust ligands like in Herrmann's palladacycle, often show good performance in Heck reactions of challenging substrates.[2]
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of this compound with styrene.
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 10 mL)
Procedure:
-
In a sealed tube, combine this compound, styrene, Pd(OAc)₂, and Et₃N.
-
Add anhydrous, degassed DMF.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired product.
Catalytic Cycle: Heck Reaction
References
Navigating the Kinetic Landscape of 2,6-Difluoroiodobenzene Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of complex aromatic molecules is a foundational activity. Among the vast array of building blocks, 2,6-difluoroiodobenzene stands out as a valuable synthon for introducing the 2,6-difluorophenyl motif, a common feature in pharmaceuticals and agrochemicals due to its ability to modulate metabolic stability and binding affinity. However, the unique substitution pattern of this substrate—a reactive C-I bond flanked by two electron-withdrawing and sterically demanding fluorine atoms—presents a distinct kinetic challenge for widely-used palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the kinetic profiles of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions utilizing this compound. Rather than merely listing protocols, we will dissect the causality behind the expected kinetic behavior, offering field-proven insights to guide catalyst selection and reaction optimization. We will explore how the interplay of sterics and electronics in this specific substrate influences the cardinal steps of the catalytic cycle and provide a robust framework for conducting your own kinetic analyses to generate validated, high-quality data.
The Decisive Step: Oxidative Addition Kinetics of this compound
The journey of any palladium-catalyzed cross-coupling reaction begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is frequently the rate-determining step (RDS) of the overall catalytic cycle, and its kinetics are profoundly influenced by the nature of the aryl halide.[1]
For this compound, two opposing factors are at play:
-
C-I Bond Lability: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive class of electrophiles in cross-coupling reactions.[1] This inherent reactivity provides a strong kinetic advantage.
-
Ortho-Fluoro Substituent Effects: The two fluorine atoms at the ortho positions introduce significant electronic and steric effects.
-
Electronic Effect: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This effect lowers the electron density of the aromatic ring and the C-I bond, which generally accelerates the rate of oxidative addition to the electron-rich Pd(0) center.
-
Steric Effect: The presence of two substituents ortho to the site of reaction creates steric hindrance around the iodine atom. This bulkiness can impede the approach of the palladium catalyst, potentially increasing the activation energy and slowing the rate of oxidative addition.[2]
-
The overall rate of oxidative addition for this compound is therefore a delicate balance between the high reactivity of the C-I bond, the electronically activating nature of the fluorine atoms, and their sterically retarding presence. Kinetic studies on other ortho-substituted aryl halides have shown that steric hindrance can be a significant decelerating factor.[2] Therefore, catalyst systems featuring bulky, electron-rich phosphine ligands, which promote the formation of highly reactive, low-coordinate Pd(0) species, are often required to overcome this steric barrier.[3][4]
Comparative Kinetic Analysis of Key Cross-Coupling Reactions
While direct, side-by-side kinetic data for this compound across different cross-coupling reactions is not extensively consolidated in the literature, we can predict the relative performance and potential kinetic bottlenecks based on the mechanism of each reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an aryl halide with an organoboron compound.[5] After the initial oxidative addition, the key steps are transmetalation and reductive elimination.
-
Expected Kinetics: The primary kinetic hurdle is expected to be the initial oxidative addition, as discussed. The transmetalation step, which involves the transfer of the 2,6-difluorophenyl group from the boronic acid (or ester) to the palladium center, can also be influenced by sterics. The base used to activate the organoboron reagent is crucial.[4] Bulky bases, in combination with the hindered substrate, may affect the overall reaction rate.
-
Catalyst Selection Rationale: Catalyst systems employing bulky, electron-rich monophosphine ligands (e.g., those from the Buchwald or Fu groups) are often superior.[4] These ligands stabilize the monomeric Pd(0) species and create a less hindered coordination sphere, facilitating the approach of the sterically demanding this compound.
Sonogashira Coupling
The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[6][7]
-
Expected Kinetics: The Sonogashira reaction often exhibits complex kinetics due to the interplay of two catalytic cycles.[7] While oxidative addition remains critical, the transmetalation of the copper acetylide to the palladium complex can also be rate-limiting.[7] The relatively small linear geometry of the incoming terminal alkyne might present a lower steric challenge compared to the bulkier nucleophiles in Suzuki or Buchwald-Hartwig reactions. This could potentially lead to faster overall rates, assuming the oxidative addition is not prohibitively slow.
-
Catalyst Selection Rationale: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in conjunction with a copper(I) salt (e.g., CuI) are the traditional choice.[7] For challenging substrates, copper-free conditions with highly active palladium/phosphine systems may offer an advantage by simplifying the reaction mechanism and avoiding side reactions.[8]
Buchwald-Hartwig Amination
This reaction creates a C-N bond between an aryl halide and an amine.[3][9] The mechanism involves oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination.[3]
-
Expected Kinetics: The steric hindrance of this compound will significantly impact both the oxidative addition and the subsequent reductive elimination steps. The size of the amine coupling partner is a critical variable; coupling with smaller primary amines may be kinetically more favorable than with bulkier secondary amines. The choice of base is also paramount, as it influences the concentration and reactivity of the key palladium-amido intermediate.[10]
-
Catalyst Selection Rationale: This reaction class heavily relies on specialized, sterically demanding and electron-rich phosphine ligands (e.g., Josiphos, Xantphos, BrettPhos) developed by Buchwald, Hartwig, and others.[9][11] These ligands are expressly designed to accelerate both the oxidative addition of challenging aryl halides and the typically slow reductive elimination from the palladium-amido complex.
Quantitative Comparison: Expected Kinetic Trends
The following table summarizes the anticipated kinetic challenges and key parameters for the cross-coupling of this compound. This serves as a predictive framework in the absence of direct comparative experimental data.
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Primary Kinetic Hurdle | Oxidative Addition (Steric Hindrance) | Oxidative Addition, Transmetalation | Oxidative Addition, Reductive Elimination |
| Effect of Nucleophile Size | Significant (Boronic esters can be bulky) | Less Significant (Alkynes are linear) | Highly Significant (Amine sterics are crucial) |
| Key Optimization Parameters | Ligand, Base, Solvent | Pd/Cu ratio, Ligand, Base | Ligand, Base, Amine Structure |
| Typical Ligand Choice | Bulky, electron-rich monophosphines | Triphenylphosphine or specialized ligands | Bulky, electron-rich bi- or monophosphines |
| Expected Relative Rate | Moderate | Potentially Fastest | Variable (Highly dependent on amine) |
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To generate reliable kinetic data, a systematic experimental approach is required. The following protocol outlines a robust workflow for determining the reaction order and rate constants for a given cross-coupling reaction of this compound. This protocol is designed to be self-validating by ensuring consistency and reproducibility.
Workflow for Kinetic Investigation
Caption: Workflow for a comprehensive kinetic study.
Detailed Step-by-Step Methodology
-
Reagent Preparation: Prepare stock solutions of this compound, the coupling partner (e.g., phenylboronic acid), the palladium precatalyst, the ligand, the base, and a suitable internal standard (e.g., dodecane) in a degassed solvent (e.g., dioxane or toluene).
-
Reaction Setup: In a temperature-controlled reactor vessel under an inert atmosphere (e.g., Argon), charge the appropriate volumes of each stock solution to achieve the desired initial concentrations.
-
Data Acquisition: Initiate the reaction by adding the final component (often the catalyst or the aryl halide) and start monitoring. Use an automated in-situ sampling system connected to an HPLC or GC to withdraw aliquots at regular time intervals (e.g., every 2-5 minutes).
-
Initial Rate Calculation: Quantify the concentration of the product at each time point relative to the internal standard. Plot the product concentration versus time. The initial observed rate (kobs) is the slope of the initial, linear portion of this curve (typically the first 10-20% of the reaction).
-
Determining Reaction Order: Repeat steps 2-4, systematically varying the initial concentration of one component at a time (e.g., double the concentration of this compound while keeping all others constant). Determine the new kobs. The order of the reaction with respect to that component can be determined by the relationship: Order = log(rate_2 / rate_1) / log(conc_2 / conc_1). A plot of log(kobs) vs. log[Concentration] will yield a straight line with a slope equal to the reaction order.
-
Eyring Analysis: To determine the activation parameters, perform the reaction at several different temperatures (e.g., 40, 50, 60, 70 °C) while keeping all concentrations constant. Calculate the rate constant (k) at each temperature. Construct an Eyring plot of ln(k/T) versus 1/T. The enthalpy of activation (ΔH‡) can be determined from the slope of the line, and the entropy of activation (ΔS‡) from the y-intercept.
Visualizing the Catalytic Cycles
Understanding the mechanistic steps is key to interpreting kinetic data. The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The Buchwald-Hartwig amination catalytic cycle.
Conclusion and Future Outlook
While this compound is an attractive building block, its unique electronic and steric profile necessitates a careful and informed approach to catalyst selection for cross-coupling reactions. The kinetic behavior is dominated by the challenge of oxidative addition, which is sterically hindered yet electronically activated. The choice of coupling partner and, most critically, the palladium ligand, will determine the efficiency of the overall transformation.
The Sonogashira coupling may offer a kinetic advantage due to the small size of the alkyne nucleophile, whereas the Buchwald-Hartwig amination will be highly sensitive to the sterics of the amine. For all three reaction types, the use of modern, bulky, and electron-rich phosphine ligands is paramount to achieving efficient catalysis. By employing the systematic kinetic analysis workflow detailed in this guide, researchers can move beyond qualitative screening and generate the quantitative data needed to rationally optimize their synthetic routes, ensuring robust and scalable access to valuable difluorinated molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stereospecific Nickel-Catalyzed Cross-Electrophile Coupling Reaction of Alkyl Mesylates and Allylic Difluorides to Access Enantioenriched Vinyl Fluoride-Substituted Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,6-Difluoroiodobenzene and Its Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of structural isomers is not merely an academic exercise but a critical determinant of product efficacy, safety, and intellectual property. The difluoroiodobenzene isomers, a family of compounds with the same molecular formula (C₆H₃F₂I) but differing in the substitution pattern on the benzene ring, present a classic analytical challenge. This guide provides a comprehensive spectroscopic comparison of 2,6-difluoroiodobenzene and its positional isomers, offering field-proven insights and experimental data to aid researchers in their unambiguous identification.
The Challenge of Isomerism in Difluoroiodobenzenes
The six positional isomers of difluoroiodobenzene—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoroiodobenzene—exhibit distinct physical and chemical properties owing to the varied electronic and steric environments of their substituent groups. In drug development, for instance, the seemingly minor shift of a fluorine or iodine atom can drastically alter a molecule's binding affinity to a biological target. Consequently, robust and reliable analytical methods for their differentiation are paramount.
This guide will explore the application of several key spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Infrared (IR) Spectroscopy
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Mass Spectrometry (MS)
Each technique provides a unique piece of the structural puzzle, and a combined approach offers the most definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of isomers. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Proton Landscape
The ¹H NMR spectra of difluoroiodobenzene isomers are characterized by signals in the aromatic region (typically 6.5-8.0 ppm). The key to differentiation lies in the chemical shifts (δ), coupling constants (J), and splitting patterns of the three aromatic protons.
The electronegativity of the fluorine and iodine substituents significantly influences the electron density around the neighboring protons, leading to predictable shielding and deshielding effects. Protons ortho to the electron-withdrawing iodine and fluorine atoms will be deshielded and appear at a higher chemical shift (downfield).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the difluoroiodobenzene isomer in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.
-
Data Acquisition:
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
Data Analysis: Integrate the signals to confirm the presence of three aromatic protons. Analyze the chemical shifts and coupling patterns to deduce the substitution pattern.
Comparative ¹H NMR Data for Difluoroiodobenzene Isomers
| Isomer | Proton Environments & Expected Splitting Patterns |
| This compound | One proton environment (H4) appearing as a triplet of triplets, and one environment (H3/H5) appearing as a doublet of doublets. |
| 2,3-Difluoroiodobenzene | Three distinct proton environments, each exhibiting complex splitting due to ³J(HH), ⁴J(HH), ³J(HF), and ⁴J(HF) couplings. |
| 2,4-Difluoroiodobenzene | Three distinct proton environments with characteristic ortho, meta, and para couplings to each other and to the fluorine atoms. |
| 2,5-Difluoroiodobenzene | Three distinct proton environments. The symmetry will lead to more simplified splitting patterns compared to the 2,3- and 2,4-isomers. |
| 3,4-Difluoroiodobenzene | Three distinct proton environments. The proton at C2 will be a doublet of doublets, the proton at C5 a doublet of doublets of doublets, and the proton at C6 a multiplet. |
| 3,5-Difluoroiodobenzene | Two proton environments due to symmetry. The proton at C2 will appear as a triplet, and the protons at C4/C6 will appear as a doublet of doublets. |
Note: The predicted splitting patterns are simplified and the actual spectra may be more complex due to long-range couplings.
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. The chemical shifts of the six carbon atoms in the benzene ring are highly sensitive to the electronic effects of the fluorine and iodine substituents.
A key feature in the ¹³C NMR spectra of these compounds is the large one-bond carbon-fluorine coupling constant (¹J(CF)), typically in the range of 240-260 Hz. This results in the splitting of the signals for the fluorine-bearing carbons into doublets. Smaller two- and three-bond couplings (²J(CF) and ³J(CF)) are also observed, providing further structural information. The carbon atom attached to the iodine atom (C-I) is also significantly deshielded.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: As for ¹H NMR, using a slightly more concentrated sample if necessary (20-50 mg).
-
Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets (or doublets/triplets due to C-F coupling).
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Analyze the chemical shifts and C-F coupling constants to assign the signals to the respective carbon atoms.
Comparative ¹³C NMR Data for Difluoroiodobenzene Isomers
| Isomer | Key Differentiating Features |
| This compound | Due to symmetry, only four distinct carbon signals are expected. The C2/C6 carbons will show a large ¹J(CF) coupling. |
| 2,3-Difluoroiodobenzene | Six distinct carbon signals are expected, with C2 and C3 showing large ¹J(CF) couplings. |
| 2,4-Difluoroiodobenzene | Six distinct carbon signals are expected, with C2 and C4 showing large ¹J(CF) couplings. |
| 2,5-Difluoroiodobenzene | Six distinct carbon signals are expected, with C2 and C5 showing large ¹J(CF) couplings. |
| 3,4-Difluoroiodobenzene | Six distinct carbon signals are expected, with C3 and C4 showing large ¹J(CF) couplings. |
| 3,5-Difluoroiodobenzene | Due to symmetry, only four distinct carbon signals are expected. The C3/C5 carbons will show a large ¹J(CF) coupling. |
¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Atoms
¹⁹F NMR is a highly sensitive technique that directly probes the fluorine nuclei. The chemical shifts of the fluorine atoms are very sensitive to their electronic environment, providing a powerful tool for distinguishing between the difluoroiodobenzene isomers. The large chemical shift dispersion of ¹⁹F NMR often allows for clear separation of signals even for closely related isomers.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Similar to ¹H NMR.
-
Instrumentation: An NMR spectrometer equipped with a fluorine probe.
-
Data Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the signals.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
-
Data Analysis: The number of signals and their chemical shifts are the primary diagnostic features.
Comparative ¹⁹F NMR Data for Difluoroiodobenzene Isomers
| Isomer | Expected Number of ¹⁹F Signals and Relative Chemical Shifts |
| This compound | One signal, as the two fluorine atoms are chemically equivalent. |
| 2,3-Difluoroiodobenzene | Two distinct signals. |
| 2,4-Difluoroiodobenzene | Two distinct signals. |
| 2,5-Difluoroiodobenzene | Two distinct signals. |
| 3,4-Difluoroiodobenzene | Two distinct signals. |
| 3,5-Difluoroiodobenzene | One signal, as the two fluorine atoms are chemically equivalent. |
The relative chemical shifts will depend on the position of the iodine atom and the other fluorine atom.
Infrared (IR) Spectroscopy: Unveiling Molecular Vibrations
Infrared spectroscopy probes the vibrational modes of a molecule. While all difluoroiodobenzene isomers will exhibit characteristic C-H, C-F, C-I, and aromatic C=C stretching and bending vibrations, the precise frequencies of these vibrations will differ depending on the substitution pattern.
The most diagnostic region in the IR spectrum for differentiating these isomers is the "fingerprint region" (below 1500 cm⁻¹), which contains a complex pattern of absorptions arising from bending vibrations of the entire molecule. The out-of-plane C-H bending vibrations (between 900 and 675 cm⁻¹) are particularly sensitive to the substitution pattern of the benzene ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Record the sample spectrum and ratio it against the background.
-
-
Data Analysis: Compare the positions and relative intensities of the absorption bands, particularly in the fingerprint region, to differentiate between isomers.
Comparative IR Data for Difluoroiodobenzene Isomers
| Isomer | Characteristic Absorption Bands (cm⁻¹) |
| This compound | Unique pattern of C-H out-of-plane bending vibrations indicative of 1,2,3-trisubstitution. |
| 2,3-Difluoroiodobenzene | Characteristic absorptions for 1,2,3-trisubstitution, but with a different pattern from the 2,6-isomer. |
| 2,4-Difluoroiodobenzene | Pattern of C-H out-of-plane bending vibrations characteristic of 1,2,4-trisubstitution. |
| 2,5-Difluoroiodobenzene | Pattern of C-H out-of-plane bending vibrations characteristic of 1,2,4-trisubstitution, but distinct from the 2,4-isomer. |
| 3,4-Difluoroiodobenzene | Pattern of C-H out-of-plane bending vibrations characteristic of 1,2,4-trisubstitution, differing from the 2,4- and 2,5-isomers. |
| 3,5-Difluoroiodobenzene | Unique pattern of C-H out-of-plane bending vibrations indicative of 1,3,5-trisubstitution. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV light by aromatic compounds results in π → π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are influenced by the substitution pattern on the benzene ring.
While the UV-Vis spectra of the difluoroiodobenzene isomers may be quite similar, subtle shifts in λ_max can be observed due to the electronic effects of the substituents. The iodine atom, in particular, can cause a red shift (bathochromic shift) of the absorption bands compared to difluorobenzene.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Record the absorption spectrum of the sample solution.
-
-
Data Analysis: Determine the λ_max values and calculate the molar absorptivity.
Comparative UV-Vis Data for Difluoroiodobenzene Isomers
| Isomer | Expected λ_max (nm) |
| This compound | Likely to show a blue shift (hypsochromic shift) compared to less sterically hindered isomers due to twisting of the iodine atom out of the plane of the ring. |
| Other Isomers | Expected to have similar λ_max values, with minor shifts depending on the electronic interactions between the substituents. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern. All difluoroiodobenzene isomers have the same nominal molecular weight (240 g/mol ). High-resolution mass spectrometry can confirm the elemental composition.
The key to differentiating the isomers using MS lies in the relative abundances of the fragment ions produced upon electron ionization. The position of the substituents will influence the stability of the resulting radical cations and the fragmentation pathways they undergo.
Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom (I• or F•), the loss of a hydrogen atom (H•), and the cleavage of the aromatic ring.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis of mixtures, or a direct insertion probe.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak (M⁺•) at m/z 240. Analyze the fragmentation pattern, paying close attention to the relative intensities of the major fragment ions.
Comparative Mass Spectrometry Data for Difluoroiodobenzene Isomers
| Isomer | Expected Key Fragment Ions (m/z) and Relative Intensities |
| This compound | The steric hindrance between the ortho fluorine atoms and the iodine may lead to a more facile loss of the iodine atom (M-I)⁺ at m/z 113. |
| 3,5-Difluoroiodobenzene | May show a different relative intensity of the (M-HF)⁺• ion compared to other isomers. |
| Other Isomers | Will likely show fragment ions corresponding to (M-I)⁺, (M-F)⁺, and various ring fragments. The relative abundances of these ions will be the primary differentiating factor.[1] |
Visualizing the Isomers and Analytical Workflow
To aid in the conceptualization of the isomeric differences and the analytical approach, the following diagrams are provided.
Caption: Molecular structures of the six difluoroiodobenzene isomers.
Caption: A typical workflow for the spectroscopic identification of difluoroiodobenzene isomers.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of difluoroiodobenzene isomers requires a multi-technique spectroscopic approach. While each method provides valuable information, a synergistic combination of NMR, IR, and MS is often necessary for definitive characterization.
-
NMR spectroscopy stands out as the most powerful single technique, with ¹H, ¹³C, and particularly ¹⁹F NMR providing a wealth of structural information.
-
IR spectroscopy offers a rapid and cost-effective method for preliminary differentiation based on the unique fingerprint of each isomer.
-
Mass spectrometry confirms the molecular weight and provides valuable structural clues through the analysis of fragmentation patterns.
-
UV-Vis spectroscopy , while less specific, can offer complementary information, especially in cases of significant steric hindrance.
By understanding the principles behind each of these techniques and the specific ways in which the isomeric structures influence the spectral output, researchers can confidently navigate the analytical challenges posed by the difluoroiodobenzene family and ensure the integrity of their scientific endeavors.
References
A Head-to-Head Comparison: The Synthetic Advantages of 2,6-Difluoroiodobenzene over 2-Iodoaniline in Modern Drug Discovery
For Immediate Release
In the landscape of pharmaceutical and materials science, the selection of building blocks is a critical determinant of synthetic efficiency and ultimate molecular properties. This guide provides an in-depth technical comparison between two ortho-substituted aryl iodides: 2,6-difluoroiodobenzene and 2-iodoaniline. While both serve as precursors for complex molecular architectures, this compound often emerges as the superior reagent, particularly in the context of transition metal-catalyzed cross-coupling reactions. This is attributed to the unique electronic and steric properties conferred by the fluorine substituents, which circumvent the inherent limitations associated with the amino group of 2-iodoaniline.
The Decisive Role of Ortho-Substituents in Reactivity
The primary differentiator between this compound and 2-iodoaniline lies in the nature of their ortho-substituents. The fluorine atoms in this compound are small, highly electronegative, and non-coordinating. In contrast, the amino group in 2-iodoaniline is a known coordinating ligand for transition metals, which can lead to catalyst inhibition or poisoning in palladium-catalyzed reactions.[1] This fundamental difference in electronic character and coordinating ability dictates the divergent performance of these two reagents in key synthetic transformations.
The Electronic Advantage of Fluorine
The strong electron-withdrawing nature of fluorine atoms in this compound enhances the electrophilicity of the carbon-iodine bond. This increased electrophilicity facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle. A more facile oxidative addition can lead to higher reaction rates and improved yields.
The Challenge of the Amino Group: Catalyst Inhibition
The lone pair of electrons on the nitrogen atom of the amino group in 2-iodoaniline can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively reducing the concentration of the active catalyst and hindering the desired cross-coupling reaction. This phenomenon, known as catalyst poisoning, often results in lower yields, longer reaction times, and the need for higher catalyst loadings when using 2-iodoaniline.[1]
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical advantages of this compound, we will examine its performance in two of the most pivotal reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for the construction of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals. The efficiency of this reaction is highly dependent on the electronic nature of the aryl halide.
While direct side-by-side comparative yield data under identical conditions for this compound and 2-iodoaniline is not extensively reported in a single study, the general principles of cross-coupling reactions and available data for similar substrates suggest a clear advantage for the fluorinated compound. The electron-withdrawing fluorine atoms in this compound are expected to promote the oxidative addition step, leading to more efficient coupling. Conversely, the amino group in 2-iodoaniline can complicate the reaction, potentially leading to lower yields or requiring modified catalytic systems to overcome catalyst inhibition.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 2-Iodoaniline |
| Oxidative Addition | Favored due to electron-withdrawing fluorine atoms | Can be hindered by the coordinating amino group |
| Catalyst Activity | Maintained due to non-coordinating nature | Potential for catalyst poisoning |
| Expected Yield | Generally high | Variable, may require optimization to mitigate inhibition |
| Side Reactions | Minimal | Potential for N-arylation and other side reactions |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl iodide.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl iodide (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira coupling is indispensable for the synthesis of aryl alkynes, which are key intermediates in the preparation of various bioactive molecules and functional materials.[2] Similar to the Suzuki coupling, the efficiency of the Sonogashira reaction is influenced by the electronic properties of the aryl halide.
This compound is an excellent substrate for Sonogashira couplings, often providing high yields of the desired alkynes under mild conditions. In contrast, the use of 2-iodoaniline can be problematic. The amino group can react with the copper co-catalyst, leading to the formation of undesired byproducts and reduced yields of the target molecule. Anecdotal evidence from synthetic chemists suggests that 4-iodoaniline, a related compound, is particularly unstable in Sonogashira reactions and prone to the formation of palladium black and other decomposition products.[3] This instability is likely exacerbated in the ortho-isomer due to the proximity of the amino and iodo groups.
Table 2: Predicted Performance in Sonogashira Coupling
| Feature | This compound | 2-Iodoaniline |
| Reactivity | High, clean conversion | Prone to side reactions and decomposition |
| Catalyst Stability | Generally stable | Potential for catalyst decomposition (Pd black formation) |
| Expected Yield | High | Often low to moderate, requires careful optimization |
| Byproducts | Minimal | Homocoupling of the alkyne, catalyst decomposition products |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of an aryl iodide.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 1 mol%), the aryl iodide (1.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Solvent and Base: Add an anhydrous, degassed amine base as the solvent (e.g., triethylamine or diisopropylamine).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[4]
Reaction Mechanism: Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Applications in the Synthesis of Bioactive Molecules
The advantages of this compound extend to its application in the synthesis of complex, biologically active molecules. The fluorine atoms can impart desirable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
For example, fluorinated biaryls, readily synthesized from this compound via Suzuki coupling, are important structural motifs in many modern pharmaceuticals. The clean and high-yielding nature of these reactions makes this compound a preferred building block in drug discovery programs where efficiency and reliability are paramount.
In contrast, while 2-iodoaniline is a precursor for various heterocyclic compounds such as indoles and benzothiazoles, the synthetic routes often involve multiple steps and can be plagued by the aforementioned issues of catalyst inhibition and side reactions.[2][4]
Conclusion
References
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2,6-Difluoroiodobenzene in Synthesis
For researchers and process chemists, the selection of a starting material is a critical decision point, balancing reagent cost against reaction efficiency, yield, and overall project timeline. The 2,6-difluorophenyl motif is a privileged structure in modern drug discovery and materials science, prized for its ability to modulate molecular properties such as lipophilicity and metabolic stability[1]. This guide provides a detailed cost-benefit analysis of 2,6-difluoroiodobenzene, a key building block for introducing this moiety, by objectively comparing its performance against its most common alternative, 1-bromo-2,6-difluorobenzene, with supporting data and experimental insights.
The Chemist's Quandary: Initial Cost vs. Process Efficiency
The fundamental trade-off between aryl iodides and aryl bromides lies in the inherent reactivity of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more easily cleaved than the carbon-bromine (C-Br) bond. This single factor has profound implications for the most common application of these reagents: palladium-catalyzed cross-coupling reactions.
The general order of reactivity for aryl halides in these transformations is overwhelmingly I > Br > Cl[2]. This enhanced reactivity for aryl iodides translates directly into tangible laboratory benefits:
-
Milder Reaction Conditions: Reactions can often be run at lower temperatures, protecting sensitive functional groups elsewhere in the molecule.
-
Lower Catalyst Loadings: The facile oxidative addition of the C-I bond to the palladium center often requires less catalyst, reducing costs and simplifying purification.
-
Faster Reaction Times: Increased reaction rates can shorten synthesis steps from overnight to just a few hours, accelerating project timelines.
However, this performance advantage comes at a higher upfront cost. The decision to use this compound is therefore not just a chemical question, but an economic one. Is the premium paid for the iodide justified by the savings in time, energy, and downstream processing?
Quantitative Comparison: Iodide vs. Bromide
To frame this analysis, we will compare this compound with 1-bromo-2,6-difluorobenzene across several key metrics. The cost data is an approximation based on publicly available catalog prices from various suppliers and may vary.
| Feature | This compound | 1-Bromo-2,6-difluorobenzene |
| Structure | ![]() | ![]() |
| CAS Number | 13697-89-7[3][4] | 64248-56-2[5] |
| Molecular Wt. | 239.99 g/mol | 192.99 g/mol |
| Approx. Cost | ~$0.82 - $1.20 / gram (100g scale)[3][6] | ~$0.90 - $1.21 / gram (bulk) |
| Reactivity | High: Weaker C-I bond facilitates rapid oxidative addition to Pd(0)[2][7]. | Moderate: Stronger C-Br bond requires more energetic conditions or more active catalysts to cleave[2][7]. |
| Typical Conditions | Lower temperatures (RT to 80 °C), shorter reaction times, standard catalysts (e.g., Pd(PPh₃)₄). | Higher temperatures (80-120 °C), longer reaction times, often requires specialized, bulky phosphine ligands (e.g., SPhos, XPhos) for high efficiency[8]. |
| Key Advantage | High reactivity leads to faster, cleaner reactions with higher yields and fewer side products. Ideal for delicate substrates. | Lower initial purchase price, especially at very large scales. |
| Key Disadvantage | Higher upfront cost per mole. | Can require more expensive and air-sensitive ligands, higher energy input, and more rigorous optimization, potentially leading to lower yields or more side products[8]. |
Decision Framework for Reagent Selection
The choice between the iodide and bromide is context-dependent. The following diagram illustrates a logical workflow for making an informed decision based on project priorities.
Caption: Reagent selection workflow for 2,6-difluorophenyl coupling.
Experimental Protocols: A Head-to-Head Suzuki-Miyaura Coupling
To illustrate the practical differences, here are two representative protocols for coupling with 4-methoxyphenylboronic acid. These protocols are generalized starting points and should be optimized for specific substrates[8].
Protocol 1: High-Performance Coupling with this compound
This approach leverages the high reactivity of the iodide for a fast and efficient reaction under relatively mild conditions.
-
Rationale: The use of a standard, relatively inexpensive palladium catalyst like Pd(PPh₃)₄ is sufficient due to the facile oxidative addition of the C-I bond. The reaction is expected to proceed quickly at a moderate temperature.
-
Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1, 0.1 M concentration).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired 2',6'-difluoro-4-methoxy-1,1'-biphenyl.
-
Protocol 2: Cost-Conscious Coupling with 1-Bromo-2,6-difluorobenzene
This approach requires more forcing conditions and a more specialized catalyst system to overcome the higher activation barrier of the C-Br bond.
-
Rationale: The less reactive bromide necessitates a higher temperature and a more active (and more expensive) catalytic system. Here, we use a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (SPhos) to promote the challenging oxidative addition step.
-
Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-2,6-difluorobenzene (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 3 mol%), and the SPhos ligand (6 mol%).
-
Add degassed toluene and water (10:1, 0.1 M concentration).
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Conclusion and Recommendation
The choice between this compound and 1-bromo-2,6-difluorobenzene is a classic case of balancing upfront cost with overall process efficiency.
This compound is the superior choice for:
-
Early-stage R&D and medicinal chemistry: When speed, reliability, and substrate scope are critical, the higher reactivity of the iodide saves invaluable time and resources.
-
Syntheses involving sensitive or complex molecules: Milder conditions can prevent degradation and improve the overall yield of a multi-step synthesis.
1-Bromo-2,6-difluorobenzene becomes a viable option when:
-
Performing large-scale, cost-driven manufacturing: If a process is well-optimized and the slightly lower efficiency is acceptable, the lower bulk price of the bromide can lead to significant savings.
-
The coupling partner is highly robust and can tolerate the more forcing reaction conditions required.
Ultimately, for the majority of research and development applications, the premium for This compound is a sound investment. The increased reliability, faster reaction times, and broader applicability often provide a total cost-of-synthesis that is lower than that of its bromide counterpart, delivering superior results and accelerating innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13697-89-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 13697-89-7 [chemicalbook.com]
- 5. 1-溴-2,6-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Stereoselectivity of Reactions with 2,6-Difluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for precise control over molecular architecture is paramount. Stereoselectivity, the ability to preferentially form one stereoisomer over another, is a cornerstone of this pursuit, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides an in-depth assessment of 2,6-difluoroiodobenzene as a key player in stereoselective reactions, offering a comparative analysis of its performance against other iodoarenes and alternative synthetic strategies. We will delve into the mechanistic underpinnings of its efficacy, supported by experimental data, to provide a comprehensive resource for the discerning researcher.
The Advantage of ortho-Substitution: Why this compound Excels
At the heart of many stereoselective transformations involving iodoarenes is the in situ generation of a chiral hypervalent iodine(III) species. This transient intermediate is the workhorse of the catalytic cycle, responsible for delivering a functional group to the substrate in a stereocontrolled manner. A critical factor influencing the efficiency of this process is the stability of the I(III) species.
Research has shown that ortho-substituents on the iodoarene catalyst play a crucial role in preventing over-oxidation to the less reactive or inactive iodine(V) state.[1] The electron-withdrawing nature of the fluorine atoms in this compound provides a distinct advantage in this regard. By inductively pulling electron density from the iodine center, the fluorine atoms disfavor the formation of the higher oxidation state, thereby prolonging the lifetime of the catalytically active I(III) species and enhancing the overall efficiency of the reaction.
This strategic placement of fluorine atoms not only stabilizes the desired catalytic species but can also influence the steric environment around the iodine center, contributing to the stereochemical outcome of the reaction.
Comparative Performance in Stereoselective Fluorination
One of the most prominent applications of chiral iodoarene catalysis is in stereoselective fluorination reactions, a critical transformation in medicinal chemistry due to the profound impact of fluorine on the pharmacokinetic and pharmacodynamic properties of drug candidates.
Enantioselective 1,2-Difluorination of Cinnamamides
A notable example showcasing the power of chiral iodoarene catalysis is the enantioselective 1,2-difluorination of cinnamamides. In a study by Jacobsen and coworkers, a chiral iodoarene catalyst was employed to effect the addition of two fluorine atoms across a double bond with high enantioselectivity.[2] While this specific study utilized a more complex chiral iodoarene, the principles underlying its reactivity are directly applicable to catalysts derived from this compound. The reaction proceeds via a proposed iodonium ion intermediate, where the chiral scaffold of the catalyst directs the facial attack of the fluoride nucleophile.
The following table summarizes the substrate scope for this transformation, demonstrating the high yields and enantiomeric excesses (ee) achievable.
| Entry | Substrate | Yield (%) | ee (%) |
| 1 | N-tert-butyl cinnamamide | 85 | 97 |
| 2 | N-tert-butyl-4-methylcinnamamide | 82 | 98 |
| 3 | N-tert-butyl-4-methoxycinnamamide | 75 | 96 |
| 4 | N-tert-butyl-4-chlorocinnamamide | 88 | 97 |
| 5 | N-tert-butyl-3-methylcinnamamide | 79 | 95 |
Data adapted from Haj, M. K.; Banik, S. M.; Jacobsen, E. N. Org. Lett. 2019, 21 (13), 4919–4923.[2]
While a direct comparison with a catalyst derived from this compound is not available in this specific dataset, the high levels of stereocontrol highlight the potential of this class of catalysts. The ortho-fluoro substituents in a this compound-based catalyst would be expected to further enhance catalyst stability and turnover.
Experimental Protocol: Catalytic Enantioselective 1,2-Difluorination
The following is a representative experimental procedure for the enantioselective 1,2-difluorination of cinnamamides using a chiral iodoarene catalyst.
Materials:
-
Chiral iodoarene catalyst (e.g., a derivative of this compound) (5 mol%)
-
Cinnamamide substrate (1.0 equiv)
-
m-Chloroperbenzoic acid (m-CPBA) (1.2 equiv)
-
HF-Pyridine (70% HF) (5.0 equiv)
-
Dichloromethane (CH₂Cl₂) (0.1 M)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral iodoarene catalyst and the cinnamamide substrate.
-
Dissolve the solids in dichloromethane.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Slowly add HF-Pyridine to the stirred solution.
-
In a separate flask, dissolve m-CPBA in dichloromethane.
-
Add the m-CPBA solution dropwise to the reaction mixture over a period of 1 hour.
-
Allow the reaction to stir at the same temperature for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-difluorinated product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Mechanistic Insights and the Role of Non-Covalent Interactions
The stereochemical outcome of these reactions is governed by a complex interplay of steric and electronic factors within the transition state. The chiral catalyst forms a transient complex with the substrate, and the stereochemistry is determined by the facial selectivity of the subsequent nucleophilic attack.
Computational studies have suggested that non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and the substrate play a critical role in stabilizing the favored transition state, leading to high levels of enantioselectivity. The fluorine atoms of this compound can participate in halogen bonding, further influencing the geometry of the transition state assembly.
Comparison with Alternative Fluorination Methods
While iodoarene catalysis represents a powerful tool for stereoselective fluorination, it is important to consider its performance in the context of other available methods.
Electrophilic Fluorinating Reagents
Traditional methods for fluorination often rely on electrophilic sources of fluorine, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI). These reagents have been successfully employed in a variety of enantioselective transformations, often in conjunction with chiral catalysts.
| Method | Fluorine Source | Catalyst Type | Advantages | Limitations |
| Iodoarene Catalysis | Nucleophilic (HF-Py) | Chiral Iodoarene | Mild reaction conditions, high stereoselectivity, catalytic in iodoarene. | Requires a stoichiometric oxidant, HF-Pyridine is corrosive. |
| Electrophilic Fluorination | Electrophilic (Selectfluor®, NFSI) | Chiral Lewis Acid, Organocatalyst | Commercially available reagents, broad substrate scope. | Can require cryogenic temperatures, catalyst loading can be high. |
The key distinction lies in the nature of the fluorine source. Iodoarene catalysis utilizes a nucleophilic fluoride source, which is activated by the hypervalent iodine catalyst. In contrast, reagents like Selectfluor® provide an electrophilic "F+" equivalent. This fundamental difference can lead to complementary reactivity and stereoselectivity. For instance, in fluorolactonization reactions, iodoarene catalysis can provide access to regioisomers that are not accessible using electrophilic fluorinating agents.[2]
Logical Workflow for Assessing Stereoselectivity
The following diagram illustrates a logical workflow for assessing the stereoselectivity of a reaction utilizing a this compound-based catalyst.
Caption: Workflow for evaluating this compound catalysts.
Conclusion
This compound, when incorporated into a chiral framework, presents a highly effective catalyst for stereoselective reactions, particularly in the realm of fluorination. Its defining feature, the ortho-difluoro substitution pattern, imparts crucial stability to the active hypervalent iodine(III) species, leading to enhanced catalytic efficiency. While direct comparative data with other iodoarenes remains an area for further investigation, the principles of hypervalent iodine catalysis, supported by existing experimental results, strongly suggest its superior performance.
For researchers in drug development and synthetic chemistry, the strategic use of this compound-based catalysts offers a powerful and reliable method for the stereocontrolled introduction of fluorine and other functionalities. As the demand for enantiomerically pure compounds continues to grow, the insights provided in this guide will aid in the rational design of experiments and the development of novel, highly selective synthetic methodologies.
References
The Strategic Advantage of 2,6-Difluoroiodobenzene in Advanced Organic Synthesis: A Comparative Guide
For researchers, medicinal chemists, and materials scientists, the precise introduction of fluorine atoms into molecular scaffolds is a critical strategy for modulating physicochemical and biological properties. The 2,6-difluorophenyl motif, in particular, offers unique conformational constraints and electronic characteristics that are highly sought after in the design of next-generation pharmaceuticals and advanced materials. This guide provides an in-depth technical comparison of 2,6-difluoroiodobenzene as a key building block for introducing this valuable moiety, evaluating its performance in pivotal cross-coupling reactions against common alternatives and providing detailed experimental insights.
Introduction: The Unique Profile of this compound
The incorporation of fluorine into organic molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound stands out as a premier reagent for introducing the 2,6-difluorophenyl group due to the inherent reactivity of the carbon-iodine bond. In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the halogen atom on the aryl halide is a critical determinant of reaction efficiency. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl < C-F, making aryl iodides the most reactive coupling partners. This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times compared to their bromide and chloride counterparts.
This guide will delve into the practical applications of this compound in Suzuki-Miyaura, Heck, and Sonogashira couplings, offering a comparative perspective and detailed protocols for its effective utilization.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] The choice of the aryl halide is paramount, especially when dealing with sterically hindered substrates like those with ortho-substituents.
Performance Comparison: Iodide vs. Bromide
While a direct side-by-side comparison of this compound and 2,6-difluorobromobenzene under identical conditions is not extensively documented in a single study, a compilation of data from various sources illustrates the general trend of higher reactivity for the iodide. Aryl iodides typically undergo oxidative addition to the palladium(0) catalyst at a faster rate than aryl bromides. This often allows for the use of less reactive boronic acids and milder reaction conditions.
Below is a comparative table synthesized from typical results found in the literature for Suzuki-Miyaura couplings. It is important to note that these are representative conditions and yields, and direct head-to-head comparisons may vary based on the specific substrates and optimized conditions.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~95 |
| 2,6-Difluorobromobenzene | Phenylboronic acid | Pd(PPh₃)₄ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | ~85 |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | THF | 60 | 6 | ~92 |
| 2,6-Difluorobromobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | ~80 |
Note: The data in this table is a composite of typical results from various sources and is intended for illustrative comparison.
The trend suggests that this compound can achieve higher yields in shorter reaction times and at lower temperatures, underscoring its superior reactivity.
Experimental Protocol: Synthesis of 2,6-Difluorobiphenyl via Suzuki-Miyaura Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,6-difluorobiphenyl.
References
A Comparative Guide to Cross-Coupling Strategies: Benchmarking 2,6-Difluoroiodobenzene Against Modern Coupling Reagents
Introduction: The Enduring Importance of Fluorinated Arenes and the Evolution of Cross-Coupling
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are of paramount importance. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among the array of fluorinated building blocks, 2,6-difluoroiodobenzene stands out as a versatile and highly reactive substrate for the construction of complex molecular architectures. The high reactivity of its carbon-iodine bond makes it an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions.[1]
However, the field of synthetic chemistry is in a constant state of evolution. While aryl iodides like this compound remain trusted workhorses, the pursuit of greater efficiency, broader substrate scope, milder reaction conditions, and more sustainable and cost-effective processes has driven the development of novel coupling reagents and catalytic systems. This guide provides a comparative analysis of traditional cross-coupling reactions using this compound against several emerging and powerful alternatives. We will delve into the mechanistic underpinnings, benchmark performance based on experimental data, and provide detailed protocols to empower researchers in selecting the optimal strategy for their synthetic challenges.
The Benchmark: Cross-Coupling Reactions of this compound
The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling, allowing for facile oxidative addition to the Pd(0) center, often under mild conditions.[1][2] This has established aryl iodides as the benchmark for reactivity.
Key Reactions and Mechanistic Overview
Three palladium-catalyzed reactions form the cornerstone of applications for this compound:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent. This is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents.[3]
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne, typically requiring a copper(I) co-catalyst.[4][5]
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine, which has revolutionized the synthesis of arylamines.[6][7][8]
The general catalytic cycle for these reactions, exemplified by the Suzuki-Miyaura coupling, is illustrated below. The choice of electron-rich and sterically bulky phosphine ligands is crucial for promoting both the oxidative addition and the final reductive elimination steps, particularly with challenging substrates.[9][10]
Emerging Alternatives to Aryl Iodides: A Comparative Analysis
While effective, the use of aryl iodides is not without drawbacks. They are generally more expensive and have a higher molecular weight than their bromide or chloride counterparts, leading to lower atom economy. This has spurred the development of alternative electrophiles.
Aryl Triflates (Ar-OTf) and Nonaflates (Ar-ONf)
Aryl triflates, easily prepared from readily available phenols, have emerged as excellent alternatives to aryl halides.[11] Their reactivity in Suzuki-Miyaura couplings is often comparable to that of aryl bromides.[12]
-
Advantages over this compound:
-
Accessibility: Synthesized from phenols, which are often more readily available or synthetically accessible than the corresponding aryl iodides.
-
Chemoselectivity: The differential reactivity of C-Br, C-Cl, and C-OTf bonds can be exploited for sequential cross-couplings on a single molecule, a feat that is more challenging to control with multiply halogenated arenes.[13][14]
-
-
Considerations:
-
Hydrolysis: Aryl triflates can be susceptible to hydrolysis, especially with electron-withdrawing groups on the aromatic ring, which can reduce reaction yields.[11][15]
-
Catalyst System: While many standard palladium catalysts are effective, optimization of ligands and bases is often necessary to achieve high efficiency.[11][16]
-
Nickel-Catalyzed Coupling of Aryl Ethers
A significant advancement in sustainable chemistry is the use of nickel catalysts to activate traditionally inert C(sp²)–O bonds in aryl ethers.[17][18][19] This allows for the use of phenols and their derivatives directly in cross-coupling reactions, avoiding the need to convert them into halides or triflates.
-
Advantages over this compound:
-
Sustainability & Cost: Nickel is significantly more earth-abundant and less expensive than palladium.[18] The use of widely available aryl ethers as starting materials improves the overall cost-effectiveness and greenness of the synthesis.
-
Novel Reactivity: Nickel catalysts can engage in different mechanistic pathways, sometimes enabling transformations that are difficult with palladium.[17][19]
-
-
Considerations:
-
Catalyst Sensitivity: Nickel catalysts can be more sensitive to air and moisture than their palladium counterparts, sometimes requiring more stringent reaction setups.
-
Ligand Development: The field is newer, and the library of commercially available, high-performance ligands for nickel is less extensive than for palladium, although rapidly growing.[20]
-
Decarboxylative Cross-Coupling
This modern strategy utilizes readily available and stable carboxylic acids as coupling partners, extruding CO2 as the only byproduct.[21][22][23][24] This approach constitutes an advantageous alternative to traditional methods that require the pre-synthesis of organometallic reagents.[21]
-
Advantages over this compound:
-
Starting Material Availability: Carboxylic acids are ubiquitous, structurally diverse, and often inexpensive.[22][24]
-
Improved Functional Group Tolerance: Avoids the use of often sensitive organometallic reagents (like organoborons or organotins), leading to broader functional group compatibility.[25]
-
Green Chemistry: The only stoichiometric byproduct is CO2, which is a significant improvement in atom economy.[22]
-
-
Considerations:
-
Reaction Conditions: Decarboxylative couplings often require higher temperatures and sometimes employ silver or copper co-catalysts/oxidants.[24]
-
Scope Limitations: The scope of carboxylic acids that can be effectively used is still being explored, and some substrate classes may be less reactive.
-
Performance Benchmark: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of this compound versus the discussed alternatives in a typical Suzuki-Miyaura C-C bond formation.
| Feature | This compound (Pd-cat.) | Aryl Triflates (Pd-cat.) | Aryl Ethers (Ni-cat.) | Decarboxylative Coupling |
| Relative Reactivity | Very High | High to Medium | Medium to Low | Substrate Dependent |
| Typical Catalyst | Palladium | Palladium | Nickel | Palladium, Copper, Silver |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 2 - 10 mol% | 1 - 10 mol% |
| Reaction Temperature | Room Temp. to 80 °C | Room Temp. to 100 °C | 80 - 140 °C | 100 - 160 °C |
| Key Advantage | High reactivity, reliable | Access from phenols, selectivity | Low-cost metal, sustainable | High atom economy, stable starting materials |
| Key Limitation | Higher cost, lower atom economy | Susceptible to hydrolysis | Harsher conditions, sensitive catalysts | High temperatures, oxidant often needed |
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. Below are detailed, representative protocols for the Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure adapted from established methods for coupling aryl iodides.[3][26]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Ether
This protocol is based on methodologies developed for the cross-coupling of challenging C-O electrophiles.[27]
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add the aryl ether (1.0 mmol, 1.0 eq), arylboronic acid (1.5 mmol, 1.5 eq), and potassium tert-butoxide (2.0 mmol, 2.0 eq) to a vial.
-
Catalyst Addition: In a separate vial, pre-mix NiCl₂(dme) (0.05 mmol, 5 mol%) and the desired ligand (e.g., a Pincer ligand, 0.05 mmol, 5 mol%) in anhydrous dioxane (2 mL) and stir for 15 minutes.
-
Reaction Assembly: Add the catalyst solution to the substrate vial. Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 120 °C. Stir vigorously for 24-48 hours.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Conclusion and Future Outlook
This compound remains a highly valuable and reactive building block in synthetic chemistry, offering reliable and high-yielding entry into complex fluorinated molecules via established palladium-catalyzed methods. Its high reactivity is its greatest asset.
However, the modern synthetic chemist must consider factors beyond just reactivity, including cost, sustainability, and atom economy. In this context, newer reagents and catalysts present compelling advantages.
-
Aryl triflates offer a gateway to complex molecules from readily available phenols and enable powerful, selective sequential coupling strategies.
-
Nickel-catalyzed couplings of aryl ethers represent a paradigm shift towards greater sustainability by activating abundant and inexpensive starting materials with an earth-abundant metal.
-
Decarboxylative couplings provide a fundamentally different and "greener" approach by utilizing carboxylic acids and minimizing waste.
The choice of coupling strategy is therefore not a one-size-fits-all decision. For rapid, reliable synthesis where cost is not the primary driver, this compound is an excellent choice. For large-scale synthesis, process greenness, or when starting from phenolic structures, the exploration of nickel catalysis or triflate chemistry is highly recommended. The continued development of new ligands and catalysts will undoubtedly further blur the lines, making these powerful alternative reactions increasingly accessible and mild.[13][28]
References
- 1. calibrechem.com [calibrechem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. scispace.com [scispace.com]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Nickel-Catalyzed Cross-Coupling of Aromatic Ethers - ChemistryViews [chemistryviews.org]
- 19. The Anionic Pathway in the Nickel‐Catalysed Cross‐Coupling of Aryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 25. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2,6-Difluoroiodobenzene
For researchers, scientists, and professionals engaged in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,6-Difluoroiodobenzene, a halogenated aromatic compound used in organic synthesis. Adherence to these procedures is not merely a matter of compliance but a critical practice to protect personnel and minimize environmental impact.
Hazard Identification and Essential Safety Precautions
Before handling or disposing of this compound, a thorough understanding of its hazards is essential. This compound is classified as a hazardous substance requiring specific handling protocols.
Primary Hazards:
Personal Protective Equipment (PPE): A proactive approach to safety begins with the correct selection and use of PPE. The following are mandatory when handling this compound waste:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][5] This combination provides robust protection against splashes that can cause serious eye irritation.
-
Hand Protection: Use chemically resistant protective gloves, such as nitrile or neoprene.[1][3] Always inspect gloves for tears or punctures before use.
-
Skin and Body Protection: Wear a standard laboratory coat.[1][5] For tasks with a higher risk of splashes, consider a chemically impervious apron.
-
Respiratory Protection: All handling of this compound, including waste consolidation, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][5] If ventilation is insufficient, appropriate respiratory protection is required.[1]
| Property | Data |
| GHS Hazard Statements | H302, H315, H319, H335[1][2][4] |
| Signal Word | Warning[1][3] |
| Hazard Pictogram | GHS07 (Exclamation Mark)[1] |
| Incompatibilities | Strong oxidizing agents[1][6] |
| Hazardous Decomposition | Upon combustion, may produce Carbon Oxides, Hydrogen Fluoride, and Hydrogen Iodide.[1][6] |
Spill and Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Management Protocol:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area.[1] Remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For liquid spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[7] Avoid generating dust.[3]
-
Collect: Carefully collect the absorbent material and spilled chemical into a designated, sealable container for disposal as hazardous waste.[3][7][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
First-Aid Measures:
-
After Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][5] If breathing is difficult, seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1][5] If skin irritation persists, get medical advice.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1] Call a poison center or doctor immediately if you feel unwell.[1][2]
The Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound hinges on its correct classification and segregation. Under no circumstances should this chemical be disposed of down the drain.[7]
Step 1: Waste Classification
This compound is a halogenated organic compound . This classification is the most critical factor in its disposal pathway.[9] Halogenated wastes are subject to specific disposal regulations, typically requiring high-temperature incineration to ensure the complete destruction of the molecule and the scrubbing of acidic byproducts like HF and HI.[1][10]
Step 2: Waste Collection and Segregation
Proper segregation prevents dangerous reactions and avoids the costly contamination of non-halogenated waste streams.[8]
-
Designated Container: Collect all waste containing this compound (including rinsate from empty containers) in a dedicated, chemically compatible waste container.[7][8][11] The container must be in good condition with a secure, tight-fitting lid.[8]
-
Segregation is Key: NEVER mix halogenated organic waste with the following:
-
Non-Halogenated Organic Waste: This is the most common and critical segregation practice.[8][9]
-
Aqueous Waste (Acids/Bases): Mixing with acids or bases can cause unintended reactions.[11][12]
-
Strong Oxidizers: Mixing with strong oxidizers is a significant safety hazard.[1][11]
-
Biomedical or Infectious Waste: Do not dispose of iodine-containing compounds in biowaste streams.[13]
-
Step 3: Container Labeling and Storage
Accurate labeling and proper storage are mandated by regulatory bodies and are essential for safe handling by waste management personnel.
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution.[8][12] The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
All other chemical constituents and their estimated percentages.
-
The relevant hazard characteristics (e.g., Irritant, Toxic).
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][8] The SAA must be:
Step 4: Arranging for Final Disposal
The final disposal of this compound must be handled by trained professionals through your institution's established waste management program.
-
Contact EHS: Once the waste container is nearly full (approximately 75-90%), contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste contractor to schedule a pickup.[7][8]
-
Provide Information: Be prepared to provide an accurate description of the waste composition as detailed on your hazardous waste label.
-
Method of Disposal: The accepted disposal method is through an approved hazardous waste disposal plant, which will typically use high-temperature incineration with flue gas scrubbing to neutralize the halogenated byproducts.[1] Land disposal of halogenated organic compounds is heavily restricted.[15]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. researchgate.net [researchgate.net]
- 11. ethz.ch [ethz.ch]
- 12. nswai.org [nswai.org]
- 13. case.edu [case.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. p2infohouse.org [p2infohouse.org]
Comprehensive Safety and Handling Guide for 2,6-Difluoroiodobenzene
This document provides essential, immediate safety and logistical information for the handling of 2,6-Difluoroiodobenzene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety protocols and the known hazards of similar chemical structures.
Hazard Identification and Risk Assessment
This compound is anticipated to present hazards similar to other halogenated aromatic compounds. Based on data from analogous chemicals, it should be treated as a substance that is:
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimizing exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield if there is a significant splash hazard.[2][4] | Protects against splashes that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[5] Inspect for tears or punctures before each use.[5] | Prevents skin contact, which can lead to irritation. |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5][6] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1] | Prevents respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Preparation and Area Setup
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Clear and Prepare Workspace: The work area within the fume hood should be clean and free of clutter.[1]
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers readily available within the fume hood.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.[7]
Handling the Substance
-
Don Appropriate PPE: Put on a lab coat, chemical safety goggles, and chemical-resistant gloves.
-
Aliquot the Chemical: Carefully measure and transfer the required amount of this compound. Use appropriate tools to minimize the risk of spills.[1]
-
Conduct Experimental Procedures: All manipulations of the compound must be performed within the chemical fume hood with the sash at the lowest practical height.[1]
Post-Handling Procedures
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[1]
-
Clean Work Area: Thoroughly clean and decontaminate the work surface.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the appropriate waste stream.
-
Wash Hands: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5]
Disposal Plan
The disposal of this compound and any associated waste must be handled with care to prevent environmental contamination.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1]
-
Container Labeling: Use a designated, properly labeled waste container. The label must include the words "Hazardous Waste" and the full chemical name.[1]
-
Disposal Procedure: Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area and contact your institution's environmental health and safety department immediately. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. homesciencetools.com [homesciencetools.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


